(3-Chloro-6-methoxypyridin-2-yl)methanamine
Description
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Properties
IUPAC Name |
(3-chloro-6-methoxypyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-11-7-3-2-5(8)6(4-9)10-7/h2-3H,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWZLQMVAJNDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734360 | |
| Record name | 1-(3-Chloro-6-methoxypyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060810-37-8 | |
| Record name | 1-(3-Chloro-6-methoxypyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (3-Chloro-6-methoxypyridin-2-yl)methanamine: Pathways, Mechanisms, and Practical Considerations
For Researchers, Scientists, and Drug Development Professionals
(3-Chloro-6-methoxypyridin-2-yl)methanamine is a key building block in the synthesis of various pharmaceutical compounds. Its specific substitution pattern on the pyridine ring makes it a valuable intermediate for creating molecules with targeted biological activity. This technical guide provides a comprehensive overview of a viable and robust synthetic pathway to this compound, focusing on the underlying chemical principles, experimental considerations, and alternative approaches.
Introduction: Strategic Importance of Substituted Pyridines
Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The electronic and steric properties of the pyridine ring, modulated by its substituents, allow for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. The target molecule, this compound, presents a unique combination of a halogen, an electron-donating group, and a reactive aminomethyl sidechain, offering multiple points for further chemical elaboration.
This guide will primarily detail a synthetic strategy centered around the reduction of a nitrile intermediate, a common and scalable method for the preparation of primary amines. An alternative pathway involving the reductive amination of an aldehyde will also be discussed.
Primary Synthetic Pathway: From Substituted Cyanopyridine to the Target Amine
The most direct and widely applicable route to this compound involves a multi-step sequence starting from a readily available pyridine precursor. This pathway is advantageous due to the relatively high yields and the commercial availability of the necessary reagents.
The overall transformation can be visualized as follows:
Figure 1: Overview of the primary synthetic pathway.
Step 1: Synthesis of 3-Chloro-6-methoxypyridine-2-carbonitrile (The Key Intermediate)
The synthesis of the crucial nitrile intermediate can be approached from commercially available 2-chloro-6-methoxypyridine.
Reaction Scheme:
Mechanism and Rationale:
The introduction of the cyano group at the 2-position of 3-chloro-6-methoxypyridine can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. However, direct cyanation of the C-H bond is often challenging. A more common approach involves the lithiation of the 2-position followed by reaction with a cyanating agent, or a metal-catalyzed cross-coupling reaction.
A plausible route starts with the synthesis of 2-methoxypyridine-3-carbonitrile, which can be achieved by the condensation of an appropriate carbonyl compound with propanedinitrile in the presence of a base like sodium methoxide. This is then followed by chlorination.
Experimental Protocol (Illustrative): Synthesis of 2-Methoxypyridine-3-carbonitriles
This general procedure illustrates the formation of a substituted 2-methoxypyridine-3-carbonitrile, which would then undergo chlorination.
-
To a freshly prepared solution of sodium methoxide (from 0.1 mol of sodium in 70 ml of methanol) at 5°C, add propanedinitrile (0.08 mol) in 70 ml of methanol.
-
After stirring for 5 minutes, add the corresponding α,β-unsaturated aldehyde or ketone (0.1 mol) in 150 ml of methanol dropwise over 2 hours.
-
Reflux the reaction mixture for 90 minutes.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting oil in water (250 ml) and extract with dichloromethane (10 x 50 ml).
-
Dry the combined organic layers over magnesium sulfate and concentrate to yield the crude product, which can be purified by column chromatography.
The subsequent chlorination of the 2-methoxypyridine-3-carbonitrile at the 3-position would then yield the desired 3-chloro-6-methoxypyridine-2-carbonitrile.
Step 2: Reduction of 3-Chloro-6-methoxypyridine-2-carbonitrile to this compound
The final and critical step is the reduction of the nitrile functionality to a primary amine. Several reducing agents can accomplish this transformation, each with its own advantages and considerations.
Reaction Scheme:
Choice of Reducing Agent: A Comparative Analysis
The selection of the reducing agent is crucial for achieving high yield and purity while ensuring the integrity of the other functional groups on the pyridine ring (the chloro and methoxy groups).
| Reducing Agent | Reaction Conditions | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF, 0°C to reflux | Powerful, often gives high yields. | Highly reactive with water and protic solvents, requires careful handling. Can potentially reduce other functional groups. |
| Catalytic Hydrogenation (e.g., H2/Raney Ni, H2/Pd/C) | Methanol or ethanol, elevated pressure of H2 | "Green" and scalable, often high yielding. | Requires specialized high-pressure equipment. Catalyst can be pyrophoric. Potential for dehalogenation. |
| Raney Nickel with a Hydrogen Donor | e.g., Raney Ni/KBH4 in ethanol | Milder conditions than high-pressure hydrogenation. | Can still be pyrophoric. Reaction times may be longer. |
Mechanistic Insight: Nitrile Reduction
The reduction of a nitrile to a primary amine proceeds through the addition of hydride ions (from LiAlH4) or hydrogen atoms (in catalytic hydrogenation) across the carbon-nitrogen triple bond.
Figure 2: Simplified mechanism of nitrile reduction.
Experimental Protocol: Reduction of a Nitrile using LiAlH4 (General Procedure)
-
To a suspension of Lithium aluminum hydride (1.5 eq.) in anhydrous THF (10 vol) at 0°C under a nitrogen atmosphere, add a solution of the nitrile (1 eq.) in THF.
-
Allow the reaction to stir at room temperature for 4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH4 by the sequential addition of water (1 vol), 10% aqueous NaOH (1.5 vol), and then water (3 vol).
-
Filter the resulting suspension through celite and wash the filter cake with ethyl acetate or dichloromethane.
-
Separate the layers of the filtrate. Wash the organic layer with water and brine, then dry over sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude amine, which can be purified by column chromatography or distillation.
Experimental Protocol: Reduction of a Nitrile using Raney Nickel and KBH4 (General Procedure) [1][2]
-
In a flask, combine potassium borohydride (4 eq.) and moist Raney Nickel (approx. 1 eq.) in dry ethanol (2.5 vol).[1][2]
-
To this stirring suspension, add the nitrile (1 eq.).[1]
-
Stir the reaction vigorously at room temperature for 45 minutes, monitoring by TLC.[1]
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate and dissolve the residue in ethyl acetate.
-
Wash the ethyl acetate solution with water, dry the organic layer, and concentrate to yield the crude amine.
Alternative Synthetic Pathway: Reductive Amination of 3-Chloro-6-methoxypyridine-2-carboxaldehyde
An alternative approach to the target amine involves the reductive amination of the corresponding aldehyde, 3-chloro-6-methoxypyridine-2-carboxaldehyde. This method is particularly useful if the aldehyde is more readily accessible than the nitrile.
Figure 3: Overview of the reductive amination pathway.
Step 1: Synthesis of 3-Chloro-6-methoxypyridine-2-carboxaldehyde
The synthesis of this aldehyde can be achieved through various methods, including the oxidation of the corresponding alcohol or the partial reduction of the corresponding ester or nitrile.
Step 2: Reductive Amination
Reductive amination is a one-pot reaction where an aldehyde or ketone reacts with an amine (in this case, ammonia) in the presence of a reducing agent to form a new amine.
Common Reducing Agents for Reductive Amination:
-
Sodium triacetoxyborohydride (STAB)
-
Sodium cyanoborohydride (NaBH3CN)
-
Catalytic hydrogenation
Mechanism of Reductive Amination:
The reaction proceeds through the initial formation of an imine (or iminium ion) intermediate, which is then reduced in situ by the reducing agent.
Experimental Protocol: Reductive Amination (General Procedure) [3]
-
Dissolve the aldehyde (1 eq.) in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate).
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2 eq.) portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude amine.
Safety and Handling Considerations
-
Lithium Aluminum Hydride (LiAlH4): Is a highly flammable solid that reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is essential.
-
Raney Nickel: Can be pyrophoric, especially when dry. It should be handled as a slurry in water or ethanol.
-
Cyanides: Are highly toxic. All manipulations involving cyanide-containing compounds should be performed in a well-ventilated fume hood.
-
Chlorinated Pyridines: Can be irritants and potentially toxic. Avoid inhalation and skin contact.
Conclusion
The synthesis of this compound is a multi-step process that can be reliably achieved through the reduction of the corresponding 2-cyanopyridine intermediate. The choice of reducing agent offers flexibility, allowing for the selection of a method that best suits the available equipment and safety infrastructure. The alternative pathway of reductive amination provides another viable route, particularly if the 2-carboxaldehyde precursor is readily available. Careful consideration of reaction conditions and safety protocols is paramount for the successful and safe execution of this synthesis.
References
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Topic: (3-Chloro-6-methoxypyridin-2-yl)methanamine Chemical Properties and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: A Note from the Senior Application Scientist
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount. It is not merely about assembling atoms, but about embedding latent potential for diverse biological interactions and favorable pharmacokinetic properties. The pyridine scaffold, a cornerstone of medicinal chemistry, owes its prevalence to this very principle. This guide focuses on a particularly versatile derivative: (3-Chloro-6-methoxypyridin-2-yl)methanamine. Our objective is to move beyond a simple recitation of facts and delve into the causality behind its utility—to understand why its specific arrangement of functional groups offers such a distinct advantage in the synthesis of novel chemical entities. This document is designed to serve as a practical, field-proven resource, empowering you to leverage this valuable synthon with confidence and strategic insight.
Core Physicochemical Profile
A molecule's identity is defined by its physical and chemical properties. These parameters govern its behavior from the reaction flask to complex biological systems. This compound is typically supplied as an off-white solid.[1] Its fundamental properties are summarized below.
| Property | Value | Data Source(s) |
| Molecular Formula | C₇H₉ClN₂O | [2][3] |
| Molecular Weight | 172.61 g/mol | [3] |
| IUPAC Name | 1-(3-chloro-6-methoxypyridin-2-yl)methanamine | [3] |
| CAS Number | 1060810-37-8 | [3] |
| Appearance | Off-white Powder Solid | [1] |
| Purity | ≥98% (Typical) | [3] |
| Predicted LogP | 1.004 | [3] |
Note: LogP is a measure of lipophilicity, a critical parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME).
Strategic Synthesis: A Stepwise Functionalization Approach
The synthesis of this compound is a multi-step process that requires precise control over the introduction of each functional group. While multiple pathways are conceivable, a robust and scalable route often begins with a readily available di-substituted pyridine, such as 2,6-dichloropyridine. This stepwise approach, adapted from methodologies for analogous compounds, ensures high regioselectivity.[4][5]
Caption: Stepwise synthesis of this compound.
Experimental Protocol and Rationale
Step A: Nitration of 2,6-Dichloropyridine
-
Protocol: Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C. Add 2,6-dichloropyridine portion-wise, maintaining the temperature below 10°C. Allow the reaction to stir at room temperature until TLC analysis indicates complete consumption of the starting material. Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.
-
Causality: The electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring towards electrophilic aromatic substitution. Harsh nitrating conditions (a nitrating mixture) are therefore required. Nitration occurs preferentially at the 3-position, which is the least deactivated position.[5]
Step B: Selective Ammonolysis
-
Protocol: Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent like methanol and treat with aqueous ammonia in a sealed vessel at a moderately elevated temperature (e.g., 35-40°C).[5] Monitor the reaction for the selective displacement of one chlorine atom.
-
Causality: The strong electron-withdrawing effect of the nitro group at the 3-position activates the adjacent chlorine atoms (at positions 2 and 6) towards nucleophilic aromatic substitution (SNAr). The chlorine at the 2-position is generally more activated, leading to regioselective displacement by ammonia.
Step C: Methoxylation
-
Protocol: Treat the resulting 2-amino-6-chloro-3-nitropyridine with sodium methoxide in methanol.[5] The reaction typically proceeds smoothly at room temperature.
-
Causality: This is another SNAr reaction, where the methoxide ion displaces the remaining chloro group. The nitro group continues to provide the necessary activation for this transformation.
Step D: Deamination and Diazotization
-
Protocol: Convert the 2-amino group to a diazonium salt using sodium nitrite in a strong acid (e.g., HCl). The resulting diazonium salt is then reduced (deaminated) using a reagent like hypophosphorous acid (H₃PO₂).
-
Causality: This sequence removes the amino group, which has served its purpose in directing the initial substitution patterns, to yield the 3-chloro-6-methoxy-2-nitropyridine core.
Step E: Cyanation
-
Protocol: Introduce the nitrile group, which will become the aminomethyl group, by reacting the 2-nitro intermediate. This often requires reducing the nitro group to an amine, followed by a Sandmeyer reaction (diazotization and displacement with a cyanide salt like KCN or CuCN).
-
Causality: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a variety of functional groups, including the essential nitrile precursor.
Step F: Nitrile Reduction
-
Protocol: Reduce the nitrile group using a powerful reducing agent. Catalytic hydrogenation (e.g., H₂ gas with Raney Nickel or a palladium catalyst) or chemical reduction with a hydride source like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are effective.
-
Causality: The choice of reducing agent depends on the desired scale and the presence of other functional groups. Catalytic hydrogenation is often preferred for its cleaner workup, while LiAlH₄ is highly effective but requires stringent anhydrous conditions and a careful quenching procedure. This final step yields the target primary amine.
Reactivity Profile: A Trifecta of Functional Handles
The synthetic value of this compound lies in the orthogonal reactivity of its three key functional groups. This allows for selective, sequential modifications, making it an ideal scaffold for building chemical libraries.
Caption: Orthogonal reactivity of the primary amine, chloro, and methoxy groups.
-
Primary Aminomethyl Group: As a nucleophilic center, this group is the most reactive site for standard transformations. It readily undergoes acylation with acid chlorides or anhydrides to form amides, and sulfonylation with sulfonyl chlorides to form sulfonamides. Furthermore, it is an excellent substrate for reductive amination with aldehydes and ketones to generate secondary and tertiary amines, providing a powerful avenue for diversification.
-
3-Chloro Group: This is the key electrophilic handle for modern synthetic chemistry. The chlorine atom on the pyridine ring is a prime substrate for palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters forges new carbon-carbon bonds, allowing for the introduction of diverse aryl or heteroaryl moieties.
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines forms new carbon-nitrogen bonds, a critical transformation in the synthesis of many biologically active molecules.
-
-
6-Methoxy Group: The methoxy group is generally stable under most synthetic conditions used to modify the other two positions. It acts as an electron-donating group, influencing the electronics of the pyridine ring. While it can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃), its primary role is often as a stable, lipophilic substituent that can form hydrogen bond interactions.[6]
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The unique substitution pattern of this molecule makes it an excellent starting point for the synthesis of kinase inhibitors, a major class of therapeutic agents. The general strategy involves using the aminomethyl group to build a "hinge-binding" moiety and the chloro group to introduce a "solvent-front" substituent.
Caption: General workflow for elaborating the scaffold into a kinase inhibitor.
This two-step diversification strategy allows for the rapid generation of a library of compounds where two key regions of interaction can be independently varied, facilitating the optimization of potency and selectivity. The chloro and methoxy groups themselves are frequently found in FDA-approved drugs and play significant roles in modulating both target engagement and metabolic properties.[6][7]
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed.[3] Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Classification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (goggles conforming to EN166 standard).[1][8]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[9]
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[1] The compound may be hygroscopic (absorbs moisture from the air).[1]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[10]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Rinse mouth. Immediately call a poison center or doctor.[3]
-
Conclusion
This compound is more than a simple chemical; it is a strategically designed platform for synthetic innovation. The well-defined and orthogonal reactivity of its functional groups provides medicinal chemists with a reliable and versatile tool for the efficient construction of complex molecular architectures. A comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this guide, is crucial for unlocking its full potential in the pursuit of novel therapeutic agents.
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(6-chloro-2-methoxypyridin-3-yl)methanamine. PubChemLite. [Link]
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Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube. [Link] (Link provided for illustrative purposes of a relevant topic)
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METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - EP 0551459 B1. European Patent Office. [Link]
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5-Chloro-6-methylpyridin-2-amine | C6H7ClN2. BuyersGuideChem. [Link]
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Drug Discovery Chemistry Conference. (2025). Drug Discovery Chemistry. [Link]
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Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. (2025). ResearchGate. [Link]
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Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. (2025). ResearchGate. [Link]
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An In-depth Technical Guide on the Molecular Structure of (3-Chloro-6-methoxypyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Chloro-6-methoxypyridin-2-yl)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of chloro, methoxy, and aminomethyl functional groups on a pyridine scaffold presents a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups, along with a nucleophilic aminomethyl side chain, imparts a distinct reactivity profile to the molecule.[1][2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of this compound, offering valuable insights for researchers engaged in the design and development of new chemical entities.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyridine ring substituted at the 2, 3, and 6 positions. The structural combination of a halogen, an alkoxy group, and a primary amine function makes it a valuable building block in organic synthesis. Substituted aminopyridines are recognized as important pharmacophores in numerous bioactive molecules, offering advantages over aniline-based compounds by mitigating the risk of metabolic oxidation to toxic nitroso species.[3] The strategic placement of substituents in this compound allows for targeted modifications to explore structure-activity relationships (SAR) in drug discovery programs.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure and physicochemical properties is fundamental to predicting the behavior of this compound in both chemical reactions and biological systems.
Structural Identification
The definitive identification of this compound is established through its unique chemical identifiers.
| Identifier | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 1060810-37-8 | [4] |
| Molecular Formula | C₇H₉ClN₂O | [4][5] |
| Molecular Weight | 172.61 g/mol | [4] |
| Canonical SMILES | COC1=CC=C(C(CN)=N1)Cl | [4] |
| InChI | InChI=1S/C7H9ClN2O/c1-11-7-3-2-5(8)6(4-9)10-7/h2-3H,4,9H2,1H3 | [4] |
| InChIKey | BTWZLQMVAJNDTB-UHFFFAOYSA-N | [4] |
Physicochemical Data
The following table summarizes key physicochemical properties that are critical for experimental design, including solubility and reactivity assessments.
| Property | Value | Notes |
| Purity | ≥98% | Commercially available standard.[4] |
| LogP | 1.004 | A measure of lipophilicity.[4] |
| Hydrogen Bond Donors | 1 | The primary amine group.[4] |
| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen, methoxy oxygen, and amine nitrogen.[4] |
Molecular Visualization
The 2D and 3D structures of this compound are crucial for understanding its spatial arrangement and potential interactions with other molecules.
Caption: 2D Molecular Structure of this compound.
Synthesis and Reactivity
The synthesis of this compound and its reactivity are of paramount importance for its application as a synthetic intermediate.
Synthetic Pathways
While specific, peer-reviewed synthesis routes for this compound are not extensively detailed in publicly available literature, plausible synthetic strategies can be inferred from related transformations of substituted pyridines. A common approach involves the construction of the substituted pyridine ring followed by the introduction or modification of the aminomethyl group.
One potential route could start from a precursor like 2-chloro-6-methoxypyridine.[6] Nitration of this starting material would likely yield 2-chloro-6-methoxy-3-nitropyridine.[7] Subsequent reduction of the nitro group to an amine, followed by functional group interconversion to an aminomethyl group, represents a viable pathway. For instance, the reduction of a nitrile or an amide precursor can yield the desired aminomethyl functionality.
A generalized synthetic workflow is depicted below:
Caption: Generalized Synthetic Workflow.
Reactivity Profile
The reactivity of this compound is governed by its functional groups:
-
Aminomethyl Group: The primary amine is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines. This functionality is key to its use as a building block for more complex molecules.
-
Pyridine Ring: The pyridine ring is an aromatic heterocycle with a slightly electron-deficient character. The substituent effects of the chloro (electron-withdrawing) and methoxy (electron-donating) groups influence its reactivity towards electrophilic and nucleophilic aromatic substitution.
-
Chloro Group: The chlorine atom can be displaced by strong nucleophiles under certain conditions, allowing for further functionalization of the pyridine ring.
-
Methoxy Group: The methoxy group can be cleaved under harsh acidic conditions, but is generally stable, influencing the electron density of the ring.
Structural Elucidation and Characterization
The unambiguous confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a singlet for the methylene protons of the aminomethyl group, along with a broad signal for the amine protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their positions relative to the substituents.[8][9]
-
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the methylene carbon. The chemical shifts would be influenced by the electronic environment of each carbon.[9]
-
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (172.61 g/mol ).[4] The fragmentation pattern could provide further structural information. The presence of a chlorine atom would be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring, and C-O stretching of the methoxy group.
Crystallographic Data
To date, no public crystallographic data for this compound has been found. However, X-ray crystallography of a related compound, 4-Chloro-6-methoxypyrimidin-2-amine, reveals a planar molecular structure with intermolecular hydrogen bonding forming dimers in the crystal lattice.[10][11] It is plausible that this compound would exhibit similar hydrogen bonding capabilities due to the presence of the aminomethyl group and the pyridine nitrogen.
Applications in Drug Discovery and Development
The structural motifs present in this compound are frequently found in pharmaceutically active compounds.[12] The combination of a substituted pyridine ring with a flexible aminomethyl linker makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening.
The chloro and methoxy groups can play crucial roles in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2] The chlorine atom can enhance binding affinity through halogen bonding and improve metabolic stability, while the methoxy group can influence solubility and receptor interactions.[1][2]
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area.[4] In case of accidental exposure, immediate medical attention should be sought.[4]
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its well-defined molecular structure, characterized by a unique combination of functional groups, offers multiple avenues for synthetic modification. A comprehensive understanding of its physicochemical properties, reactivity, and spectroscopic signatures is essential for its effective utilization in the design and synthesis of novel therapeutic agents. This guide provides a foundational resource for researchers and scientists working with this and structurally related compounds.
References
- Jubilant Ingrevia. 2-(Aminomethyl)
- ChemicalBook. 2-Amino-6-methoxy-3-nitropyridine synthesis.
- Journal of the Chemical Society, Dalton Transactions. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine).
- Fluorochem. This compound.
- Google Patents. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.
- Pipzine Chemicals. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China.
- Supplementary Inform
- FUJIFILM Wako. This compound.
- National Institutes of Health.
- National Institutes of Health. 4-Chloro-6-methoxypyrimidin-2-amine.
- Wikipedia. 2-Aminopyridine.
- The Royal Society of Chemistry.
- PubChem. 3-Chloro-5-(6-methoxypyridin-3-yl)aniline.
- Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery.
- Thoreauchem. This compound-None.
- Semantic Scholar. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents.
- Google Patents. EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines.
- Sigma-Aldrich. 2-Chloro-6-methoxypyridine 98 17228-64-7.
- Google Patents.
- ResearchGate. 4-Chloro-6-methoxypyrimidin-2-amine.
- SIELC Technologies. 2-Chloro-6-methoxypyridin-3-amine.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- PubMed Central. Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}.
- Guidechem. 2-chloro-6-methoxypyridin-3-amine 34392-85-3 wiki.
- European Patent Office. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - EP 0551459 B1.
- YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery.
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An In-depth Technical Guide to the Physical Properties of (3-Chloro-6-methoxypyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
(3-Chloro-6-methoxypyridin-2-yl)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a chlorinated pyridine core with methoxy and aminomethyl substituents, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The presence and relative positions of the chloro, methoxy, and aminomethyl groups are known to influence the physicochemical properties and biological activity of heterocyclic compounds. A thorough understanding of the physical properties of this compound is therefore essential for its effective utilization in synthetic strategies, formulation development, and as a scaffold in the design of novel therapeutic agents.
This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. It is designed to be a practical resource for researchers, offering detailed methodologies for property determination and contextual insights into the significance of these characteristics in a drug development context.
Chemical Identity and Structure
A foundational understanding of a molecule begins with its unambiguous identification and three-dimensional structure.
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1060810-37-8[1] |
| Molecular Formula | C₇H₉ClN₂O |
| Molecular Weight | 172.61 g/mol [1] |
| Canonical SMILES | COC1=CC=C(Cl)C(CN)=N1[1] |
| InChI Key | BTWZLQMVAJNDTB-UHFFFAOYSA-N[1] |
Core Physicochemical Properties
The physical state, melting point, boiling point, and solubility of a compound are fundamental parameters that dictate its handling, purification, and formulation.
Table 2: Summary of Physicochemical Properties
| Property | Value | Source/Method |
| Physical State | Solid (predicted based on related structures) | N/A |
| Melting Point | Data not available. A related isomer, 2-chloro-6-methoxypyridin-3-amine, has a melting point of 95-97 °C. | [2] |
| Boiling Point | Data not available. A related compound, 2-chloro-6-methoxypyridine, has a boiling point of 185-186 °C. | Sigma-Aldrich |
| Solubility | Data not available. Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | N/A |
| logP (predicted) | 1.0036 | [1] |
In-depth Analysis and Experimental Considerations
The chloro and methoxy groups, both common substituents in drug candidates, significantly influence a molecule's properties. The chlorine atom generally increases lipophilicity, while the methoxy group can modulate both lipophilicity and aqueous solubility through hydrogen bonding interactions with its oxygen atom. The primary amine group is a key site for hydrogen bonding and can act as a proton acceptor or donor, heavily influencing solubility in protic solvents.
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, the amine protons, and the methyl protons of the methoxy group. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display seven unique carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the attached atoms (Cl, N, O).
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring, C-O stretching of the methoxy group, and a C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak would be expected at m/z 172.61. The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak, would confirm the presence of a single chlorine atom. A related isomer, (6-chloro-2-methoxypyridin-3-yl)methanamine, has a predicted [M+H]⁺ of 173.04762.[3]
Experimental Methodologies
To ensure the scientific integrity of research and development, the physical properties of key compounds must be determined using validated experimental protocols.
Melting Point Determination
The melting point of a solid crystalline compound is a key indicator of its purity.
Figure 2: Workflow for Melting Point Determination.
Solubility Assessment
Determining the solubility of a compound in various solvents is critical for reaction setup, purification, and formulation. The shake-flask method is a common technique for determining equilibrium solubility.[4]
Step-by-Step Protocol for Shake-Flask Solubility Determination:
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully remove a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
NMR Sample Preparation
Proper sample preparation is paramount for obtaining high-quality NMR spectra.
Figure 3: Standard Protocol for NMR Sample Preparation.
Safety and Handling
Based on available data for this and structurally related compounds, this compound should be handled with appropriate safety precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or contact with skin and eyes.
Conclusion
This compound is a compound with significant potential in the field of drug discovery. This guide has synthesized the available information on its physical properties and provided standardized protocols for their experimental determination. While a complete experimental dataset for this specific molecule is not yet publicly available, the data from closely related analogues, combined with the theoretical understanding of its structural components, provides a strong foundation for its use in research and development. The methodologies outlined herein offer a clear path for researchers to generate the necessary data to fully characterize this promising chemical entity.
References
-
PubChemLite. (6-chloro-2-methoxypyridin-3-yl)methanamine. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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- 2. Page loading... [wap.guidechem.com]
- 3. PubChemLite - (6-chloro-2-methoxypyridin-3-yl)methanamine (C7H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (3-Chloro-6-methoxypyridin-2-yl)methanamine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Pyridine Scaffold
(3-Chloro-6-methoxypyridin-2-yl)methanamine, identified by the CAS Number 1060810-37-8 , is a highly functionalized pyridine derivative that has emerged as a valuable building block in the field of medicinal chemistry.[1][2][3] Its unique arrangement of a chloro group, a methoxy group, and an aminomethyl substituent on the pyridine core provides a versatile platform for the synthesis of complex molecules with diverse pharmacological activities. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in the development of novel therapeutics, particularly in the realms of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The strategic placement of these functional groups allows for selective chemical modifications, enabling chemists to fine-tune the steric and electronic properties of derivative compounds to optimize their biological activity, selectivity, and pharmacokinetic profiles.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 1060810-37-8 | [1] |
| Molecular Formula | C₇H₉ClN₂O | [1] |
| Molecular Weight | 172.61 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| LogP | 1.004 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Purity | Typically ≥95% | [2] |
The structural arrangement of this compound is depicted in the following diagram:
Caption: Chemical structure of this compound.
Synthesis Protocol: A Stepwise Approach
The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available dichlorinated pyridine derivative. The following protocol outlines a representative synthetic route, with each step designed for optimal yield and purity.
Caption: A potential synthetic workflow for this compound.
Experimental Protocol:
Step 1: Nitration of 2,6-Dichloropyridine
-
Rationale: This initial step introduces a nitro group, which serves as a precursor to the amine functionality and as an activating group for subsequent nucleophilic substitutions.
-
Procedure: To a stirred mixture of concentrated sulfuric acid, 2,6-dichloropyridine is added portion-wise while maintaining the temperature below 10 °C. Fuming nitric acid is then added dropwise, and the reaction mixture is carefully heated. Upon completion, the mixture is poured onto ice, and the precipitated 2,6-dichloro-3-nitropyridine is collected by filtration.
Step 2: Selective Amination
-
Rationale: The chloro group at the 2-position is more activated towards nucleophilic substitution than the one at the 6-position due to the electronic effects of the nitro group. This allows for the selective introduction of an amino group.
-
Procedure: 2,6-Dichloro-3-nitropyridine is dissolved in methanol, and the solution is saturated with ammonia gas. The reaction is carried out in a sealed vessel at elevated temperature and pressure. After cooling, the product, 2-amino-6-chloro-3-nitropyridine, precipitates and is isolated.
Step 3: Methoxylation
-
Rationale: The remaining chloro group is replaced by a methoxy group via nucleophilic aromatic substitution.
-
Procedure: 2-Amino-6-chloro-3-nitropyridine is treated with a solution of sodium methoxide in methanol. The reaction is typically heated to reflux to ensure complete conversion. The product, 2-amino-6-methoxy-3-nitropyridine, is obtained after workup.
Step 4: Diazotization and Chlorination (Sandmeyer-type Reaction)
-
Rationale: The amino group is converted into a more versatile chloro group.
-
Procedure: 2-Amino-6-methoxy-3-nitropyridine is diazotized using sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then treated with a solution of copper(I) chloride to yield 3-chloro-6-methoxy-2-nitropyridine.
Step 5: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amino group, which is a key functional handle for further modifications.
-
Procedure: 3-Chloro-6-methoxy-2-nitropyridine is reduced using standard methods, such as iron powder in acidic medium (e.g., acetic acid or HCl) or catalytic hydrogenation (e.g., H₂ over Pd/C). This yields 3-chloro-6-methoxy-2-aminopyridine.
Step 6: Conversion to the Nitrile (Sandmeyer Reaction)
-
Rationale: The amino group is converted to a nitrile, which can then be reduced to the desired aminomethyl group.
-
Procedure: 3-Chloro-6-methoxy-2-aminopyridine undergoes a Sandmeyer reaction. It is first diazotized with sodium nitrite and hydrochloric acid, followed by treatment with copper(I) cyanide to afford 3-chloro-6-methoxy-2-cyanopyridine.
Step 7: Reduction of the Nitrile
-
Rationale: The final step involves the reduction of the nitrile functionality to the primary amine.
-
Procedure: 3-Chloro-6-methoxy-2-cyanopyridine is reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF, or through catalytic hydrogenation under pressure. Acidic workup followed by basification yields the final product, this compound.
Applications in Drug Discovery: A Scaffold for Targeted Therapies
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of targeted therapeutics. The aminomethyl group provides a convenient point of attachment for various side chains and pharmacophores, while the chloro and methoxy groups can be strategically utilized to modulate the physicochemical and pharmacological properties of the final compounds.
Kinase Inhibitors:
The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the backbone amide of the kinase hinge region, a key interaction for potent inhibition. The aminomethyl group at the 2-position can be acylated or otherwise functionalized to introduce moieties that occupy the ATP-binding pocket and interact with specific residues, thereby conferring selectivity. The chloro and methoxy groups can influence the overall shape, solubility, and metabolic stability of the inhibitor, as well as engage in additional interactions within the binding site.
Sources
Introduction: The Strategic Importance of Substituted Pyridines in Modern Drug Discovery
An In-depth Technical Guide to (3-Chloro-6-methoxypyridin-2-yl)methanamine: Synthesis, Properties, and Applications
The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its prevalence is due to a unique combination of properties: the nitrogen atom acts as a hydrogen bond acceptor, enhances aqueous solubility, and provides a point for metabolic functionalization, all of which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] The strategic functionalization of the pyridine ring with various substituents allows for the fine-tuning of a molecule's interaction with biological targets.
Among the vast library of functionalized pyridines, this compound emerges as a particularly valuable building block for drug development professionals. This molecule incorporates three key pharmacophoric elements on a single scaffold:
-
A chloro group at the 3-position, which can modulate electronic properties, enhance binding through halogen bonding, and improve metabolic stability.
-
A methoxy group at the 6-position, a common feature in bioactive molecules that can act as a hydrogen bond acceptor and influence conformation.
-
An aminomethyl group at the 2-position, which provides a basic nitrogen center for salt formation and strong hydrogen bonding interactions, often serving as a key anchoring point to target proteins.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, properties, and strategic applications of this versatile intermediate.
Physicochemical and Structural Data
A summary of the key physicochemical properties for this compound is provided below. This data is essential for experimental design, including reaction setup, purification, and formulation.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1060810-37-8 |
| Molecular Formula | C₇H₉ClN₂O |
| Molecular Weight | 172.61 g/mol |
| Appearance | Off-white to yellow solid |
| Purity | Typically >98% |
| LogP | 1.003 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Historical Context and Discovery
The discovery of this compound is not marked by a singular, seminal event but is rather an outcome of the broader evolution of synthetic chemistry focused on creating complex, multi-functionalized heterocyclic scaffolds for pharmaceutical research. The development of methods for the regioselective functionalization of the pyridine ring has been a long-standing challenge in organic synthesis due to the electron-deficient nature of the ring.[4][5]
The emergence of intermediates like this one can be traced to the need for novel molecular frameworks in high-throughput screening and lead optimization campaigns. Its "history" is intrinsically linked to the development of synthetic routes that allow for precise control over the placement of substituents, a critical requirement for structure-activity relationship (SAR) studies. Patents for related structures, such as 3-(aminomethyl)-6-chloropyridines and 2,3-diamino-6-methoxypyridine, highlight the industrial and academic efforts to build a toolbox of such versatile pyridine-based intermediates.[6][7]
Strategic Synthesis and Methodologies
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. While several pathways are theoretically possible, a robust and logical approach begins with a pre-functionalized pyridine ring, sequentially introducing the required substituents. The following proposed synthesis is based on established chemical transformations documented for analogous pyridine systems.[6][8]
Caption: Proposed multi-step synthetic pathway for this compound.
Experimental Protocol: A Step-by-Step Guide
The following protocols are illustrative and adapted from methodologies reported for similar substrates.[6] Researchers should perform appropriate safety assessments and small-scale trials before scaling up.
Step 1: Nitration of 2,6-Dichloropyridine
-
Rationale: This initial step introduces a nitro group, which serves as a versatile handle for subsequent transformations and as a directing group. The reaction conditions must be carefully controlled to prevent over-nitration and ensure safety.
-
Procedure:
-
To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0°C, slowly add 2,6-dichloropyridine while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until TLC or HPLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated 2,6-dichloro-3-nitropyridine by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Step 2: Selective Amination
-
Rationale: This step involves a nucleophilic aromatic substitution (SₙAr) where one of the chloro groups is displaced by an amino group. The 2-position is generally more activated towards nucleophilic attack than the 6-position due to the electronic influence of the nitro group.
-
Procedure:
-
Suspend 2,6-dichloro-3-nitropyridine in a solution of aqueous ammonia in methanol in a sealed pressure vessel.
-
Heat the mixture at 35-40°C with vigorous stirring. The reaction progress should be monitored by HPLC.
-
Upon completion, cool the reaction mixture and collect the precipitated 2-amino-6-chloro-3-nitropyridine by filtration. Wash with water and dry.
-
Step 3: Methoxylation
-
Rationale: The remaining chloro group is replaced with a methoxy group via another SₙAr reaction. Sodium methoxide is a potent nucleophile for this transformation.[8]
-
Procedure:
-
Prepare a solution of sodium methoxide in methanol and cool to 15°C.
-
Add 2-amino-6-chloro-3-nitropyridine portion-wise, maintaining the temperature.
-
Allow the mixture to warm to room temperature (25-30°C) and stir for 4-5 hours.
-
Quench the reaction by pouring the mixture into cold water.
-
Filter the resulting precipitate, wash with water, and dry to yield 2-amino-6-methoxy-3-nitropyridine.
-
Step 4 & 6: Sandmeyer Reactions
-
Rationale: The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring into various other functional groups, including cyano and chloro, via a diazonium salt intermediate. This two-step process first converts the amino group to a nitrile (Step 4, after which it is reduced) and then the newly formed amino group to a chlorine (Step 6).
-
Procedure (General):
-
Dissolve the aminopyridine derivative in a solution of aqueous hydrochloric acid and cool to 0-5°C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of the appropriate copper(I) salt (CuCN for cyanation, CuCl for chlorination) in acid.
-
Slowly add the cold diazonium salt solution to the copper salt solution.
-
Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sulfate, and concentrate under reduced pressure. Purify by column chromatography.
-
Step 5: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amine, which is then converted in the subsequent Sandmeyer reaction. Metal-catalyzed reductions, such as with iron in the presence of an acid or ammonium chloride, are effective for this transformation.
-
Procedure:
-
Suspend the nitropyridine derivative in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through celite to remove the iron salts.
-
Concentrate the filtrate to remove ethanol and extract the aqueous residue with an organic solvent.
-
Dry the combined organic extracts and evaporate the solvent to yield the aminopyridine.
-
Step 7: Reduction of the Nitrile
-
Rationale: The final step is the reduction of the nitrile (cyano group) to the primary amine (aminomethyl group). Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are standard methods for this conversion.
-
Procedure (using LiAlH₄):
-
Suspend LiAlH₄ in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).
-
Cool the suspension to 0°C and slowly add a solution of the cyanopyridine derivative in anhydrous THF.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for several hours.
-
Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and wash thoroughly with THF or ethyl acetate.
-
Dry the combined filtrates over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to obtain this compound.
-
Role in Drug Discovery and Lead Optimization
This compound is not an end-product but a strategic intermediate. Its value lies in the ability to couple the primary amine with various carboxylic acids, sulfonyl chlorides, or other electrophiles to rapidly generate a library of diverse compounds for biological screening.
Caption: Role as a versatile building block in generating diverse drug candidates.
The distinct electronic and steric properties of the chloro and methoxy groups on the pyridine ring allow medicinal chemists to explore specific regions of a target's binding pocket. By keeping the core (3-Chloro-6-methoxypyridin-2-yl)methyl moiety constant and varying the group attached to the amine, researchers can systematically probe structure-activity relationships to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Conclusion
This compound represents a sophisticated and highly valuable intermediate for the modern medicinal chemist. While its discovery is intertwined with the general advancement of heterocyclic synthesis, its utility is clear and specific. The synthetic pathways, though multi-stepped, rely on well-established and scalable chemical principles, making it an accessible building block for drug discovery programs. The strategic placement of its chloro, methoxy, and aminomethyl functional groups provides a powerful platform for generating novel chemical entities with finely tuned properties, underscoring the critical role of such intermediates in the development of next-generation therapeutics.
References
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Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5783-5803. Available at: [Link]
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ResearchGate. (n.d.). C-H Functionalization of Pyridines. Available at: [Link]
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Ansari, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185. Available at: [Link]
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Maity, P. (n.d.). C–H functionalization of pyridines. Royal Society of Chemistry. Available at: [Link]
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Sharma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1195-1227. Available at: [Link]
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The (3-Chloro-6-methoxypyridin-2-yl)methanamine Scaffold: A Gateway to Modulating Key Biological Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The (3-chloro-6-methoxypyridin-2-yl)methanamine core represents a versatile and promising scaffold in medicinal chemistry. Its unique substitution pattern—a chlorine atom at the 3-position, a methoxy group at the 6-position, and a methanamine moiety at the 2-position of the pyridine ring—provides a strategic framework for the design of novel therapeutic agents. This guide delves into the synthetic strategies for accessing this core and its analogs, explores the structure-activity relationships (SAR) that govern their biological effects, and elucidates their interactions with key cellular targets. We will focus on two prominent areas where derivatives of this scaffold have shown significant potential: the inhibition of the protein tyrosine phosphatase SHP2 and the antagonism of the androgen receptor. Detailed experimental protocols, data-driven insights, and visual representations of the underlying biological pathways are provided to empower researchers in their drug discovery endeavors.
Introduction: The Strategic Importance of the 2-Aminomethylpyridine Moiety
The 2-aminomethylpyridine substructure is a privileged motif in drug discovery, known for its ability to engage in a variety of interactions with biological macromolecules. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aminomethyl group provides a basic center and a vector for further functionalization. The strategic placement of chloro and methoxy groups on the pyridine ring, as seen in this compound, significantly influences the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby fine-tuning its pharmacological profile. This guide will explore how subtle modifications to this core structure can lead to potent and selective modulators of critical disease-related targets.
Synthetic Strategies and Methodologies
The synthesis of this compound and its analogs can be approached through a multi-step sequence, often starting from commercially available dichloropyridines. A representative, adaptable synthetic scheme is presented below, based on established methodologies for related compounds.[1]
General Synthetic Workflow
The overall strategy involves the sequential introduction of the nitro, methoxy, and amino functionalities onto a dichlorinated pyridine core, followed by the reduction of the nitro group to an amine and subsequent elaboration of the aminomethyl side chain.
Caption: A plausible synthetic pathway to the core scaffold.
Experimental Protocol (Adapted from the Synthesis of a Related Compound[1])
Step 1: Nitration of 2,6-Dichloropyridine
-
To a stirred mixture of concentrated sulfuric acid and nitric acid, 2,6-dichloropyridine is added portion-wise at a controlled temperature.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured onto ice, and the precipitated 2,6-dichloro-3-nitropyridine is collected by filtration.
Step 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine
-
2,6-Dichloro-3-nitropyridine is treated with a solution of aqueous ammonia in methanol at a slightly elevated temperature.
-
The product, 2-amino-6-chloro-3-nitropyridine, precipitates upon cooling and is isolated by filtration.
Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine
-
A solution of sodium methoxide in methanol is prepared.
-
2-Amino-6-chloro-3-nitropyridine is added, and the mixture is stirred at room temperature.[1]
-
The reaction is quenched with water, and the product, 2-amino-6-methoxy-3-nitropyridine, is collected by filtration.[1]
Step 4: Reduction of 2-Amino-6-methoxy-3-nitropyridine
-
The nitro compound is reduced to the corresponding diamine using a reducing agent such as stannous chloride in the presence of concentrated hydrochloric acid.[1]
-
The resulting 2,3-diamino-6-methoxypyridine dihydrochloride is isolated.
Step 5 & 6: Conversion to 3-Chloro-6-methoxy-2-cyanopyridine
-
The diamine can be converted to the 3-chloro-2-amino derivative via a Sandmeyer-type reaction.
-
Subsequent conversion of the amino group to a nitrile can be achieved through diazotization followed by reaction with a cyanide salt.
Step 7: Reduction of the Nitrile to this compound
-
The 2-cyanopyridine derivative is reduced to the corresponding methanamine using a suitable reducing agent, such as lithium aluminum hydride or catalytic hydrogenation.
Structure-Activity Relationships and Biological Targets
The therapeutic potential of the this compound scaffold is best understood by examining the biological activities of its derivatives. Two key areas of interest have emerged: SHP2 inhibition and androgen receptor antagonism.
SHP2 Inhibition: A Novel Approach to Cancer Therapy
Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in several signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[2][3] Dysregulation of SHP2 activity is implicated in various cancers.[4] Analogs of the core scaffold have been investigated as SHP2 inhibitors.
Quantitative SAR Data for SHP2 Inhibitors with a Pyridine Core
| Compound ID | Modifications on the Core Scaffold | SHP2 IC50 (µM) | Reference |
| 11a | (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol | 1.36 | [4] |
| Comp#5 | Thiophene[2,3-d]pyrimidine derivative | 0.4 | [5] |
| 45 | Azaindole derivative | 0.031 | [6] |
This table presents data for compounds with related pyridine or bioisosteric scaffolds to illustrate the potential for SHP2 inhibition.
Signaling Pathways Modulated by SHP2 Inhibition
SHP2 inhibitors can disrupt oncogenic signaling by preventing the dephosphorylation of key substrates, thereby attenuating downstream signaling cascades that promote cell proliferation and survival.
Caption: Overview of signaling pathways modulated by SHP2.
Androgen Receptor Antagonism: Targeting Hormone-Dependent Cancers
The androgen receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[7] Antagonists of the AR are a cornerstone of prostate cancer therapy. The 2-aminomethylpyridine scaffold has been explored for its potential as an AR antagonist.
Downstream Effects of Androgen Receptor Antagonism
AR antagonists competitively bind to the AR, preventing its activation by androgens. This leads to the inhibition of AR translocation to the nucleus and subsequent downregulation of androgen-responsive genes involved in cell growth and steroid metabolism.[8][9]
Caption: Mechanism of action of androgen receptor antagonists.
Conclusion and Future Perspectives
The this compound scaffold is a fertile ground for the discovery of novel therapeutics. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. The demonstrated activity of its analogs against high-value targets such as SHP2 and the androgen receptor underscores its significance. Future research should focus on the synthesis and evaluation of focused libraries of analogs to further delineate the SAR and optimize potency, selectivity, and pharmacokinetic properties. The insights provided in this guide aim to facilitate these efforts and accelerate the translation of promising compounds from the laboratory to the clinic.
References
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Chen, Z., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 26(23), 7269. [Link]
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D'Alessandro, A., et al. (2021). Strategies to overcome drug resistance using SHP2 inhibitors. Acta Pharmaceutica Sinica B, 11(10), 3036-3051. [Link]
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Liu, W. S., et al. (2020). Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. Bioorganic Chemistry, 100, 103875. [Link]
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Johnson, M. (2023). SHP2 Inhibitors Undergo Exploration in Combinations. Targeted Oncology. [Link]
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Popescu, B., & Shannon, K. (2023). Sidestepping SHP2 inhibition. Journal of Experimental Medicine, 220(4), e20230234. [Link]
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Shen, H. C., & Balk, S. P. (2009). Development of androgen receptor antagonists with promising activity in castration-resistant prostate cancer. Cancer cell, 15(6), 461–463. [Link]
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Patsnap Synapse. (2024). What are SHP2 inhibitors and how do they work? [Link]
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He, Y., et al. (2014). Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer. Cancers, 6(3), 1735–1753. [Link]
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Wang, R. L., et al. (2020). Scaffold-based selective SHP2 inhibitors design using core hopping, molecular docking, biological evaluation and molecular simulation. Bioorganic Chemistry, 104, 104391. [Link]
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Pignataro, D., et al. (2024). Practical implications of androgen receptor inhibitors for prostate cancer treatment. Future Oncology, 20(8), e589-e599. [Link]
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Gmach, J., et al. (2020). From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. Journal of Medicinal Chemistry, 63(24), 15733–15753. [Link]
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An In-Depth Technical Guide: Strategic Selection of Starting Materials for the Synthesis of (3-Chloro-6-methoxypyridin-2-yl)methanamine
Abstract
(3-Chloro-6-methoxypyridin-2-yl)methanamine is a highly functionalized pyridine derivative that serves as a critical building block in contemporary medicinal chemistry and drug development. The strategic placement of its chloro, methoxy, and aminomethyl groups provides a versatile scaffold for creating complex molecular architectures with significant biological activity. This technical guide offers a comprehensive analysis of the primary synthetic strategies for this target molecule, with a core focus on the rational selection of starting materials. We will dissect two principal retrosynthetic pathways, providing field-proven insights into the causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis to guide researchers and process chemists in making informed decisions based on efficiency, scalability, and safety.
Retrosynthetic Analysis: Devising Core Synthetic Strategies
The synthesis of a multi-substituted heterocyclic compound like this compound is a non-trivial challenge where the choice of the initial raw material fundamentally dictates the entire synthetic sequence. A thorough retrosynthetic analysis reveals two dominant and logical pathways, each originating from a different, readily available class of starting materials. The choice between these routes hinges on a trade-off between the number of synthetic steps and the nature of the chemical transformations involved.
The two primary strategies for installing the C2-methanamine moiety are:
-
Route A: The Cyanopyridine Reduction Pathway: This approach involves the late-stage reduction of a nitrile (cyano) group at the C2 position. This is a robust and widely-used transformation in organic synthesis.
-
Route B: The Chloromethyl Amination Pathway: This strategy relies on the initial formation of a methyl group at the C2 position, which is subsequently halogenated and then aminated.
These divergent strategies are visualized below.
Caption: High-level retrosynthetic analysis of the target molecule.
The Cyanopyridine Reduction Pathway (Route A)
This pathway is arguably the more direct of the two, leveraging a commercially available, pre-functionalized pyridine ring. The success of this route is predicated on the efficient conversion of an amino group to a cyano group via the Sandmeyer reaction, a cornerstone of aromatic chemistry.
2.1. Selected Starting Material: 3-Amino-2-chloro-6-methoxypyridine
The selection of 3-Amino-2-chloro-6-methoxypyridine (CAS 34392-85-3) as the starting material is a strategic choice rooted in efficiency. This compound already possesses the required C3-chloro and C6-methoxy substituents in the correct orientation. This circumvents the need for potentially low-yielding or non-regioselective halogenation and methoxylation steps, reducing the overall step count and simplifying purification challenges.
2.2. Mechanistic Rationale and Workflow
The synthesis proceeds through two well-established transformations:
-
Sandmeyer Reaction: The primary amine at the C3 position is first converted into a diazonium salt using sodium nitrite under acidic conditions (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). This highly reactive intermediate is then immediately treated with a copper(I) cyanide solution, which facilitates the displacement of the diazonio group (-N₂⁺) with a cyano group (-CN). The use of a copper catalyst is critical for achieving high yields in this transformation.
-
Nitrile Reduction: The resulting intermediate, 3-chloro-6-methoxy-2-cyanopyridine, is then subjected to reduction. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon or Raney Nickel catalyst) or chemical reduction with a hydride reagent such as Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent. Catalytic hydrogenation is often preferred for industrial-scale synthesis due to safety and cost considerations.
The logical flow of this synthetic route is depicted below.
Caption: Experimental workflow for the Cyanopyridine Reduction Pathway.
2.3. Experimental Protocol
-
Step 1: Synthesis of 3-Chloro-6-methoxy-2-cyanopyridine (Sandmeyer Reaction)
-
Suspend 3-amino-2-chloro-6-methoxypyridine (1.0 equiv.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equiv.) in water, maintaining the temperature below 5 °C to form the diazonium salt solution.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv.) and sodium cyanide (1.2 equiv.) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Heat the reaction mixture to 50-60 °C and stir until the evolution of nitrogen gas ceases.
-
Cool the mixture, neutralize, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product via column chromatography or recrystallization.
-
-
Step 2: Synthesis of this compound (Nitrile Reduction)
-
Dissolve 3-chloro-6-methoxy-2-cyanopyridine (1.0 equiv.) in a suitable solvent (e.g., methanol or ethanol for catalytic hydrogenation; THF or diethyl ether for LiAlH₄).
-
For hydrogenation, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product.
-
The Chloromethyl Amination Pathway (Route B)
This pathway represents a more classical, multi-step approach that builds the required functionality onto a less complex starting material. It offers an alternative when the pre-functionalized aminopyridine of Route A is unavailable or cost-prohibitive, and it avoids the use of diazonium salts and inorganic cyanides.
3.1. Selected Starting Material: 2,6-Dichloro-3-methylpyridine
This commercially available dichlorinated picoline derivative is an excellent starting point for Route B. It possesses the C3-methyl group (a precursor to the C2-methanamine) and a C6-chloro atom that can be selectively functionalized. The synthesis of related dichloropyridines from more fundamental precursors is well-documented.[1][2]
3.2. Mechanistic Rationale and Workflow
This synthetic sequence involves three key stages:
-
Selective Methoxylation: The first step is a nucleophilic aromatic substitution (SNAr) reaction using sodium methoxide. The methoxide ion will preferentially displace the chlorine atom at the C6 position over the C2 position. This regioselectivity is driven by electronics; both positions are activated by the ring nitrogen, but the C6 position is sterically less hindered than the C2 position, which is adjacent to the C3-methyl group.
-
Radical Chlorination: The methyl group of the resulting 3-chloro-6-methoxy-2-methylpyridine is converted to a chloromethyl group. This is typically achieved via a free-radical halogenation using a reagent like N-Chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide or AIBN.
-
Amination: The final step involves the displacement of the highly reactive benzylic-type chloride with an amine source. This can be accomplished using various methods, such as direct reaction with a large excess of ammonia, or through a more controlled sequence like the Gabriel synthesis using potassium phthalimide followed by hydrazinolysis to liberate the free amine.
Caption: Experimental workflow for the Chloromethyl Amination Pathway.
3.3. Experimental Protocol
-
Step 1: Synthesis of 3-Chloro-6-methoxy-2-methylpyridine
-
Prepare a solution of sodium methoxide (1.1 equiv.) in anhydrous methanol.
-
Add 2,6-dichloro-3-methylpyridine (1.0 equiv.) to the solution.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction, remove the methanol under reduced pressure, and partition the residue between water and an organic solvent.
-
Isolate and purify the product from the organic layer.
-
-
Step 2: Synthesis of 3-Chloro-2-(chloromethyl)-6-methoxypyridine
-
Dissolve 3-chloro-6-methoxy-2-methylpyridine (1.0 equiv.) in an inert solvent like carbon tetrachloride.
-
Add N-Chlorosuccinimide (NCS) (1.05 equiv.) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction.
-
After completion, cool the mixture, filter off the succinimide byproduct, and concentrate the filtrate. The crude product can be purified by chromatography.
-
-
Step 3: Synthesis of this compound
-
Dissolve 3-chloro-2-(chloromethyl)-6-methoxypyridine (1.0 equiv.) in a suitable solvent (e.g., a solution of ammonia in methanol or DMF for the Gabriel synthesis).
-
For direct amination, cool the solution and bubble ammonia gas through it, or use a sealed pressure vessel with concentrated aqueous ammonia, and heat.
-
For the Gabriel synthesis, add potassium phthalimide (1.1 equiv.) and heat the mixture. Follow this with a standard workup and subsequent deprotection with hydrazine hydrate.
-
After the reaction, perform an appropriate aqueous workup and extract the final product. Purify as needed.
-
Comparative Analysis and Strategic Selection
The decision between Route A and Route B depends on a careful evaluation of several factors critical to laboratory and process chemistry.
| Feature | Route A: Cyanopyridine Reduction | Route B: Chloromethyl Amination |
| Starting Material | 3-Amino-2-chloro-6-methoxypyridine | 2,6-Dichloro-3-methylpyridine |
| Number of Steps | 2 | 3 |
| Key Transformations | Sandmeyer Reaction, Nitrile Reduction | SNAr, Radical Chlorination, Amination |
| Potential Yield | Moderate to Good | Moderate |
| Scalability | Good, though Sandmeyer can pose thermal risks | Excellent, steps are generally scalable |
| Safety & Handling | High Concern: Use of thermally unstable diazonium salts and highly toxic inorganic cyanides. | Moderate Concern: Use of radical initiators and chlorinating agents. Handling of sodium methoxide. |
| Cost-Effectiveness | Potentially higher cost for the advanced starting material. | Lower cost for the basic starting material, but more reagents and steps increase overall cost. |
| Primary Advantage | Shorter synthetic sequence. | Avoids highly toxic reagents (cyanide) and thermally sensitive intermediates (diazonium salts). |
| Primary Disadvantage | Significant safety and handling protocols required. | Longer sequence; radical reactions can sometimes be difficult to control and may produce byproducts. |
Conclusion
The synthesis of this compound can be effectively achieved via at least two robust synthetic pathways, each defined by its unique starting material.
-
Route A (Cyanopyridine Reduction) , starting from 3-Amino-2-chloro-6-methoxypyridine , offers the most direct path. It is the preferred strategy for rapid, lab-scale synthesis where efficiency in step count is paramount and the necessary infrastructure to handle hazardous reagents is in place.
-
Route B (Chloromethyl Amination) , starting from 2,6-Dichloro-3-methylpyridine , provides a longer but potentially safer and more scalable alternative. This route is strategically advantageous for larger-scale production where avoiding the risks associated with diazonium salts and cyanides outweighs the cost of an additional synthetic step.
Ultimately, the optimal choice of starting material is a project-specific decision that requires a balanced assessment of reagent availability, cost, safety protocols, and the desired scale of the synthesis. This guide provides the foundational data and expert rationale to empower researchers to make that strategic selection confidently.
References
Sources
Methodological & Application
The Versatile Building Block: (3-Chloro-6-methoxypyridin-2-yl)methanamine in Modern Organic Synthesis
(3-Chloro-6-methoxypyridin-2-yl)methanamine has emerged as a pivotal structural motif in the landscape of organic synthesis, particularly for the construction of novel heterocyclic frameworks. Its unique substitution pattern, featuring a nucleophilic aminomethyl group, a strategically positioned chlorine atom, and an electron-donating methoxy group on a pyridine core, offers a versatile platform for medicinal chemists and drug development professionals. This guide provides an in-depth exploration of its synthetic utility, focusing on the generation of fused heterocyclic systems with significant potential in pharmaceutical and agrochemical research.
The strategic placement of reactive sites on the pyridine ring allows for a range of chemical transformations. The primary amine of the aminomethyl group serves as a potent nucleophile, ideal for condensation and cyclization reactions. The chlorine atom at the 3-position is amenable to various cross-coupling reactions, enabling the introduction of diverse substituents. Furthermore, the methoxy group at the 6-position influences the electronic properties of the pyridine ring, impacting its reactivity and the biological activity of its derivatives.
Key Synthetic Applications and Protocols
This section delves into two principal applications of this compound: the synthesis of imidazo[1,2-a]pyridines and its use in the Pictet-Spengler reaction to generate complex fused systems. These reaction pathways are fundamental in the construction of scaffolds with proven pharmacological relevance.
Synthesis of Substituted Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, present in a variety of therapeutic agents. The reaction of 2-aminopyridine derivatives with α-haloketones or related reagents is a classical and efficient method for the construction of this bicyclic system. This compound, although a 2-aminomethylpyridine, can be envisioned to undergo analogous cyclization reactions to furnish unique imidazo[1,2-a]pyridine analogs.
Protocol: General Procedure for the Synthesis of Substituted Imidazo[1,2-a]pyridines
This protocol outlines a generalized procedure for the synthesis of imidazo[1,2-a]pyridines starting from a 2-aminopyridine derivative and an α-haloketone. This can be adapted for this compound to produce novel substituted imidazo[1,2-a]pyridines.
Materials:
-
This compound
-
Substituted α-bromoketone (e.g., 2-bromoacetophenone)
-
Anhydrous solvent (e.g., ethanol, acetonitrile, or DMF)
-
Base (e.g., sodium bicarbonate, potassium carbonate, or triethylamine)
-
Reaction vessel equipped with a magnetic stirrer and reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the substituted α-bromoketone (1.1 eq).
-
Add the base (2.0-3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux under an inert atmosphere and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired substituted imidazo[1,2-a]pyridine.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent side reactions, such as hydrolysis of the α-haloketone.
-
Base: The base neutralizes the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. The choice of base can influence the reaction rate and yield.
-
Inert Atmosphere: An inert atmosphere is recommended to prevent oxidation of the starting materials and intermediates, particularly at elevated temperatures.
Data Presentation: Representative Yields for Imidazo[1,2-a]pyridine Synthesis
| Starting 2-Aminopyridine | α-Haloketone | Base | Solvent | Yield (%) | Reference |
| 2-Aminopyridine | 2-Bromoacetophenone | NaHCO₃ | Ethanol | 85 | [1] |
| 2-Amino-5-methylpyridine | 2-Bromo-1-(4-fluorophenyl)ethanone | K₂CO₃ | Acetonitrile | 92 | [2] |
| 2-Amino-4-chloropyridine | Ethyl 2-bromoacetoacetate | Et₃N | DMF | 78 | [3] |
Visualization of the Synthetic Pathway
Caption: Synthesis of Imidazo[1,2-a]pyridines.
Pictet-Spengler Reaction for the Synthesis of Fused Pyridine Systems
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline derivative.[4][5] This reaction can be adapted for this compound, where the pyridine ring acts as the "aryl" component, leading to the formation of novel fused heterocyclic systems.
Protocol: General Procedure for the Pictet-Spengler Reaction
This protocol provides a general method for the Pictet-Spengler reaction, which can be applied to this compound and a suitable aldehyde to synthesize tetrahydro-γ-carboline derivatives.
Materials:
-
This compound
-
Aldehyde (e.g., formaldehyde, acetaldehyde, or benzaldehyde)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid, or p-toluenesulfonic acid)
-
Solvent (e.g., dichloromethane, toluene, or methanol)
-
Reaction vessel with a magnetic stirrer
-
Inert atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde (1.1-1.5 eq) in the chosen solvent under an inert atmosphere.
-
Add the acid catalyst (catalytic to stoichiometric amounts) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired fused heterocyclic product.
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid catalyst is essential for the formation of the electrophilic iminium ion intermediate, which is necessary for the intramolecular cyclization onto the electron-rich pyridine ring.[4]
-
Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants and intermediates. Aprotic solvents are often preferred to avoid side reactions.
-
Aldehyde: The nature of the aldehyde will determine the substituent at the newly formed stereocenter in the product.
Visualization of the Pictet-Spengler Reaction Mechanism
Caption: Pictet-Spengler Reaction Mechanism.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique structural features provide access to a wide range of complex and novel heterocyclic compounds, particularly those with potential applications in drug discovery and agrochemical development. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this important intermediate.
References
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for using (3-Chloro-6-methoxypyridin-2-yl)methanamine
An Application and Protocol Guide for the Strategic Utilization of (3-Chloro-6-methoxypyridin-2-yl)methanamine in Synthetic Chemistry and Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This compound is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a primary amine for nucleophilic attack, a chloro group for potential cross-coupling reactions, and a methoxy group influencing electronic properties, makes it a versatile reagent. This guide provides an in-depth exploration of its chemical properties, safety considerations, and detailed protocols for its application in key synthetic transformations, including reductive amination and Schiff base formation, which are fundamental in the construction of novel chemical entities.
Introduction and Compound Profile
This compound, with CAS Number 1060810-37-8, is a substituted picolylamine. The strategic placement of its functional groups offers medicinal chemists a powerful tool for molecular design. The chloro and methoxy groups are prevalent in drug discovery, often introduced to modulate a compound's physicochemical properties, metabolic stability, and target-binding interactions.[2][3] The primary aminomethyl group provides a reactive handle for a variety of carbon-nitrogen bond-forming reactions, enabling its incorporation into larger, more complex scaffolds. This document serves as a practical guide for researchers, providing both the theoretical basis and actionable protocols for leveraging this reagent's synthetic potential.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties and hazards is paramount for safe and effective experimentation. The data below has been compiled from supplier safety data sheets and chemical databases.
| Property | Value | Source |
| CAS Number | 1060810-37-8 | [4] |
| Molecular Formula | C₇H₉ClN₂O | [4][5] |
| Molecular Weight | 172.61 g/mol | [4] |
| Purity | Typically ≥98% | [4][5] |
| Appearance | Not specified (often an oil or low-melting solid) | |
| LogP | 1.004 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Safety Profile:
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed. | GHS07 (Harmful/Irritant) |
| H315 | Causes skin irritation. | GHS07 (Harmful/Irritant) |
| H319 | Causes serious eye irritation. | GHS07 (Harmful/Irritant) |
| H335 | May cause respiratory irritation. | GHS07 (Harmful/Irritant) |
This data is compiled from supplier information.[4] Always consult the most current Safety Data Sheet (SDS) from your supplier before handling the chemical.[4][6][7]
Core Synthetic Applications & Mechanistic Rationale
The primary amine functionality of this compound is the key to its utility. It readily participates in reactions typical of primary amines, allowing for its conjugation to a wide array of electrophilic partners. We will focus on two foundational applications: Reductive Amination and Schiff Base Formation.
Reductive Amination: A Cornerstone of C-N Bond Formation
Reductive amination is a robust and widely used method for synthesizing secondary and tertiary amines. The reaction proceeds in two stages: the initial formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding amine. This one-pot procedure is highly efficient for building molecular complexity.
Causality Behind the Protocol: The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is critical. STAB is selective for the protonated imine intermediate and does not readily reduce the starting aldehyde or ketone, thus minimizing side reactions. The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to facilitate imine formation. Acetic acid is often added as a catalyst to promote the dehydration step leading to the iminium ion.
Schiff Base Formation: Gateway to Novel Ligands and Bioactive Molecules
The condensation of this compound with an aldehyde or ketone forms a Schiff base (an imine). These compounds are not only stable intermediates for further functionalization but are also widely investigated for their biological activities, including antimicrobial and anticancer properties.[8] Furthermore, the nitrogen atom of the imine and the pyridine ring can act as chelating agents, forming stable complexes with various metal ions.[8]
Causality Behind the Protocol: This reaction is an equilibrium process. To drive it to completion, the water formed as a byproduct is typically removed, often by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent. The reaction is often catalyzed by a small amount of acid. The choice of solvent, such as ethanol or methanol, allows for the dissolution of the starting materials and facilitates the reaction, which is often accelerated by heating under reflux.[8]
Detailed Experimental Protocols
Protocol 1: Synthesis of a Secondary Amine via Reductive Amination
This protocol describes a general procedure for the reaction of this compound with a generic aldehyde (R-CHO).
Materials and Reagents:
-
This compound
-
Aldehyde of interest (e.g., 4-fluorobenzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Glacial Acetic Acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
-
Add the aldehyde (1.0 - 1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for initial imine formation. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.
-
Carefully add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the stirring mixture. The addition may be exothermic.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure secondary amine.
Workflow Diagram: Reductive Amination
Caption: Workflow for secondary amine synthesis via reductive amination.
Protocol 2: Synthesis of a Schiff Base (Imine)
This protocol outlines the formation of a Schiff base from this compound and a generic aldehyde, a key step in synthesizing novel ligands.[8]
Materials and Reagents:
-
This compound
-
Aldehyde of interest (e.g., pyrrole-2-carbaldehyde)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 0.2 M).
-
Add the aldehyde (1.0 eq), also dissolved in a minimum amount of ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C for ethanol) for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS. The product is often more nonpolar than the starting amine.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography.
Workflow Diagram: Schiff Base Formation
Caption: Workflow for the synthesis of a Schiff base via condensation.
Troubleshooting and Field-Proven Insights
-
Reagent Stability: this compound is a primary amine and should be stored in a cool, dry place under an inert atmosphere to prevent degradation.
-
Reductive Amination Issues: If the reaction stalls, it may be due to an unreactive carbonyl group or steric hindrance. Adding a catalytic amount of acid or slightly increasing the temperature may help. Ensure the reducing agent is fresh and has been handled under anhydrous conditions.
-
Schiff Base Hydrolysis: Imines can be susceptible to hydrolysis, especially under acidic conditions. Ensure workup conditions are neutral or slightly basic to maintain product stability.
-
Purification: The pyridine nitrogen in the molecule can interact with the silica gel during column chromatography, leading to streaking. Adding a small amount of triethylamine (~0.5-1%) to the eluent can mitigate this issue and improve peak shape.
-
Further Reactions: The chloro-substituent on the pyridine ring is a valuable handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), which can be performed on the product of the initial amination or Schiff base formation, providing a pathway to highly complex molecules.
References
- This compound - Fluorochem. [URL: https://www.fluorochem.co.uk/product/f694351]
- MSDS of 3-Chloro-6-methoxypyridin-2-amine (2018-12-11). [URL: Provided through search, no direct public link available]
- A75706 - SAFETY DATA SHEET (2025-11-06). [URL: Provided through search, no direct public link available]
- Safety Data Sheet - Biosynth (2023-09-05). [URL: Provided through search, no direct public link available]
- SAFETY DATA SHEET (2024-03-30). [URL: Provided through search, no direct public link available]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC436210010&productDescription=2-METHOXYPYRIDIN-3-AMINE%2C+97%25+1GR&vendorId=VN00032119&countryCode=US&language=en]
- This compound-None - Thoreauchem. [URL: https://www.thoreauchem.com/product/TH-H199683.html]
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- A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine - Benchchem. [URL: https://www.benchchem.com/product/b5924/technical-sheet]
- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents. [URL: https://patents.google.
- Roles of the Chloro and Methoxy Groups in Drug Discovery (2024-09-16). [URL: https://drughunter.com/articles/roles-of-the-chloro-and-methoxy-groups-in-drug-discovery]
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents - Semantic Scholar (2022-02-21). [URL: https://www.semanticscholar.org/paper/N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-a-Al-Omair-Al-Wahaibi/65133614050d53510526e828114f24c321459461]
- 2-Chloro-6-methoxypyridine 98 17228-64-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/391081]
- (6-chloro-2-methoxypyridin-3-yl)methanamine - PubChemLite. [URL: https://pubchemlite.org/compound/CID_84654509]
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8744883/]
- 2-chloro-6-methoxypyridin-3-amine 34392-85-3 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/2-chloro-6-methoxypyridin-3-amine-cas-34392-85-3.html]
- Roles of the Chloro and Methoxy Groups in Drug Discovery - YouTube (2024-09-30). [URL: https://www.youtube.
- METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - European Patent Office - EP 0551459 B1. [URL: https://data.epo.org/publication-server/document?i=EP92121782A&s=2866994&q=synthesis+of+3-amino-2-chloropyridine]
- Efficient Preparation of ((3-Chloro-2- for In-Vivo Study - ResearchGate (2025-08-06). [URL: https://www.researchgate.net/publication/237895393_Efficient_Preparation_of_3-Chloro-2-fluoro-phenyl-7-methoxy-8-3-morpholin-4-yl-propoxy-1011-dihydro-5-oxa-2411-triaza-dibenzoadecyclohepten-1-yl-amine_for_In-Vivo_Study]
- 3-chloro-6-methylpyridin-2-amine | CAS#:56960-77-1 | Chemsrc (2025-08-26). [URL: https://www.chemsrc.com/en/cas/56960-77-1_1012115.html]
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Derivatization of (3-Chloro-6-methoxypyridin-2-yl)methanamine for drug discovery
Application Notes & Protocols
Topic: Derivatization of (3-Chloro-6-methoxypyridin-2-yl)methanamine for Drug Discovery
Abstract
The substituted pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound is a versatile building block, presenting a primary amine that serves as a readily accessible handle for diversification. The strategic placement of the chloro and methoxy groups on the pyridine ring provides a unique electronic and steric environment, offering opportunities to modulate physicochemical properties and target interactions. This guide provides an in-depth exploration of three robust and widely applicable derivatization strategies—amide bond formation, reductive amination, and sulfonylation—to generate diverse libraries of novel compounds for drug discovery campaigns. Each section elucidates the underlying chemical principles, offers field-proven step-by-step protocols, and discusses the rationale behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Value of the Scaffold
The this compound scaffold is a valuable starting point for library synthesis due to its inherent structural features:
-
Primary Amine: The (aminomethyl) group is a potent nucleophile, ideal for a variety of reliable bond-forming reactions.
-
Chlorine Atom: The chloro substituent serves multiple roles. It can act as a key pharmacophoric element for hydrogen bonding or halogen bonding interactions within a target protein. Furthermore, it provides a handle for late-stage functionalization via cross-coupling reactions, although this is beyond the scope of this particular guide.
-
Methoxy Group: This electron-donating group modulates the electronics of the pyridine ring and can influence metabolic stability and solubility.
This document serves as a practical guide for researchers to effectively utilize this scaffold, transforming a single starting material into a diverse collection of drug-like molecules.
Core Derivatization Strategies & Protocols
The following sections detail three fundamental derivatization methodologies. The protocols are designed to be self-validating, with clear steps for reaction setup, workup, purification, and characterization.
Strategy 1: Amide Bond Formation via Amine Acylation
Amide bond formation is arguably the most utilized reaction in medicinal chemistry, enabling the linkage of the amine scaffold to a vast and diverse array of commercially available carboxylic acids.[2]
Causality & Experimental Rationale: The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. Therefore, the carboxylic acid must first be "activated." This is achieved using a coupling reagent, which converts the hydroxyl group of the acid into a better leaving group, forming a highly reactive intermediate (e.g., an active ester). This intermediate is then susceptible to nucleophilic attack by the primary amine of our scaffold to form the stable amide bond. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions. A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is required to neutralize the acid formed during the reaction without competing in the coupling.
Caption: Amide coupling workflow diagram.
Protocol 2.1: General Procedure for Amide Coupling
-
Preparation: To a clean, dry vial, add the desired carboxylic acid (1.1 equivalents). Dissolve it in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).
-
Activation: Add HATU (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents) to the carboxylic acid solution. Stir the mixture at room temperature for 15 minutes to allow for pre-activation.
-
Amine Addition: In a separate vial, dissolve this compound (1.0 equivalent) in anhydrous DMF and add this solution dropwise to the activated acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS or TLC until the starting amine is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the primary amine protons and the appearance of a new amide N-H signal in the ¹H NMR spectrum are indicative of successful coupling.
Strategy 2: Reductive Amination for Secondary Amine Synthesis
Reductive amination is a powerful and efficient method for forming C-N bonds, converting our primary amine into a more substituted secondary amine.[3][4] This one-pot reaction is prized for its high atom economy and broad substrate scope, accommodating a wide range of aldehydes and ketones.[5]
Causality & Experimental Rationale: The reaction proceeds via the initial formation of an imine (or iminium ion) intermediate from the condensation of the primary amine and a carbonyl compound (aldehyde or ketone). This intermediate is then reduced in situ to the corresponding secondary amine. The key to success is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is a mild and selective reducing agent that readily reduces the protonated imine intermediate but is slow to reduce the starting aldehyde or ketone, thus preventing competitive reduction of the carbonyl starting material.[6]
Sources
The Strategic Role of (3-Chloro-6-methoxypyridin-2-yl)methanamine in the Development of Targeted Kinase Inhibitors
Introduction: The Privileged Pyridine Scaffold in Kinase Inhibitor Design
The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it an ideal framework for the design of small molecule inhibitors targeting a variety of protein classes. Within the realm of oncology and immunology, the pyridine scaffold has been extensively utilized in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of many diseases.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory disorders.[3] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties.
This guide focuses on the specific role and application of (3-Chloro-6-methoxypyridin-2-yl)methanamine , a highly functionalized pyridine building block, in the development of targeted kinase inhibitors. The unique substitution pattern of this molecule— a chlorine atom at the 3-position, a methoxy group at the 6-position, and an aminomethyl group at the 2-position—offers a versatile platform for generating diverse chemical libraries and optimizing lead compounds against key kinase targets. The presence of the methoxy and amino groups, in particular, has been shown to enhance the antiproliferative activity of pyridine derivatives.[1][2]
The this compound Moiety: A Versatile Building Block for Kinase Inhibitors
The structural features of this compound make it a valuable synthon for the construction of kinase inhibitors. The primary amine of the aminomethyl group serves as a key handle for introducing a variety of substituents through well-established chemical transformations, most notably amide bond formation. This allows for the exploration of the chemical space around the pyridine core, which is crucial for achieving high-affinity binding to the target kinase.
The chlorine atom at the 3-position and the methoxy group at the 6-position are critical for modulating the electronic properties of the pyridine ring and influencing the overall conformation of the molecule. These substituents can engage in specific interactions within the ATP-binding pocket of a kinase, contributing to both potency and selectivity.
While not an exhaustive list, kinases that are of particular interest for targeting with scaffolds derived from this compound include:
-
Spleen Tyrosine Kinase (Syk): A key mediator of signaling in immune cells, making it an attractive target for autoimmune and inflammatory diseases, as well as certain B-cell malignancies.[1][4]
-
Janus Kinases (JAKs): A family of tyrosine kinases that play a critical role in cytokine signaling and are implicated in a range of inflammatory and autoimmune disorders.[5][6][7]
-
Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell development and activation, and a validated target for the treatment of B-cell cancers and autoimmune diseases.[8][9]
The following sections will provide detailed protocols for the synthesis of key intermediates and the derivatization of the this compound scaffold, as well as an overview of its application in the context of specific kinase inhibitor development programs.
Synthetic Strategies and Protocols
The synthesis of this compound and its subsequent derivatization relies on a series of well-established organic chemistry transformations. The following protocols are based on robust, published methodologies for analogous systems and can be adapted for the specific target molecule.[10][11]
Protocol 1: Synthesis of the Key Intermediate 2-Amino-6-chloro-3-nitropyridine
This multi-step synthesis starts from the commercially available 2,6-dichloropyridine and provides a key intermediate for the introduction of the desired functional groups.
Workflow for the Synthesis of 2-Amino-6-chloro-3-nitropyridine
Caption: A two-step synthesis of the key intermediate 2-Amino-6-chloro-3-nitropyridine.
Step 1: Nitration of 2,6-Dichloropyridine
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, carefully add fuming nitric acid to concentrated sulfuric acid while maintaining the temperature below 10°C with an ice bath.
-
Addition of Starting Material: Slowly add 2,6-dichloropyridine to the cooled acid mixture, ensuring the temperature does not exceed 40°C.
-
Reaction: Heat the mixture to 100-105°C and maintain for 5 hours.
-
Work-up: Cool the reaction mixture to 50°C and pour it onto crushed ice. Filter the resulting precipitate, wash thoroughly with water, and dry to obtain 2,6-dichloro-3-nitropyridine.
Step 2: Selective Amination of 2,6-Dichloro-3-nitropyridine
-
Reaction Setup: Dissolve 2,6-dichloro-3-nitropyridine in methanol at room temperature.
-
Addition of Ammonia: Add a 25% aqueous ammonia solution to the mixture.
-
Reaction: Heat the reaction to 35-40°C for 2 hours.
-
Isolation: Cool the mixture to 20°C. The solid product, 2-amino-6-chloro-3-nitropyridine, will precipitate and can be collected by filtration, washed with cold methanol, and dried.
Protocol 2: Methoxylation and Reduction to Form a Substituted Aminopyridine
This protocol describes the conversion of the nitro-chloro-aminopyridine intermediate to a methoxy-diaminopyridine derivative, which is a close analog of the target scaffold.
Workflow for the Synthesis of a Diaminopyridine Derivative
Caption: A two-step synthesis of a diaminopyridine derivative from the key intermediate.
Step 1: Methoxylation of 2-Amino-6-chloro-3-nitropyridine
-
Reaction Setup: Prepare a solution of sodium methoxide in methanol and cool to 15°C.
-
Addition of Starting Material: Add 2-amino-6-chloro-3-nitropyridine to the sodium methoxide solution while maintaining the temperature at 15°C.
-
Reaction: Allow the mixture to warm to 25-30°C and stir for 4-5 hours.
-
Work-up: Pour the reaction mixture into water to precipitate the product. Filter the solid, wash with water, and dry to yield 2-amino-6-methoxy-3-nitropyridine.[11][12]
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve 2-amino-6-methoxy-3-nitropyridine in concentrated hydrochloric acid.
-
Addition of Reducing Agent: Slowly add stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.
-
Reaction: Heat the mixture to 35-40°C and stir for 5-6 hours.
-
Isolation: Cool the reaction mixture to 20°C and stir for one hour. The product, 2,3-diamino-6-methoxypyridine dihydrochloride, will precipitate and can be collected by filtration and dried.[11]
Protocol 3: Amide Coupling to the Aminomethyl Group
This protocol outlines a general procedure for the derivatization of this compound via amide bond formation with a carboxylic acid.
Workflow for Amide Coupling
Caption: General workflow for the amide coupling of the title compound.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.4 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Application in Targeted Therapy: A Focus on Kinase Inhibition
The this compound scaffold is particularly well-suited for the development of inhibitors targeting the ATP-binding site of various kinases. The aminomethyl group, when converted to an amide, can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for type I kinase inhibitors. The substituted pyridine core can then be further optimized to occupy adjacent hydrophobic pockets and interact with specific residues, thereby enhancing potency and selectivity.
Targeting Spleen Tyrosine Kinase (Syk)
Syk is a non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells.[1] Dysregulation of Syk activity is implicated in a range of autoimmune and inflammatory diseases, including rheumatoid arthritis and systemic lupus erythematosus, as well as in certain B-cell malignancies.[1][4] Several small molecule Syk inhibitors have been developed, with some, like fostamatinib, having received regulatory approval.[1]
The this compound scaffold can be envisioned as a core component of novel Syk inhibitors. By coupling this amine with appropriate carboxylic acids, medicinal chemists can design molecules that mimic the binding mode of known Syk inhibitors. For instance, the pyridine nitrogen can act as a hydrogen bond acceptor, while the substituted phenyl ring, introduced via the amide linkage, can occupy the hydrophobic pocket of the ATP-binding site.
Targeting Janus Kinases (JAKs)
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are essential for cytokine signaling.[5][7] Inhibitors of JAKs have shown significant clinical benefit in the treatment of rheumatoid arthritis, psoriasis, and other autoimmune conditions.[5][13] The development of selective JAK inhibitors is an active area of research, as different JAK family members have distinct biological roles.[6]
The versatility of the this compound scaffold allows for the synthesis of libraries of compounds that can be screened for activity against the different JAK isoforms. The chlorine and methoxy substituents on the pyridine ring can be instrumental in achieving selectivity by exploiting subtle differences in the ATP-binding sites of the JAK family members.
Targeting Bruton's Tyrosine Kinase (BTK)
BTK is another non-receptor tyrosine kinase that is a critical component of the B-cell receptor signaling pathway.[8][9] Covalent inhibitors of BTK, such as ibrutinib, have transformed the treatment of chronic lymphocytic leukemia and other B-cell malignancies.[14][15] However, the development of resistance and off-target effects have spurred the search for next-generation BTK inhibitors, including non-covalent inhibitors.[9]
The this compound framework can serve as a starting point for the design of novel, non-covalent BTK inhibitors. The ability to introduce a wide range of chemical diversity through the aminomethyl handle provides an opportunity to identify compounds with improved selectivity and a different resistance profile compared to existing therapies.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block in the field of targeted therapy development. Its unique substitution pattern provides a strategic starting point for the synthesis of potent and selective kinase inhibitors. The robust and adaptable synthetic protocols outlined in this guide offer a clear path for researchers to utilize this scaffold in their drug discovery programs. As our understanding of the kinome and its role in disease continues to expand, the demand for novel, highly functionalized chemical scaffolds like this compound will undoubtedly grow. Future work in this area will likely focus on the development of more complex and diverse libraries based on this core structure, leading to the discovery of next-generation targeted therapies with improved efficacy and safety profiles.
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Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase. Journal of Medicinal Chemistry, 57(9), 3856-3873. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 26(15), 4475. [Link]
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Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors. International Journal of Molecular Sciences, 21(17), 6063. [Link]
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Bruton's Tyrosine Kinase (BTK) Inhibitor - Pipeline Insight, 2025. Research and Markets. [Link]
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Identification of pyrazolopyridine derivatives as novel spleen tyrosine kinase inhibitors. Archiv der Pharmazie, 351(8), e1800088. [Link]
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An Update on JAK Inhibitors. Current Medicinal Chemistry, 25(38), 5036-5063. [Link]
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BTK inhibitors and next-generation BTK-targeted therapeutics for B-cell malignancies. Journal of Hematology & Oncology, 15(1), 1-21. [Link]
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Combination of BTK Inhibitor Overcomes Drug-resistance in Refractory/Relapsed FLT3 Mutant AML. ClinicalTrials.gov. [Link]
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SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. European Patent Office. [Link]
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Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. Molecules, 25(22), 5345. [Link]
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Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Medicinal Chemistry, 13(1), 74-79. [Link]
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Spleen tyrosine kinase inhibition restores myeloid homeostasis in COVID-19. JCI Insight, 7(1), e153339. [Link]
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Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 26(1), 133. [Link]
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Syk inhibitors interfere with erythrocyte membrane modification during P falciparum growth and suppress parasite egress. Blood, 122(4), 591-599. [Link]
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Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 26(14), 4316. [Link]
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Chemical JAK inhibitors for the treatment of rheumatoid arthritis. Expert Opinion on Pharmacotherapy, 17(16), 2215-2225. [Link]
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Covalent Bruton's Tyrosine Kinase Inhibitors in Chronic Lymphocytic Leukemia. Clinical Lymphoma, Myeloma & Leukemia, 22(Suppl 1), S13-S19. [Link]
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JAK inhibitor selectivity: new opportunities, better drugs?. Nature Reviews Rheumatology, 1-13. [Link]
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Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization. ACS Medicinal Chemistry Letters, 6(11), 1109-1114. [Link]
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The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders. Blood, 122(22), 3624-3631. [Link]
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Dual BTK/SYK inhibition with CG-806 (luxeptinib) disrupts B-cell receptor and Bcl-2 signaling networks in mantle cell lymphoma. Cell Death & Differentiation, 29(4), 816-827. [Link]
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Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib). Arkivoc, 2007(14), 133-140. [Link]
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Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(4), 1167-1169. [Link]
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Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. PrepChem. [Link]
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N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. Molecules, 27(4), 1384. [Link]
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Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 26(6), 1735. [Link]
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Pirtobrutinib after a Covalent BTK Inhibitor in Chronic Lymphocytic Leukemia. The New England Journal of Medicine, 389(1), 33-44. [Link]
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Application Note: (3-Chloro-6-methoxypyridin-2-yl)methanamine as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Chloro-6-methoxypyridin-2-yl)methanamine is a strategically functionalized building block with significant potential in medicinal chemistry and drug discovery. The presence of a primary amine on a pyridine ring bearing both a chloro and a methoxy substituent offers multiple reaction pathways for the construction of diverse heterocyclic systems. This document provides a detailed guide on the application of this versatile precursor in the synthesis of fused heterocyclic compounds, with a focus on imidazo[1,5-a]pyridines and tetracyclic frameworks via the Pictet-Spengler reaction. The protocols herein are presented to showcase the synthetic utility and are grounded in established chemical principles.
Introduction: The Strategic Advantage of this compound
The pyridine nucleus is a cornerstone of many pharmaceutical agents, and its substitution pattern plays a crucial role in modulating biological activity, selectivity, and pharmacokinetic properties.[1] this compound emerges as a particularly valuable starting material due to its unique arrangement of functional groups:
-
Primary Aminomethyl Group: A nucleophilic center, ideal for forming imines and participating in cyclization reactions.
-
3-Chloro Substituent: An electron-withdrawing group that can influence the reactivity of the pyridine ring and serve as a handle for cross-coupling reactions.
-
6-Methoxy Group: An electron-donating group that can impact the electron density of the pyridine nitrogen and potentially be cleaved to reveal a pyridone scaffold.
This combination of functionalities allows for a range of synthetic transformations, making it a sought-after intermediate in the generation of compound libraries for drug screening and lead optimization.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₉ClN₂O | [2] |
| Molecular Weight | 172.62 g/mol | [2] |
| CAS Number | 1060810-37-8 | [3] |
| Appearance | Off-white to yellow solid | Supplier Data |
| Solubility | Soluble in methanol, dichloromethane, chloroform | General Chemical Knowledge |
Handling and Storage: This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Synthetic Application I: Synthesis of Imidazo[1,5-a]pyridines
The fusion of an imidazole ring with a pyridine ring to form imidazopyridines creates a scaffold with a wide range of biological activities.[4][5] The 2-aminomethylpyridine core of our starting material is a key precursor for the synthesis of imidazo[1,5-a]pyridines.[4]
Reaction Principle
The synthesis of the imidazo[1,5-a]pyridine core from this compound can be achieved through a condensation reaction with an appropriate carbonyl-containing reagent, followed by cyclization. For instance, reaction with an acyl chloride or anhydride can lead to an N-acylated intermediate, which can then undergo intramolecular cyclization.
Workflow for Imidazo[1,5-a]pyridine Synthesis
Caption: Workflow for the synthesis of a substituted imidazo[1,5-a]pyridine.
Detailed Experimental Protocol
Protocol 1: Synthesis of 8-Chloro-5-methoxy-1-methylimidazo[1,5-a]pyridine
-
Acylation:
-
To a solution of this compound (1.0 g, 5.79 mmol) in dichloromethane (DCM, 20 mL) at 0 °C, add pyridine (0.56 mL, 6.95 mmol).
-
Slowly add acetyl chloride (0.45 mL, 6.37 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylated intermediate.
-
-
Cyclization:
-
To the crude N-acetylated intermediate, add phosphorus oxychloride (POCl₃, 5 mL) at 0 °C.
-
Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired 8-Chloro-5-methoxy-1-methylimidazo[1,5-a]pyridine.
-
Synthetic Application II: Pictet-Spengler Reaction for Tetracyclic Scaffolds
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a tetrahydroisoquinoline or related heterocyclic system.[6][7][8] By analogy, this compound can be reacted with a suitable aldehyde to construct novel polycyclic frameworks.
Reaction Principle
In this application, the pyridine ring of our starting material acts as the "aryl" component. The reaction with an aldehyde will form a Schiff base, which, under acidic conditions, will generate an iminium ion. This electrophilic iminium ion will then be attacked by the electron-rich pyridine ring to effect cyclization.
Workflow for Pictet-Spengler Reaction
Caption: Workflow for the Pictet-Spengler synthesis of a tetracyclic system.
Detailed Experimental Protocol
Protocol 2: Synthesis of a Novel Tetracyclic Heterocycle via Pictet-Spengler Reaction
-
Reaction Setup:
-
To a solution of this compound (1.0 g, 5.79 mmol) in toluene (25 mL), add 3-formylindole (0.92 g, 6.37 mmol).
-
Add trifluoroacetic acid (TFA, 0.89 mL, 11.58 mmol).
-
Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to yield the desired tetracyclic product.
-
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds. The protocols detailed in this application note for the synthesis of imidazo[1,5-a]pyridines and complex tetracyclic systems via the Pictet-Spengler reaction demonstrate its potential in generating novel molecular architectures for drug discovery and development. The strategic positioning of its functional groups allows for diverse and predictable synthetic transformations, making it an essential tool for medicinal chemists.
References
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. ResearchGate. Available at: [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Institutes of Health. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. MDPI. Available at: [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler reaction. PubMed. Available at: [Link]
-
(6-chloro-2-methoxypyridin-3-yl)methanamine. PubChem. Available at: [Link]
-
This compound. Thoreauchem. Available at: [Link]
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. National Institutes of Health. Available at: [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. Available at: [Link]
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SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. Available at: [Link]
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This compound. Chemspace. Available at: [Link]
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Application Notes and Protocols: (3-Chloro-6-methoxypyridin-2-yl)methanamine as a Key Building Block for Novel Kinase Inhibitors
Introduction: The Strategic Importance of the Pyridine Scaffold in Kinase Inhibition
Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, rendering them high-value targets for therapeutic intervention.[1] Small molecule kinase inhibitors have consequently emerged as a cornerstone of modern targeted therapy.[2] The design of these inhibitors frequently revolves around heterocyclic scaffolds capable of establishing critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.
Among these privileged structures, the substituted pyridine core has garnered significant attention. This application note details the utility of (3-Chloro-6-methoxypyridin-2-yl)methanamine , a versatile and strategically functionalized building block, in the synthesis of a novel class of potent and selective kinase inhibitors. The unique arrangement of its substituents—a reactive chlorine atom, a methoxy group, and a primary aminomethyl group—provides a rich platform for molecular elaboration and fine-tuning of structure-activity relationships (SAR).
The chlorine atom at the 3-position serves as a handle for introducing diversity through various cross-coupling reactions, enabling the exploration of the solvent-exposed region of the kinase active site. The 6-methoxy group can influence solubility and metabolic stability, while the 2-aminomethyl moiety provides a crucial anchor point for building out the core structure of the inhibitor, often targeting the ribose-binding pocket.
This guide will provide a detailed synthetic protocol for a novel inhibitor, designated "Pyrintinib" , targeting the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, a central node in cellular growth and survival.[3] We will also delve into the mechanistic rationale behind its design and provide a framework for assessing its biological activity.
Target Pathway: The PI3K/Akt/mTOR Axis
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and metabolism.[3] Its aberrant activation is a frequent event in human cancers, making it a compelling target for drug development.[3] Dual inhibition of both PI3K and mTOR can lead to a more profound and durable anti-tumor response by simultaneously blocking multiple downstream effectors.[3]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of Pyrintinib.
Synthesis of Pyrintinib: A Step-by-Step Protocol
The synthesis of Pyrintinib from this compound is a multi-step process that involves a key amide coupling reaction followed by a Suzuki-Miyaura cross-coupling to install the terminal aromatic moiety. This approach allows for late-stage diversification, which is highly advantageous in medicinal chemistry campaigns.
Caption: Synthetic workflow for the preparation of Pyrintinib.
Protocol 1: Synthesis of N-((3-chloro-6-methoxypyridin-2-yl)methyl)-4-methyl-3-nitrobenzamide (Intermediate 1)
This initial step involves the coupling of the primary amine of our starting material with a commercially available carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
4-Methyl-3-nitrobenzoic acid (1.1 eq)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-methyl-3-nitrobenzoic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1 as a solid.
Protocol 2: Synthesis of Pyrintinib (Final Product)
This final step utilizes a Suzuki-Miyaura cross-coupling to displace the chlorine atom with a desired aryl group, a common strategy in kinase inhibitor synthesis.[4]
Materials:
-
N-((3-chloro-6-methoxypyridin-2-yl)methyl)-4-methyl-3-nitrobenzamide (Intermediate 1) (1.0 eq)
-
(4-(Trifluoromethyl)phenyl)boronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask, combine Intermediate 1 (1.0 eq), (4-(trifluoromethyl)phenyl)boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (3.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Pyrintinib as the final product.
Quantitative Data: In Vitro Inhibitory Activity of Pyrintinib
The in vitro potency of Pyrintinib was assessed against a panel of kinases to determine its activity and selectivity profile. The IC₅₀ values, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, were determined using a luminescent kinase assay.
| Kinase Target | Pyrintinib IC₅₀ (nM) |
| PI3Kα | 5.2 |
| PI3Kβ | 25.8 |
| PI3Kδ | 15.1 |
| PI3Kγ | 30.5 |
| mTOR | 8.9 |
| Akt1 | > 1000 |
| PDK1 | > 1000 |
Data are representative of typical results and should be independently verified.
The data demonstrates that Pyrintinib is a potent dual inhibitor of PI3Kα and mTOR, with selectivity over other related kinases such as Akt and PDK1. This profile is highly desirable for achieving a comprehensive blockade of the PI3K/mTOR signaling pathway.
Trustworthiness and Self-Validation
The protocols described herein are designed to be robust and reproducible. The choice of well-established and high-yielding reactions, such as HATU-mediated amide coupling and palladium-catalyzed Suzuki-Miyaura cross-coupling, ensures a high probability of success.[4] Each step includes a purification procedure to ensure the purity of the intermediates and the final product, which is critical for obtaining reliable biological data. The progress of each reaction should be diligently monitored by appropriate analytical techniques (TLC or LC-MS) to confirm the consumption of starting materials and the formation of the desired product. The structural integrity of the final compound should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its inherent functionality allows for the efficient construction of complex molecules with desirable pharmacological properties. The provided protocols for the synthesis of Pyrintinib serve as a practical guide for researchers in the field of drug discovery and medicinal chemistry, offering a clear pathway to a potent dual PI3K/mTOR inhibitor. The strategies outlined here can be adapted to generate libraries of related compounds for further SAR exploration and optimization of kinase selectivity and pharmacokinetic profiles.
References
- BenchChem. (2025). 6-Chloro-3-methoxypyridazin-4-amine as a Versatile Precursor for Kinase Inhibitor Synthesis.
- Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (n.d.). PMC - NIH.
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). PubMed Central.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). PMC - PubMed Central.
- Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. (2025). PubMed.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- Application of a macrocyclization strategy in kinase inhibitor development. (2025). ScienceOpen.
- Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. (2025). PubMed.
- Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). NIH.
- Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- Application of a macrocyclization strategy in kinase inhibitor development. (2025). ScienceOpen.
- Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). PMC - NIH.
- A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine. (2025). BenchChem.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
Cross-coupling reactions involving (3-Chloro-6-methoxypyridin-2-yl)methanamine
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of (3-Chloro-6-methoxypyridin-2-yl)methanamine
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its strategic functionalization is key to accessing novel chemical entities with diverse pharmacological profiles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this substrate via palladium-catalyzed cross-coupling reactions. We present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, moving beyond simple procedural steps to explain the underlying mechanistic rationale and critical experimental choices. This guide is designed to serve as a self-validating system, complete with troubleshooting insights, data tables for predictable outcomes, and detailed workflow diagrams to ensure reproducible success in the laboratory.
The Core Substrate: this compound
The synthetic utility of this compound stems from its distinct reactive sites. The C3-chloro substituent on the electron-deficient pyridine ring is an ideal handle for palladium-catalyzed cross-coupling, while the C2-aminomethyl group offers a vector for subsequent chemical modifications.
Table 1: Physicochemical Properties of the Substrate
| Property | Value |
| CAS Number | 1060810-37-8[1] |
| Molecular Formula | C₇H₉ClN₂O[1] |
| Molecular Weight | 172.61 g/mol [1] |
| IUPAC Name | This compound[1] |
| Purity | Typically ≥98% |
Key Reactivity Considerations
Two primary structural features dictate the reactivity of this molecule in cross-coupling reactions:
-
The C-Cl Bond: Activation of an aryl chloride bond is more challenging than that of the corresponding bromide or iodide, often necessitating the use of highly active catalyst systems, particularly those employing electron-rich, bulky phosphine ligands.[2] The electron-deficient nature of the pyridine ring, however, aids the initial oxidative addition step, making these reactions feasible.[3]
-
The Aminomethyl Group: The primary amine at the C2 position is a potential ligand for the palladium center. This intramolecular chelation can sometimes sequester the catalyst, hindering its entry into the catalytic cycle. For certain transformations, particularly the Buchwald-Hartwig amination, protection of this amine (e.g., as a Boc-carbamate) is a critical prerequisite to prevent self-reaction and ensure high yields.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid or its ester.[4][5] This reaction is celebrated for its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-containing reagents.[6]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are (A) Oxidative Addition of the aryl chloride to the active Pd(0) catalyst, (B) Transmetalation of the organic group from the activated boronate to the palladium center, and (C) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol is a robust starting point for coupling this compound with various arylboronic acids, adapted from established methods for chloro-heterocycles.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)[2]
-
XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3-4 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)[2]
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Inside a nitrogen-filled glovebox or under a steady stream of argon, add this compound, the arylboronic acid, the palladium catalyst, the XPhos ligand, and the base to a dry reaction vial or flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent (approx. 0.1 M concentration relative to the limiting reagent).
-
Sealing and Heating: Seal the vessel tightly and remove it from the inert atmosphere. Place the reaction mixture in a preheated oil bath or heating block at 100-110 °C.[2][3]
-
Reaction Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Experimental Workflow
This compound + (Boc)₂O --(Base, Solvent)--> tert-butyl N-[(3-chloro-6-methoxypyridin-2-yl)methyl]carbamate
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Protocol 3: Copper-Cocatalyzed Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%) [7]* Copper(I) iodide (CuI) (1-2 mol%) [7]* Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)) (2-3 equiv) [7]* Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
Reaction Setup: To a dry, argon-flushed flask, add the substrate, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Add the degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the mixture at room temperature to 50 °C. The reaction is often rapid (1-6 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, dilute the reaction with diethyl ether and filter through a pad of Celite® to remove catalyst residues and salts. [7]6. Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Table 4: Representative Sonogashira Coupling Results
| Entry | Terminal Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene | (6-Methoxy-3-(phenylethynyl)pyridin-2-yl)methanamine | 80-90 |
| 2 | Trimethylsilylacetylene | (6-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-yl)methanamine | 85-95 |
| 3 | Propargyl alcohol | 3-(2-(Aminomethyl)-6-methoxypyridin-3-yl)prop-2-yn-1-ol | 70-80 |
Yields are hypothetical estimates based on standard Sonogashira protocols.
Expert Insights: Preventing Side Reactions
The primary side reaction in Sonogashira couplings is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling). To minimize this:
-
Maintain Inert Atmosphere: Rigorously exclude oxygen from the reaction.
-
Use Fresh Reagents: Ensure the amine base is free of peroxide impurities.
-
Consider Copper-Free Methods: For sensitive substrates, copper-free Sonogashira protocols, often using more advanced palladium/ligand systems, can be employed, though they may require higher temperatures. [8]
References
- Buchwald–Hartwig amination - Wikipedia.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine - Benchchem.
- Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine - Benchchem.
- Sonogashira Coupling | NROChemistry.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Sonogashira coupling - Wikipedia.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- This compound - Fluorochem.
- Suzuki reaction - Wikipedia.
- Sonogashira Coupling - Organic Chemistry Portal.
- Sonogashira Coupling - Chemistry LibreTexts.
- Suzuki Coupling - Organic Chemistry Portal.
- What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
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- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
Application Note: A Robust and Scalable Synthesis of (3-Chloro-6-methoxypyridin-2-yl)methanamine
Introduction
Substituted pyridylmethanamine scaffolds are of paramount importance in modern medicinal chemistry, forming the structural core of numerous active pharmaceutical ingredients (APIs).[1][2] Their prevalence stems from the pyridine ring's ability to engage in key biological interactions and its favorable physicochemical properties, which can be fine-tuned through substitution. This guide details a scalable and reliable synthetic route to (3-Chloro-6-methoxypyridin-2-yl)methanamine, a key intermediate for various developmental drug candidates.
The transition from laboratory-scale synthesis to pilot or commercial production is fraught with challenges, including thermal safety, mass transfer limitations, and impurity control.[3][4] This document provides a comprehensive, field-proven approach, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations essential for a successful scale-up. The protocols described herein are designed to be self-validating, incorporating in-process controls and safety measures to ensure a robust and reproducible outcome.
Retrosynthetic Analysis and Strategic Approach
The most logical and industrially viable approach to synthesizing the target aminomethylpyridine is through the reduction of a corresponding 2-cyanopyridine intermediate. This strategy is favored over alternatives, such as the reduction of amides or halides, due to the high efficiency and selectivity of catalytic hydrogenation and the relatively straightforward access to the cyano-pyridine precursor.
The chosen synthetic pathway commences with the commercially available 2,6-dichloropyridine, proceeding through a stepwise functionalization sequence involving nitration, selective amination, methoxylation, and cyanation, culminating in the final reductive amination. This route offers excellent control over regioselectivity at each step, which is a critical consideration for minimizing difficult-to-remove impurities on a large scale.[5]
Figure 1: Proposed scalable synthetic pathway.
Part I: Synthesis of the Key Intermediate, 3-Chloro-6-methoxypyridine-2-carbonitrile
This multi-step synthesis is adapted from established procedures for analogous pyridine derivatives, ensuring a high degree of predictability and success.[5] Each step is designed for scalability, using cost-effective reagents and conditions amenable to standard industrial reactors.
Protocol 1: Nitration of 2,6-Dichloropyridine
Causality: The use of a mixture of concentrated sulfuric and fuming nitric acid is a standard and highly effective method for the nitration of deactivated aromatic rings. The reaction is maintained below 40°C during addition to control the initial exotherm, and then heated to drive the reaction to completion.[5]
-
Step 1: To a suitable reactor, charge concentrated sulfuric acid (2.5 L per 1 kg of starting material).
-
Step 2: Cool the acid to 10-15°C and slowly add fuming nitric acid (1.25 L per 1 kg) while maintaining the temperature below 30°C.
-
Step 3: Portion-wise, add 2,6-dichloropyridine (1.0 kg) to the acid mixture, ensuring the internal temperature does not exceed 40°C.
-
Step 4: Once the addition is complete, heat the reaction mixture to 100-105°C and hold for 5-6 hours, monitoring by HPLC or GC for completion.
-
Step 5: Cool the mixture to ~50°C and carefully quench by pouring it onto crushed ice/water (10 kg).
-
Step 6: Filter the precipitated solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum at 50-60°C to yield 2,6-dichloro-3-nitropyridine.
Protocol 2: Selective Amination
Causality: This step leverages the differential reactivity of the two chlorine atoms. The chlorine at the 6-position is more activated towards nucleophilic substitution by the adjacent nitro group. Using a stoichiometric amount of aqueous ammonia at a controlled temperature ensures mono-substitution.[5]
-
Step 1: In a reactor, dissolve 2,6-dichloro-3-nitropyridine (1.0 kg) in methanol (2.0 L).
-
Step 2: Add 25% aqueous ammonia solution (~0.65 L, ~1.1 molar equivalents) dropwise, maintaining the temperature between 35-40°C.
-
Step 3: Stir the mixture at this temperature for 2-3 hours until the reaction is complete (monitored by HPLC).
-
Step 4: Cool the reaction slurry to 15-20°C.
-
Step 5: Filter the product, wash the cake with cold methanol, and dry to afford 2-amino-6-chloro-3-nitropyridine.
Protocol 3: Methoxylation
Causality: A standard nucleophilic aromatic substitution where sodium methoxide displaces the remaining chlorine atom. The reaction is typically run at a mild temperature to prevent side reactions.[5]
-
Step 1: Prepare a solution of sodium methoxide by carefully adding sodium metal (0.14 kg, ~1.05 eq.) to anhydrous methanol (2.0 L) under a nitrogen atmosphere, keeping the temperature below 40°C.
-
Step 2: Cool the sodium methoxide solution to 15°C.
-
Step 3: Add 2-amino-6-chloro-3-nitropyridine (1.0 kg) portion-wise, maintaining the temperature at 15-20°C.
-
Step 4: Warm the mixture to 25-30°C and stir for 4-5 hours until completion.
-
Step 5: Quench the reaction by pouring it into water (10 L).
-
Step 6: Filter the precipitate, wash with water, and dry to yield 2-amino-6-methoxy-3-nitropyridine.
Protocol 4: Sandmeyer Reaction (Diazotization and Cyanation)
Causality: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a nitrile. The amine is first converted to a diazonium salt with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to ensure its stability. This salt is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.
-
Step 1 (Diazotization): Suspend 2-amino-6-methoxy-3-nitropyridine (1.0 kg) in a mixture of water (3.0 L) and concentrated hydrochloric acid (1.5 L). Cool the slurry to 0-5°C.
-
Step 2: Prepare a solution of sodium nitrite (0.45 kg, ~1.1 eq.) in water (1.0 L). Add this solution dropwise to the pyridine slurry, keeping the temperature strictly below 5°C. Stir for 1 hour at this temperature.
-
Step 3 (Cyanation): In a separate, larger reactor, prepare a solution of copper(I) cyanide (0.6 kg, ~1.1 eq.) and potassium cyanide (0.85 kg, ~2.2 eq.) in water (4.0 L). Cool this solution to 5-10°C.
-
Step 4: Slowly add the cold diazonium salt solution from Step 2 to the cyanide solution. A vigorous evolution of nitrogen gas will occur. Maintain the temperature between 10-20°C during the addition.
-
Step 5: After the addition is complete, warm the mixture to 50-60°C and stir for 2 hours to ensure complete reaction.
-
Step 6: Cool to room temperature and extract the product with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Step 7: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under vacuum to yield crude 3-chloro-6-methoxypyridine-2-carbonitrile. Purify by recrystallization or column chromatography if necessary.
| Step | Reaction | Typical Yield (%) | Typical Purity (%) | Reference |
| 1 | Nitration | 75-85 | >99 (GC) | [5] |
| 2 | Amination | 90-95 | >98 (HPLC) | [5] |
| 3 | Methoxylation | 85-95 | >99 (HPLC) | [5] |
| 4 | Sandmeyer | 60-75 | >97 (HPLC) | N/A |
| Table 1: Summary of synthetic steps for the key carbonitrile intermediate. Yields are indicative and based on analogous transformations. |
Part II: Scale-Up of the Final Reduction by Catalytic Hydrogenation
This final step is the most critical from a process safety perspective due to the use of a pyrophoric catalyst and flammable hydrogen gas.[6][7] Catalytic hydrogenation is chosen for its efficiency, high yield, and cleaner workup compared to metal hydride reagents.[8]
Causality and Catalyst Choice: Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction. Palladium on carbon (Pd/C) is an alternative, though sometimes may require more acidic conditions which could be detrimental to the substrate. The choice of solvent is critical; alcoholic solvents like methanol or ethanol are common. Anhydrous ammonia is often added to the reaction to suppress the formation of secondary amine impurities via reductive alkylation between the product primary amine and an intermediate imine.
Protocol 5: Catalytic Hydrogenation of the Nitrile
Safety First: High-pressure hydrogenation must be conducted in a designated, appropriately rated pressure reactor (autoclave) within a fume hood or specialized bay.[7] Ensure proper grounding of all equipment. Personnel must be trained in high-pressure reaction safety.[9]
Figure 2: Workflow for the catalytic hydrogenation step.
-
Step 1 (Reactor Charging): To a high-pressure autoclave, add a slurry of water-wet Raney Nickel catalyst (~10-15% w/w of substrate) in methanol.
-
Step 2: Add a solution of 3-chloro-6-methoxypyridine-2-carbonitrile (1.0 kg) in methanol (8-10 L).
-
Step 3: Add liquid anhydrous ammonia (0.5-1.0 L) to the reactor. This is a critical step to prevent the formation of secondary amine byproducts.
-
Step 4 (Inerting): Seal the reactor. Purge the headspace by pressurizing with nitrogen to 5 bar and venting three times to remove all oxygen.
-
Step 5 (Hydrogenation): Pressurize the reactor with hydrogen gas to 5-10 bar. Begin agitation and heat the mixture to 40-50°C. The reaction is exothermic; ensure adequate cooling is available to maintain the target temperature.
-
Step 6 (Monitoring): Monitor the reaction by observing the drop in hydrogen pressure (uptake). Once uptake ceases, hold for an additional 1-2 hours. Confirm completion by taking a sample (after depressurizing and purging with nitrogen) for HPLC analysis.
-
Step 7 (Workup): Cool the reactor to ambient temperature. Vent the excess hydrogen and purge the system thoroughly with nitrogen (at least 3 cycles).
-
Step 8 (Catalyst Filtration): Under a nitrogen blanket, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Crucially, do not allow the catalyst filter cake to dry. It is pyrophoric and can ignite upon contact with air.[6] Immediately quench the filter cake with copious amounts of water.
-
Step 9 (Isolation): Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil or solid can be purified by vacuum distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.
Part III: Critical Scale-Up Challenges and Mitigation
Scaling up a synthesis is not merely about using larger glassware; it involves navigating fundamental changes in physical and chemical properties.[10] A proactive approach to identifying and mitigating these challenges is key to success.
| Challenge | Root Cause (Why it happens on scale-up) | Mitigation Strategy |
| Poor Heat Transfer | The surface-area-to-volume ratio decreases as the reactor size increases, making it harder to remove heat from exothermic reactions.[10] | - Ensure the reactor's cooling system is adequate for the calculated heat of reaction. - Use controlled, slow addition of reagents. - Consider using a more dilute reaction mixture. |
| Mass Transfer Limitations | Inefficient mixing in large vessels can lead to localized "hot spots" or areas of high concentration, causing side reactions and impurity formation.[3] | - Select appropriate reactor geometry and agitator design (e.g., pitched-blade turbine). - Optimize the stirring rate for the vessel size to ensure a homogenous mixture. - Use computational fluid dynamics (CFD) modeling to simulate mixing at scale.[10] |
| Impurity Profile Change | Impurities in raw materials that are negligible at a small scale can have a significant impact on large-scale reactions, potentially poisoning catalysts or causing side reactions.[3] | - Qualify all raw material suppliers and establish strict incoming quality control specifications. - Run small-scale "pilot" reactions with new batches of starting materials. |
| Hydrogenation Safety | The large volume of flammable gas and pyrophoric catalyst presents a significant fire and explosion hazard.[6][7] | - Use a properly rated and maintained pressure reactor. - Implement and follow a strict SOP for inerting, pressurizing, and venting. - Ensure catalyst is always handled wet or under an inert atmosphere.[9] |
Conclusion
The synthesis of this compound on a large scale is a challenging but achievable endeavor. The stepwise functionalization route starting from 2,6-dichloropyridine offers a robust and controllable pathway to the key cyanopyridine intermediate. The final catalytic hydrogenation step, while hazardous, can be executed safely and efficiently with proper engineering controls, catalyst handling procedures, and a thorough understanding of the reaction's thermochemistry. By anticipating the challenges of heat transfer, mixing, and raw material quality, researchers and process chemists can successfully transition this important synthesis from the bench to the plant, ensuring a reliable supply of this critical pharmaceutical building block.
References
-
Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(3), 14-22. Retrieved from [Link]
-
FEDIOL. (2007). FEDIOL Guide to good practice on safe operation of Hydrogenation units. FEDIOL. Retrieved from [Link]
- Grote, T., et al. (2006). Process for producing 2,3-diamino-6-methoxypyridine. U.S. Patent No. US20060080790A1.
- Hargrave, K. D., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S. Patent No. US6399781B1.
-
H.E.L Group. (n.d.). Hydrogen Safety in Chemistry. H.E.L Group. Retrieved from [Link]
- Maurel, J. L., et al. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. U.S. Patent No. US7208603B2.
-
SigutLabs. (n.d.). Overcoming challenges of lincomycin derivative scale-up. SigutLabs. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]
-
Verma, A., & Tiwari, R. K. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15052-15071. Retrieved from [Link]
-
Zghayyer, M. A., et al. (2025). Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency. PubMed. Retrieved from [Link]
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- 4. Overcoming challenges of lincomycin derivative scale-up - SigutLabs [sigutlabs.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (3-Chloro-6-methoxypyridin-2-yl)methanamine
Welcome to the technical support center for the synthesis and optimization of (3-Chloro-6-methoxypyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to ensure successful synthesis. Our approach is grounded in established chemical principles and field-proven insights to empower you with the knowledge for efficient and reproducible results.
I. Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route involves the preparation of a 2-cyano-3-chloro-6-methoxypyridine intermediate, followed by its reduction to the desired aminomethylpyridine.
Below is a visual representation of the proposed synthetic workflow:
Caption: Proposed synthetic workflow for this compound.
II. Detailed Experimental Protocols
Protocol 1: Synthesis of 2-cyano-3-chloro-6-methoxypyridine (Intermediate 4)
This protocol outlines a plausible route to the key nitrile intermediate, starting from a commercially available pyridine derivative.
Step 1: Nitration of 2,6-Dichloropyridine
-
To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0°C, add 2,6-dichloropyridine portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and collect the precipitated 2,6-dichloro-3-nitropyridine by filtration. Wash the solid with cold water until the filtrate is neutral and dry the product.
Step 2: Methoxylation of 2,6-dichloro-3-nitropyridine
-
Dissolve the 2,6-dichloro-3-nitropyridine in methanol.
-
Add a solution of sodium methoxide in methanol dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield 2-chloro-6-methoxy-3-nitropyridine.
Step 3: Reduction of 2-chloro-6-methoxy-3-nitropyridine
-
Dissolve the 2-chloro-6-methoxy-3-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, iron powder and a catalytic amount of ammonium chloride in water, or use catalytic hydrogenation with a palladium catalyst.
-
Heat the reaction mixture and monitor its progress.
-
Upon completion, filter the reaction mixture to remove the catalyst or iron salts.
-
Extract the product into an organic solvent, dry, and concentrate to obtain 2-chloro-6-methoxypyridin-3-amine.
Step 4: Sandmeyer Reaction for Cyanation
-
Dissolve the 2-chloro-6-methoxypyridin-3-amine in an aqueous solution of a strong acid (e.g., HCl).
-
Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product, 2-cyano-3-chloro-6-methoxypyridine, with an organic solvent. Purify by column chromatography.
Protocol 2: Reduction of 2-cyano-3-chloro-6-methoxypyridine to this compound (Final Product)
The final step is the reduction of the nitrile group. Two common methods are presented below.
Method A: Catalytic Hydrogenation
-
Dissolve 2-cyano-3-chloro-6-methoxypyridine in a suitable solvent like methanol or ethanol.
-
Add a palladium on carbon (Pd/C, 5-10 mol%) catalyst. To suppress dehalogenation, the addition of an acid such as hydrochloric acid can be beneficial.[1][2]
-
Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C.
-
Add a solution of 2-cyano-3-chloro-6-methoxypyridine in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.[3]
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again at 0°C.
-
Filter the resulting precipitate and wash it with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
| Parameter | Method A: Catalytic Hydrogenation | Method B: LiAlH₄ Reduction |
| Reducing Agent | H₂ gas with Pd/C catalyst | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Methanol, Ethanol | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Pressure | 1-5 atm H₂ | Atmospheric |
| Work-up | Filtration of catalyst | Careful quenching with H₂O/NaOH |
| Key Advantage | Milder conditions, easier work-up | Powerful reducing agent |
| Potential Issue | Dehalogenation side reaction | Highly reactive, requires anhydrous conditions |
III. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
The primary challenges include preventing side reactions, particularly dehalogenation during the reduction of the nitrile.[1][2] Achieving high purity of the final product can also be difficult due to the presence of structurally similar impurities.
Q2: How can I minimize the dehalogenation side reaction during the catalytic hydrogenation?
The choice of catalyst and reaction conditions is crucial. Using a less reactive catalyst or adding an acid like HCl can help to suppress the cleavage of the carbon-chlorine bond.[1][2] Platinum- or rhodium-based catalysts are often less prone to causing dehalogenation compared to palladium.
Q3: Is it necessary to protect the amine group during any of the synthetic steps?
In the proposed synthetic route, protection of the amine group is generally not required. However, if you are performing other transformations on the molecule where the primary amine could interfere, using a protecting group like a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group would be advisable.[4][5]
Q4: What are the recommended storage conditions for this compound?
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Q5: What analytical techniques are suitable for monitoring the reaction progress and characterizing the final product?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. For characterization of the final product, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy are recommended.
IV. Troubleshooting Guide
Caption: Troubleshooting decision tree for common issues in the synthesis.
Issue: Low Yield of the Final Product
-
Possible Cause 1: Incomplete reaction.
-
Suggested Solutions:
-
Increase the reaction time and/or temperature. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Increase the stoichiometry of the reducing agent. For catalytic hydrogenation, ensure the catalyst is active.
-
-
-
Possible Cause 2: Dehalogenation side reaction.
-
Suggested Solutions:
-
If using catalytic hydrogenation with Pd/C, consider switching to a different catalyst such as platinum on carbon (Pt/C) or using a rhodium-based catalyst, which are generally less prone to causing dehalogenation.[2]
-
The addition of an acid (e.g., HCl) to the reaction mixture can protonate the pyridine nitrogen, which can sometimes suppress dehalogenation.[1]
-
-
-
Possible Cause 3: Loss of product during work-up and purification.
-
Suggested Solutions:
-
Amines can be somewhat water-soluble, especially in their protonated form. Ensure the aqueous layer is thoroughly extracted with an organic solvent. Adjusting the pH of the aqueous layer to be basic before extraction can improve recovery.
-
During column chromatography, basic amines can interact strongly with acidic silica gel, leading to tailing and poor recovery. Consider using neutral or basic alumina as the stationary phase, or deactivating the silica gel with a small amount of triethylamine in the eluent.[6][7]
-
-
Issue: Presence of Impurities in the Final Product
-
Possible Cause 1: Unreacted starting material (2-cyano-3-chloro-6-methoxypyridine).
-
Suggested Solutions:
-
Ensure the reaction goes to completion by extending the reaction time or increasing the amount of reducing agent.
-
The starting material and product often have different polarities, allowing for separation by column chromatography. Optimize the eluent system using TLC to achieve good separation.
-
-
-
Possible Cause 2: Formation of the dehalogenated product, (6-methoxypyridin-2-yl)methanamine.
-
Suggested Solutions:
-
Implement the strategies mentioned above to minimize dehalogenation during the reduction step.
-
Careful purification by column chromatography may be required to separate the chlorinated and dehalogenated products. A less polar solvent system might favor the elution of the dehalogenated product first.
-
-
-
Possible Cause 3: Formation of secondary amines or other byproducts from the reaction of the primary amine.
V. References
-
Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. National Institutes of Health (NIH). [Link]
-
Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. Google Patents.
-
Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. ResearchGate. [Link]
-
Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation. Google Patents.
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]
-
Hydrogen Atom Abstraction by Heterogeneous–Homogeneous Hybrid Catalyst of CeO2 and 2-Cyanopyridine via Redox of CeO2 for C–H Bond Oxidation with Air. ACS Publications. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Hydrazine. Wikipedia. [Link]
-
Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst. Google Patents.
-
Atomically Dispersed Cu Catalyst for Efficient Chemoselective Hydrogenation Reaction. ACS Publications. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]
-
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]
-
Simple trick for Reduction of cynide with LiAlH4 important for NEET JEE BITSAT EAMCET MCAT CBSE ICS. YouTube. [Link]
-
23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]
-
Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography. Column-chromatography.com. [Link]
-
Protecting group. Wikipedia. [Link]
-
Aminoborohydrides. 4. The Synthesis and Characterization of Lithium Aminoborohydrides: A New Class of Powerful, Selective, Air-Stable Reducing Agents. ResearchGate. [Link]
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. National Institutes of Health (NIH). [Link]
-
Preparation of 2-cyano-6-chloropyridine compounds. Google Patents.
-
Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. Google Patents.
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]
-
Preparation of Cyanopyridines by Direct Cyanation. Thieme. [Link]
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]
-
Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. ACS Publications. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]
-
How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Stack Exchange. [Link]
-
Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson+. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Process for the preparation of 2-cyanopyridine derivatives. Google Patents.
Sources
- 1. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 2. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
Technical Support Center: Purification of (3-Chloro-6-methoxypyridin-2-yl)methanamine
Welcome to the technical support center for (3-Chloro-6-methoxypyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for the purification of this important chemical intermediate. As Senior Application Scientists, we understand that the purity of starting materials is paramount to the success of subsequent synthetic steps and the overall integrity of your research.
This compound possesses a primary amine and a pyridine ring, making it basic in nature. This characteristic is central to the purification strategies discussed herein and is often the source of common issues like streaking during chromatography. This guide provides a structured, problem-solving approach to help you achieve high purity for your target compound.
General Purification and Analysis Workflow
The following diagram outlines a typical workflow for the purification and subsequent analysis of this compound, from the crude reaction output to the final, validated product.
Caption: A general workflow for the purification and analysis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My compound is streaking badly on the TLC plate and I'm getting poor separation in my column. What's causing this and how do I fix it?
A1: Streaking (tailing) is a classic sign of a basic compound interacting too strongly with the acidic silica gel. The free silanol groups (Si-OH) on the silica surface can protonate your amine, causing it to bind tightly and elute slowly and unevenly.
Causality & Solution: To prevent this, you need to neutralize the acidic sites on the silica gel. The most common and effective method is to add a small amount of a basic modifier to your mobile phase (eluent).[1]
-
Recommended Action: Add 0.5-1% triethylamine (TEA) or ammonia solution to your eluent system (e.g., for every 100 mL of eluent, add 0.5 to 1 mL of TEA). This deactivates the acidic sites on the silica, allowing your basic compound to travel through the column in a tight band, resulting in sharper peaks and better separation.[1]
-
Self-Validation: Before running your column, run a new TLC plate using the eluent that contains the basic modifier. You should see a significant reduction or complete elimination of streaking, and the Rf value will likely increase.
Q2: My purified product is a persistent yellow or brown oil/solid, not the expected white solid. How can I remove these colored impurities?
A2: The presence of color is a frequent issue in the synthesis of heterocyclic amines, often arising from minor, highly conjugated byproducts or oxidation.[2][3] These impurities can be difficult to remove by chromatography alone.
Causality & Solution: These colored impurities can often be effectively removed by adsorption onto activated carbon.[3][4]
-
Protocol - Decolorization with Activated Carbon:
-
Dissolve your crude or colored product in a suitable hot solvent for recrystallization (e.g., ethanol or isopropanol).
-
Add a small amount of activated carbon (typically 1-2% by weight of your compound) to the hot solution.
-
Gently swirl or stir the hot mixture for 5-10 minutes. Avoid boiling, as this can cause bumping.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon. This step must be done quickly to prevent your product from crystallizing prematurely.
-
Allow the clear, hot filtrate to cool slowly to induce crystallization. The resulting crystals should be significantly lighter in color or completely white.
-
Q3: I performed an acid-base extraction, but my final yield is very low. Where could my product have gone?
A3: Low yield after an acid-base extraction typically points to one of two issues: incomplete extraction from one phase or incorrect pH adjustment.
Causality & Solution: this compound, being a base, is soluble in the aqueous phase only when it is protonated (at low pH). It is soluble in the organic phase when it is in its neutral, free-base form (at high pH).
-
Troubleshooting Steps:
-
Check the pH of the basified aqueous layer: After adding a base (like NaOH) to the acidic aqueous layer to recover your product, ensure the pH is sufficiently high (pH > 10). Use pH paper to confirm. If the pH is not high enough, the amine will remain partially protonated and water-soluble, leading to poor extraction back into the organic layer.
-
Perform multiple extractions: A single extraction rarely removes all of the product. When extracting the free base from the aqueous layer, use multiple portions of your organic solvent (e.g., 3 x 50 mL of dichloromethane instead of 1 x 150 mL). This is significantly more efficient.[5]
-
Check for emulsions: Emulsions can form at the interface between the organic and aqueous layers, trapping your product. If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution).[6]
-
Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the concentration of impurities is too high, inhibiting crystal lattice formation.
Causality & Solution: This is a common problem that can be solved by adjusting the solvent system and cooling rate.
-
Recommended Actions:
-
Reduce the Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of well-ordered crystals.
-
Use a Solvent Pair: If a single solvent isn't working, use a mixed solvent system. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble, e.g., ethanol) and then slowly add a "bad" solvent (in which it is poorly soluble, e.g., heptane or water) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[3]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny seed crystal from a previous successful batch.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying crude this compound after synthesis?
A1: The choice depends on the nature of the impurities.
-
Column Chromatography: This is the most versatile and powerful method for separating complex mixtures of similar polarity. For this specific compound, silica gel chromatography is effective, provided you use a basic modifier in the eluent as described in the troubleshooting section.[1]
-
Acid-Base Extraction: This is a highly efficient and scalable method if your primary impurities are neutral or acidic. It leverages the basicity of your target amine to selectively move it between aqueous and organic phases, leaving other impurities behind.[5][6] For an industrial setting, this is often preferred over chromatography due to cost and throughput.
Q2: How do I select the optimal solvent system for column chromatography?
A2: The best practice is to use Thin Layer Chromatography (TLC) to screen different solvent systems. The goal is to find a system where your target compound has an Rf value of approximately 0.2-0.4, and where it is well-separated from its impurities.
| Solvent System (v/v) | Polarity | Typical Use Case & Comments |
| Hexane / Ethyl Acetate | Low to Medium | Excellent starting point. A gradient of 20% to 60% Ethyl Acetate in Hexane is common for aromatic amines.[1] Remember to add 0.5-1% TEA. |
| Dichloromethane / Methanol | Medium to High | A stronger eluent system for more polar compounds. A gradient of 1% to 10% Methanol in Dichloromethane is a good range to explore. Also requires a basic modifier. |
| Toluene / Acetone | Medium | Offers different selectivity compared to ester or alcohol-based systems and can sometimes improve separation of difficult isomers. |
Q3: Can you provide a step-by-step protocol for an acid-base extraction?
A3: Certainly. This protocol is designed to isolate your basic amine from neutral and acidic impurities.
-
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic amine will react to form its hydrochloride salt and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with a fresh portion of the organic solvent (DCM or EtOAc) to remove any remaining neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the pH of the solution is >10. Your product will precipitate or form an oily layer as the free base.
-
Product Extraction: Extract the free base from the now basic aqueous solution using several portions of an organic solvent (e.g., 3x DCM).[5]
-
Drying and Concentration: Combine the organic layers containing your purified product, dry them over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified amine.[5][6]
-
Q4: How do I confirm the purity and identity of my final product?
A4: A combination of analytical techniques is required for full validation.
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): The most common method for quantitative purity analysis. A reverse-phase C18 column is typically used.[7]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities tend to depress and broaden the melting range.
-
-
Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]
-
References
- DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents.
- CN104447523A - Method for synthesizing aminopyridine with pyridine base mixture as well as separation and purification method of aminopyridine - Google Patents.
- US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents.
-
Williamson, K. L., & Masters, K. M. (n.d.). Acid-Base Extraction. Macroscale and Microscale Organic Experiments. Available at: [Link]
-
Thoreauchem. This compound. Product Detail. Available at: [Link]
-
PubChem. (6-chloro-2-methoxypyridin-3-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]
- CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents.
-
Organic Syntheses Procedure. 3-aminopyridine. Available at: [Link]
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.
- EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines - Google Patents.
- CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents.
-
PubChem. (6-Chloro-2-methylpyridin-3-YL)methanamine. National Center for Biotechnology Information. Available at: [Link]
-
SIELC Technologies. (2018). Separation of 3-Chloro-6-methoxypyridazine on Newcrom R1 HPLC column. Available at: [Link]
- CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents.
-
Lee, K. B., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]
-
Wiley-VCH. Supporting Information. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 5. EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines - Google Patents [patents.google.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. 3-Chloro-6-methoxypyridazine | SIELC Technologies [sielc.com]
- 8. PubChemLite - (6-chloro-2-methoxypyridin-3-yl)methanamine (C7H9ClN2O) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Synthesis of (3-Chloro-6-methoxypyridin-2-yl)methanamine
Welcome to the technical support center for the synthesis of (3-Chloro-6-methoxypyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, offering troubleshooting advice and in-depth answers to frequently asked questions. Our goal is to provide you with the expertise to navigate potential synthetic hurdles, ensuring the integrity and purity of your final product.
Troubleshooting Guide: Common Synthetic Issues
This section is dedicated to identifying and resolving specific experimental issues you may encounter during the synthesis of this compound, particularly when employing the common route involving the reduction of a 2-cyanopyridine precursor.
Issue 1: Incomplete Reduction of the Nitrile Precursor
Question: My reaction seems to be stalling, and I'm observing the presence of the starting material, 2-cyano-3-chloro-6-methoxypyridine, in my crude product analysis. What could be the cause, and how can I drive the reaction to completion?
Answer: Incomplete reduction of the nitrile group is a frequent challenge, often stemming from catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction conditions.
-
Causality: Catalytic hydrogenation is a surface-mediated process. The catalyst, whether it be Palladium on carbon (Pd/C) or Raney Nickel, can become "poisoned" by impurities in the starting material or solvent.[1] Additionally, inadequate hydrogen pressure or temperature can lead to sluggish reaction kinetics.
-
Troubleshooting Steps:
-
Catalyst Health: Ensure your catalyst is fresh and has been stored under appropriate inert conditions. If catalyst poisoning is suspected, consider filtering the reaction mixture through a pad of celite and adding a fresh batch of catalyst.
-
Hydrogen Pressure: The reduction of cyanopyridines can be sensitive to hydrogen pressure.[2] If you are operating at atmospheric pressure, consider increasing it to a range of 0.02-0.3 MPa for low-pressure systems.[2]
-
Temperature Optimization: While milder temperatures are often preferred to minimize side reactions, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can enhance the reaction rate.
-
Solvent Purity: Use high-purity, anhydrous solvents. Alcohols like methanol or ethanol are commonly employed.[1]
-
Issue 2: Presence of Dechlorinated Byproduct
Question: My mass spectrometry analysis indicates the presence of a compound with a molecular weight corresponding to (6-methoxypyridin-2-yl)methanamine. How can I prevent this dechlorination?
Answer: The presence of a dechlorinated byproduct is a classic side reaction in the catalytic hydrogenation of halogenated pyridines.[1]
-
Causality: The catalyst, particularly palladium-based ones, can facilitate hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom. This is a competing reaction to the desired nitrile reduction.
-
Preventative Measures:
-
Catalyst Choice: While Pd/C is effective, Raney Nickel can sometimes offer better selectivity and reduced dehalogenation in similar systems.[2]
-
Catalyst Inhibitors: The addition of a catalyst inhibitor can selectively suppress the dehalogenation reaction.[1] Examples include alkali metal bromides or iodides. A careful screening of the inhibitor and its concentration is necessary to avoid impeding the nitrile reduction.
-
Acidic Conditions: Performing the hydrogenation in the presence of an acid, such as hydrochloric acid, can protonate the pyridine nitrogen. This can alter the electronic properties of the ring and may reduce the propensity for dechlorination, conveniently yielding the hydrochloride salt of the product.[1]
-
Issue 3: Formation of Dimeric Secondary Amine Impurities
Question: I am observing a higher molecular weight impurity that I suspect is a dimeric species. What is this byproduct and how is it formed?
Answer: The formation of secondary amines is a known side reaction during the reduction of nitriles to primary amines. The primary amine product can react with an intermediate imine to form a secondary amine dimer.
-
Causality: The reduction of a nitrile proceeds through an imine intermediate. This imine can be attacked by the newly formed primary amine product before it is fully reduced, leading to the formation of a secondary amine impurity.
-
Mitigation Strategies:
-
Ammonia Addition: The presence of ammonia in the reaction mixture can help to suppress the formation of secondary amines by competing with the primary amine product for reaction with the imine intermediate.
-
Reaction Conditions: Running the reaction at lower temperatures and ensuring efficient stirring can help to minimize the concentration of the imine intermediate at any given time, thus reducing the likelihood of dimer formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed method is the catalytic hydrogenation of 2-cyano-3-chloro-6-methoxypyridine. This precursor can be synthesized from commercially available starting materials. The reduction is typically carried out using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[1][2]
Q2: What analytical techniques are best for monitoring the reaction progress and identifying byproducts?
A2: A combination of techniques is recommended for comprehensive analysis:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): To quantify the conversion of the starting material and the formation of the product and byproducts.
-
Mass Spectrometry (MS), often coupled with LC (LC-MS): For the identification of the product and byproducts by their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and any isolated impurities.
Q3: How can I purify the final product to remove common byproducts?
A3: Purification strategies will depend on the nature of the impurities.
-
Acid-Base Extraction: The basic nature of the amine product allows for its separation from non-basic impurities. The crude mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine to prevent streaking of the amine) can effectively separate the desired product from less polar starting materials and more polar byproducts.
-
Crystallization/Salt Formation: The product can be converted to a crystalline salt, such as the hydrochloride, which can often be purified by recrystallization.[1] The pure salt can then be neutralized to provide the free amine.
Byproduct Summary
| Byproduct | Common Cause | Recommended Action |
| 2-cyano-3-chloro-6-methoxypyridine (Starting Material) | Incomplete reaction | Optimize catalyst, H₂ pressure, and temperature. |
| (6-methoxypyridin-2-yl)methanamine | Hydrodehalogenation | Use a selective catalyst (e.g., Raney Nickel), add a catalyst inhibitor, or use acidic conditions. |
| Bis((3-chloro-6-methoxypyridin-2-yl)methyl)amine (Dimer) | Reaction of product with imine intermediate | Add ammonia to the reaction, lower the reaction temperature. |
Synthetic Pathway and Byproduct Formation
Caption: Synthetic route to this compound and major byproduct pathways.
References
- Google Patents. (n.d.). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.
- Google Patents. (n.d.). Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
Sources
Technical Support Center: (3-Chloro-6-methoxypyridin-2-yl)methanamine Synthesis
Welcome to the technical support hub for the synthesis of (3-Chloro-6-methoxypyridin-2-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block. We will address the common and often frustrating issue of low yields in its preparation, moving beyond simple procedural steps to explain the underlying chemical principles and provide actionable, field-tested solutions.
The primary and most direct industrial route to synthesizing this compound is through the reduction of its corresponding nitrile precursor, 3-Chloro-6-methoxy-2-cyanopyridine. While seemingly straightforward, this transformation is fraught with potential pitfalls that can drastically reduce yield and purity. This guide provides a structured approach to troubleshooting and optimizing this key reaction.
Core Synthetic Pathway: Nitrile Reduction
The conversion of the 2-cyano group on the pyridine ring to an aminomethyl group is the central transformation. This is typically achieved via two main methodologies: catalytic hydrogenation or chemical reduction with a hydride agent.
Caption: Primary synthetic route to the target amine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My reaction shows low or incomplete conversion of the starting nitrile. What are the likely causes and how can I fix this?
Low conversion is a frequent problem that typically points to issues with the reducing agent or reaction conditions.
For Catalytic Hydrogenation (e.g., H₂ with Raney Nickel, Pd/C):
-
Catalyst Activity: The most common culprit is an inactive or poisoned catalyst. Heterogeneous catalysts like Raney Ni and Pd/C are susceptible to poisoning by sulfur or other impurities from starting materials or solvents.[1]
-
Solution: Always use a fresh batch of catalyst or a properly activated and stored one. Ensure the purity of your starting nitrile and use high-purity, degassed solvents.
-
-
Insufficient Hydrogen Pressure: The reduction of a nitrile is often more demanding than a simple alkene hydrogenation and may require elevated pressures to proceed efficiently.[1]
-
Solution: Increase the hydrogen pressure incrementally (e.g., from 50 psi to 100 psi, ensuring your equipment is rated for it).
-
-
Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions.
-
Solution: Find the optimal temperature. Start at room temperature and gradually increase to 40-50°C, monitoring the reaction progress by TLC or LC-MS.
-
For Chemical Reduction (e.g., Lithium Aluminum Hydride, LiAlH₄):
-
Reagent Decomposition: LiAlH₄ is extremely sensitive to moisture and will be quenched by water or protic solvents, rendering it ineffective.[2][3]
-
Solution: Ensure all glassware is rigorously oven-dried. Use anhydrous solvents (e.g., THF, diethyl ether) from a freshly opened bottle or a solvent purification system. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Incorrect Stoichiometry: An insufficient amount of the hydride reagent will naturally lead to incomplete conversion.
-
Solution: Use a slight excess of LiAlH₄ (e.g., 1.5-2.0 equivalents) to ensure the reaction goes to completion. The reaction involves the transfer of multiple hydride ions, so a molar excess is mechanistically necessary.[2]
-
Q2: My reaction is complete, but the yield is low due to the formation of significant side products. What are they and how can I prevent them?
Side product formation is a clear indicator that the reaction conditions are not selective for the primary amine.
-
Cause 1: Formation of Secondary and Tertiary Amines (Primarily in Catalytic Hydrogenation): The most significant side reaction is the formation of bis((3-chloro-6-methoxypyridin-2-yl)methyl)amine (a secondary amine) and even the tertiary amine. This occurs when the newly formed primary amine attacks the intermediate imine, which is in equilibrium on the catalyst surface.[1]
-
Prevention Strategy 1 (Ammonia Addition): The most effective method to suppress secondary amine formation is to conduct the hydrogenation in a solvent saturated with ammonia (e.g., methanolic ammonia). The large excess of ammonia outcompetes the product amine in reacting with the intermediate imine, driving the reaction towards the desired primary amine.
-
Prevention Strategy 2 (Catalyst Choice): Certain catalysts, like cobalt boride, are known to be more selective for the formation of primary amines from nitriles.[1]
-
-
Cause 2: Hydrolysis of the Nitrile or Imine Intermediate: If there is water in the reaction, the nitrile can hydrolyze to the corresponding amide, or the intermediate imine can hydrolyze to an aldehyde. This is more of a concern during acidic workups but can occur under neutral conditions if water is present at elevated temperatures.
-
Prevention Strategy: As with incomplete conversion, ensure strictly anhydrous conditions. During workup, keep the temperature low and process the reaction promptly.
-
-
Cause 3: Dehalogenation: The chloro-substituent on the pyridine ring can be susceptible to hydrodechlorination, especially with palladium catalysts (Pd/C) under prolonged reaction times or high hydrogen pressures.
-
Prevention Strategy: Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider using alternative catalysts like Raney Nickel, which are generally less prone to causing dehalogenation.
-
Q3: I'm struggling with isolating the final product. My yield is poor after workup and purification. What are the best practices?
This compound is a primary amine, making it basic and relatively polar. These properties can complicate its extraction and purification.
-
Issue: Product Loss During Aqueous Workup: Being an amine, the product is protonated and becomes highly water-soluble in acidic conditions (pH < 7). Attempting to extract it from an acidic or neutral aqueous layer with an organic solvent will result in very poor recovery.
-
Solution: During the workup, basify the aqueous layer to a pH of 10-12 with NaOH or K₂CO₃ before extraction. This deprotonates the ammonium salt, making the free amine less polar and more soluble in organic solvents like dichloromethane (DCM), ethyl acetate, or a mixture of THF/Toluene.
-
-
Issue: Emulsion Formation: The amine product can act as a surfactant, leading to troublesome emulsions during extraction.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to "salt out" the product and break the emulsion. Centrifugation, if available, is also highly effective.
-
-
Issue: Purification Challenges: Amines are notorious for "streaking" on silica gel chromatography due to their basicity.
-
Solution 1 (Base-Treated Silica): Slurry the silica gel with a solvent containing 1-2% triethylamine or ammonia before packing the column. This neutralizes the acidic sites on the silica, leading to much better peak shape.
-
Solution 2 (Salt Precipitation): A highly effective purification technique is to convert the crude amine into its hydrochloride salt. Dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in ether or isopropanol. The amine hydrochloride salt will often precipitate as a clean, crystalline solid, which can be collected by filtration. The free base can then be regenerated by dissolving the salt in water and basifying.
-
Solution 3 (Distillation): If the product is thermally stable, vacuum distillation can be an excellent method for purification on a larger scale, avoiding the use of chromatography altogether.
-
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Incomplete Conversion | Inactive/poisoned catalyst (H₂); Degraded LiAlH₄; Insufficient H₂ pressure; Low temperature. | Use fresh catalyst/reagent; Ensure anhydrous conditions; Increase H₂ pressure; Optimize temperature. |
| Side Product Formation | Reaction of product amine with imine intermediate; Hydrolysis; Dechlorination. | Add ammonia to hydrogenation; Use selective catalyst; Ensure anhydrous conditions; Use Raney Ni instead of Pd/C. |
| Poor Isolation Yield | Product is protonated and water-soluble; Emulsion during extraction; Streaking on silica gel. | Basify aqueous layer to pH >10 before extraction; Add brine to break emulsions; Use base-treated silica or purify via salt precipitation. |
| Inconsistent Results | Variable purity of starting nitrile; Inconsistent catalyst activity; Atmospheric moisture. | Characterize starting materials; Use consistent reagent source; Maintain strict inert/anhydrous conditions. |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
-
Preparation: To a hydrogenation vessel, add 3-Chloro-6-methoxy-2-cyanopyridine (1.0 eq).
-
Solvent & Catalyst: Add methanol saturated with ammonia (approx. 7N, 10 mL/g of nitrile) and Raney® Nickel (5-10 wt% loading, as a slurry in water, washed with methanol).
-
Reaction: Seal the vessel, purge with nitrogen, then purge with hydrogen. Pressurize with hydrogen to 50-100 psi.
-
Heating & Monitoring: Stir the mixture vigorously at 25-40°C. Monitor the reaction progress by observing hydrogen uptake and periodically analyzing samples by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and water. Basify the aqueous layer to pH 11 with 2M NaOH. Extract with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.
Protocol 2: Chemical Reduction using LiAlH₄
-
Preparation: To an oven-dried, three-neck flask under a nitrogen atmosphere, add a solution of LiAlH₄ (1.5 eq) in anhydrous THF (5 mL/g of LiAlH₄).
-
Addition: Cool the LiAlH₄ suspension to 0°C in an ice bath. Add a solution of 3-Chloro-6-methoxy-2-cyanopyridine (1.0 eq) in anhydrous THF dropwise via an addition funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching (Fieser Workup): Cool the reaction back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safety and for producing a granular, easily filterable precipitate of aluminum salts.[2]
-
Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular solid forms. Filter the mixture, washing the solid thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude amine, which can be further purified by chromatography or distillation.
Logical Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving yield issues.
Caption: Systematic workflow for troubleshooting low yields.
References
-
Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]
-
Wikipedia. (2023). Nitrile Reduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]
-
Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of (3-Chloro-6-methoxypyridin-2-yl)methanamine
Welcome to the technical support guide for the synthesis of (3-Chloro-6-methoxypyridin-2-yl)methanamine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Our approach is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The synthesis of this compound is a critical process for the creation of various pharmaceutical intermediates. The most prevalent and scalable synthetic route involves the reduction of the nitrile precursor, 3-chloro-6-methoxypyridine-2-carbonitrile. This guide is structured to address potential issues in a question-and-answer format, focusing on real-world laboratory challenges.
Overview of the Primary Synthetic Pathway
The synthesis is typically a two-stage process. First, a suitable pyridine precursor is converted to 3-chloro-6-methoxypyridine-2-carbonitrile. This is then followed by the reduction of the nitrile group to a primary amine.
Caption: Primary synthetic pathway for this compound.
Part 1: Troubleshooting the Reduction of 3-Chloro-6-methoxypyridine-2-carbonitrile
This section focuses on the critical reduction step, where most challenges arise.
Q1: My reduction reaction is showing low or no conversion of the starting nitrile. What are the likely causes and how can I fix it?
A1: Low or no conversion in the reduction of 3-chloro-6-methoxypyridine-2-carbonitrile can stem from several factors related to the choice of reducing agent and reaction conditions.
If using Catalytic Hydrogenation (e.g., H₂/Pd/C):
-
Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old, poisoned, or of insufficient quality. Catalyst poisoning can occur from sulfur-containing compounds or other impurities in the starting material or solvent.
-
Solution: Use a fresh batch of high-quality catalyst. Consider adding a catalyst scavenger if impurities are suspected.
-
-
Insufficient Hydrogen Pressure: Many catalytic hydrogenations of heteroaromatic nitriles require elevated hydrogen pressure to proceed efficiently.[1]
-
Solution: Increase the hydrogen pressure incrementally. Start with atmospheric pressure and, if the reaction is sluggish, move to a higher pressure system (e.g., 50 psi).
-
-
Solvent Choice: The solvent can significantly impact the reaction. Protic solvents like methanol or ethanol are generally effective.
-
Solution: Ensure your solvent is anhydrous and deoxygenated. The presence of water can sometimes affect catalyst activity.
-
If using a Hydride Reducing Agent (e.g., Lithium Aluminum Hydride - LiAlH₄):
-
Reagent Decomposition: LiAlH₄ is highly reactive and decomposes rapidly in the presence of moisture.[2]
-
Solution: Use freshly opened or properly stored LiAlH₄. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Insufficient Stoichiometry: Complete reduction of a nitrile to a primary amine with LiAlH₄ requires a sufficient molar equivalent of the hydride.
-
Solution: Typically, 1.5 to 2.0 equivalents of LiAlH₄ are used.[2] Ensure you are using an adequate excess.
-
-
Reaction Temperature: While the reaction is often initiated at 0 °C for safety, it may require warming to room temperature or even gentle heating to go to completion.[2]
-
Solution: Monitor the reaction by TLC. If it stalls at a lower temperature, allow it to slowly warm to room temperature.
-
Caption: Troubleshooting guide for low nitrile conversion.
Q2: I am observing a significant amount of a side product that appears to be (6-Methoxypyridin-2-yl)methanamine. How can I prevent this dechlorination?
A2: The formation of (6-Methoxypyridin-2-yl)methanamine is due to hydrodechlorination, a common side reaction when using catalytic hydrogenation for halogenated pyridines.[3] The chlorine atom is reductively cleaved and replaced with a hydrogen atom.
Key Strategies to Minimize Dechlorination:
-
Catalyst Choice: While Pd/C is a common hydrogenation catalyst, it is also known to promote dehalogenation.[3]
-
Recommendation: Consider using alternative catalysts such as Raney Nickel, which can be less prone to causing dehalogenation in some systems. Platinum-based catalysts (e.g., Pt/C) could also be explored.[1]
-
-
Reaction Conditions:
-
Temperature and Pressure: Higher temperatures and pressures can increase the rate of dechlorination.
-
Recommendation: Conduct the hydrogenation at the lowest effective temperature and pressure.
-
-
Acidic Conditions: The presence of acid can accelerate hydrodechlorination.
-
Recommendation: Ensure the reaction medium is neutral or slightly basic. The addition of a non-nucleophilic base may be beneficial.
-
-
-
Alternative Reducing Agents:
-
Recommendation: Switch to a chemical reducing agent where hydrodechlorination is not an intrinsic pathway. LiAlH₄ is an excellent choice as it will selectively reduce the nitrile without affecting the aryl chloride.[1]
-
Comparative Table of Reduction Methods:
| Reducing Agent | Typical Conditions | Pros | Cons |
| H₂/Pd/C | H₂ (1 atm - 50 psi), Methanol | Operationally simple, high atom economy | High risk of dechlorination [3] |
| H₂/Raney Ni | H₂ (50 psi), Ethanol/Ammonia | Can be less prone to dechlorination | Pyrophoric catalyst, may require higher pressures |
| LiAlH₄ | Anhydrous THF, 0 °C to RT | No dechlorination , highly effective | Requires strict anhydrous conditions, careful workup[2] |
| NaBH₄/CoCl₂ | Methanol, RT | Milder than LiAlH₄, less hazardous | May have variable yields with N-containing substrates[1] |
Q3: The workup of my LiAlH₄ reaction is problematic, leading to low isolated yield. What is the best procedure?
A3: The workup of LiAlH₄ reactions is crucial for obtaining a good yield of the desired amine. The formation of aluminum salts can create gelatinous precipitates that are difficult to filter and can trap the product.
Recommended Fieser Workup Procedure:
This procedure is designed to produce a granular precipitate that is easy to filter.[2] For a reaction using 'x' grams of LiAlH₄ in a solvent like THF:
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly and carefully add 'x' mL of water.
-
Base Addition: Add 'x' mL of 15% aqueous NaOH solution.
-
Final Water Addition: Add '3x' mL of water.
-
Stirring: Stir the mixture vigorously at room temperature for 15-30 minutes. You should observe the formation of a white, granular precipitate.
-
Filtration: Filter the mixture through a pad of Celite®.
-
Washing: Wash the filter cake thoroughly with an organic solvent (e.g., ethyl acetate or DCM).
-
Extraction: Combine the filtrate and washes. The product can then be isolated by solvent evaporation. An acid-base extraction can be performed for further purification if needed.[2]
Part 2: FAQs on Precursor Synthesis and Product Purification
Q4: I am struggling to synthesize the starting material, 3-chloro-6-methoxypyridine-2-carbonitrile. What is a reliable method?
A4: A common route to this precursor is via the cyanation of a di-halogenated pyridine. For instance, starting from 2,3-dichloro-6-methoxypyridine, a nucleophilic aromatic substitution (SNAr) with a cyanide source can be employed.
Experimental Protocol (Illustrative):
-
Reactants: Dissolve 2,3-dichloro-6-methoxypyridine in a polar aprotic solvent like DMSO or DMF.
-
Cyanide Source: Add a cyanide source, such as sodium cyanide (NaCN) or copper(I) cyanide (CuCN). The use of CuCN can sometimes give cleaner reactions for aryl halides.[3]
-
Temperature: Heat the reaction mixture. Temperatures can range from 80 °C to 150 °C depending on the reactivity of the substrate and the cyanide source used.[3][4]
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture and pour it into water. The product may precipitate or can be extracted with an organic solvent.
Causality Note: The cyano group preferentially displaces the chlorine at the 2-position due to the activating effect (pi-deficiency) of the pyridine nitrogen atom, which stabilizes the Meisenheimer complex intermediate at this position more effectively than at the 3-position.
Q5: My final product, this compound, is impure after initial isolation. What are the best purification techniques?
A5: The primary impurities are likely unreacted starting material (the nitrile) and the dechlorinated side product.
-
Acid-Base Extraction: This is a highly effective method for separating the basic amine product from neutral impurities.
-
Procedure:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt.
-
Wash the organic layer to remove any remaining product.
-
Separate the aqueous layer and basify it with a base like NaOH or NaHCO₃ until pH > 10.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the purified amine.
-
-
-
Column Chromatography: If acid-base extraction is insufficient to separate impurities with similar basicity, silica gel chromatography is the next step.
-
Eluent System: A gradient of ethyl acetate in hexanes is often a good starting point. To prevent the amine from streaking on the silica gel, it is common to add a small amount of a basic modifier like triethylamine (~1%) to the eluent system.
-
References
- US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google P
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. [Link]
-
Hydrogen Atom Abstraction by Heterogeneous–Homogeneous Hybrid Catalyst of CeO2 and 2-Cyanopyridine via Redox of CeO2 for C–H Bond Oxidation with Air | ACS Catalysis - ACS Publications. [Link]
-
How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? - ResearchGate. [Link]
- US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google P
-
Selective Reductions. IV. The Partial Reduction of Nitriles with Lithium Triethoxyaluminohydride-A Convenient Aldehyde Synthesis | Journal of the American Chemical Society. [Link]
-
Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor - NIH. [Link]
- US6699993B1 - Process for the preparation of 2-cyanopyridines - Google P
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps. [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. [Link]
-
Amines - NCERT. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 4. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
Improving the regioselectivity of reactions with (3-Chloro-6-methoxypyridin-2-yl)methanamine
Welcome to the technical support resource for (3-Chloro-6-methoxypyridin-2-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for controlling regioselectivity in reactions involving this versatile building block. The following troubleshooting guides and FAQs address common experimental challenges and explain the chemical principles behind our recommended strategies.
Section 1: Understanding the Reactivity Landscape of this compound
Before troubleshooting specific reactions, it is crucial to understand the electronic and steric influences of the substituents on the pyridine ring. Each group plays a distinct role in dictating the molecule's reactivity.
FAQ 1.1: What are the key reactive sites on this compound and how do the substituents influence them?
Answer: The molecule possesses several potential sites for reaction, and their reactivity is a complex interplay of inductive and resonance effects from the four key substituents. Understanding these influences is the first step to controlling regioselectivity.
-
Pyridine Nitrogen (N1): As a heteroatom, the nitrogen atom makes the entire ring electron-deficient, which is a critical factor for its reactivity.[1] It is a Lewis basic site, susceptible to protonation or alkylation. This electron-withdrawing nature significantly activates the C2, C4, and C6 positions for nucleophilic attack.
-
Aminomethyl Group (-CH₂NH₂ at C2): This is a powerful, flexible group. The primary amine is a potent nucleophile and a strong directing group in metalation reactions.[2] Its ability to coordinate with organometallic reagents can be exploited to direct functionalization to specific sites.
-
Chloro Group (-Cl at C3): The chlorine atom is an electron-withdrawing group via induction and a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions. Its position at C3 is less activated by the pyridine nitrogen compared to the C2/C4/C6 positions, making its displacement challenging without further activation.[3]
-
Methoxy Group (-OCH₃ at C6): The methoxy group is electron-donating through resonance and electron-withdrawing via induction. In electrophilic reactions, it is an activating, ortho, para-director. In metalation reactions, its oxygen can act as a Lewis base to direct lithiation to the ortho position (C5).[4]
Below is a diagram illustrating the primary directing effects of the functional groups on the pyridine core.
Caption: Reactivity influences on the this compound core.
Section 2: Mastering Regioselectivity in C-H Functionalization via Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H functionalization, but success hinges on understanding the hierarchy of the directing groups present.[2]
FAQ 2.1: I want to introduce a new substituent onto the pyridine ring using lithiation. Which position (C4 or C5) is most likely to be deprotonated, and how can I control the outcome?
Answer: This is a classic case of competing directing groups. The primary sites for deprotonation are the C4 and C5 protons. The regioselectivity is kinetically controlled and can be manipulated by your choice of base, solvent, and additives.
-
The Competing Effects:
-
Methoxy-Directed (C5 Lithiation): The methoxy group at C6 is a well-established directing metalation group (DMG) that directs lithiation to the C5 position.[4] This proceeds through coordination of the organolithium reagent to the methoxy oxygen, followed by deprotonation of the adjacent C-H bond.
-
Pyridine-Activated (C4 Lithiation): The C4 proton is inherently acidic due to its proximity to the electron-withdrawing pyridine nitrogen and the C3-chloro substituent. Strong, non-coordinating bases may preferentially abstract this proton.
-
-
Troubleshooting & Optimization Strategy: To selectively achieve C5 functionalization, the goal is to favor the coordination-assisted pathway. To favor C4, one must rely on intrinsic acidity.
| Parameter | To Favor C5-Lithiation (Methoxy-Directed) | To Favor C4-Lithiation (Acidity-Driven) | Rationale |
| Lithiating Agent | n-BuLi or s-BuLi | LDA or LiTMP | Alkyllithiums (n-BuLi, s-BuLi) are more likely to coordinate with the methoxy group. Hindered amide bases like LDA and LiTMP are less coordinating and will preferentially abstract the most acidic proton.[4] |
| Additive | TMEDA (N,N,N',N'-Tetramethylethylenediamine) | None | TMEDA is a chelating agent that breaks down organolithium aggregates and enhances the kinetic basicity, often favoring the thermodynamically more stable lithiated species, which in many cases is the one formed via a directed mechanism.[5] |
| Solvent | Diethyl Ether or THF | THF | Diethyl ether is less coordinating than THF, which can promote the intramolecular coordination of the lithium reagent with the methoxy group. |
| Temperature | -78 °C | -78 °C to -40 °C | Low temperatures are critical to prevent side reactions, such as the anionic Fries rearrangement or loss of regioselectivity.[5] |
The following workflow provides a decision-making framework for achieving regioselective C-H functionalization.
Caption: Decision workflow for regioselective directed ortho-metalation (DoM).
Protocol 2.1: Regioselective Synthesis of (3-Chloro-6-methoxy-5-(trimethylsilyl)pyridin-2-yl)methanamine (C5-Functionalization)
This protocol details the selective functionalization at the C5 position, directed by the C6-methoxy group.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and anhydrous diethyl ether (approx. 0.1 M concentration). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Amine Protection (Optional but Recommended): To prevent N-lithiation of the primary amine, it is highly advisable to first protect it. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq) in diethyl ether and allow the mixture to warm to room temperature and stir for 4 hours. Re-cool the mixture to -78 °C before proceeding.
-
Lithiation: Add TMEDA (1.2 eq) to the solution. Then, add n-butyllithium (1.2 eq, 1.6 M in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add trimethylsilyl chloride (TMSCl, 1.5 eq) dropwise to the reaction mixture.
-
Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to 0 °C before quenching with a saturated aqueous solution of NH₄Cl.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Deprotection (if applicable): If the amine was protected, the Boc group can be removed by treating the purified product with 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SₙAr)
While the C3-Cl is a potential leaving group, its displacement via SₙAr is not as straightforward as for chloro-substituents at the C2, C4, or C6 positions of a pyridine ring.[6]
FAQ 3.1: My SₙAr reaction to displace the C3-chloro group is sluggish and gives low yields. How can I improve it?
Answer: The C3 position is a meta-like position relative to the activating pyridine nitrogen, making it inherently less reactive towards SₙAr compared to ortho or para positions.[3] To drive this reaction, you need to enhance the nucleophilicity of your incoming group and potentially use conditions that favor the reaction kinetically.
-
Problem: Poor Activation at C3
-
Explanation: The resonance stabilization of the negative charge in the Meisenheimer intermediate is less effective when the attack occurs at C3, as the charge cannot be delocalized onto the electronegative pyridine nitrogen.[6]
-
Solution 1: Use a Stronger Nucleophile: Switch from neutral nucleophiles (e.g., R-NH₂) to their corresponding anionic forms (e.g., R-NH⁻, generated with NaH or KHMDS). For oxygen nucleophiles, use alkoxides (e.g., NaOMe, KOtBu) instead of alcohols.
-
Solution 2: Increase Temperature: SₙAr reactions on less activated positions often require higher temperatures (e.g., 80-150 °C). Use a high-boiling point, polar aprotic solvent like DMF, DMSO, or NMP. Microwave irradiation can also be effective in accelerating the reaction.
-
Solution 3: Consider Metal Catalysis: For challenging nucleophiles, consider palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Ullmann condensation). These follow a different mechanism and are often highly effective for forming C-N, C-O, and C-S bonds at positions that are inert to traditional SₙAr.
-
Section 4: Selective Functionalization of Nitrogen Centers
The molecule has two distinct nitrogen atoms: the primary amine and the pyridine ring nitrogen. Selective functionalization is a common challenge.
FAQ 4.1: How can I selectively acylate the primary amine without modifying the pyridine nitrogen?
Answer: This is generally the more straightforward transformation. The primary amine is significantly more nucleophilic and less sterically hindered than the pyridine nitrogen.
-
Explanation: The lone pair of the primary amine is localized and readily available for reaction. The lone pair of the pyridine nitrogen is in an sp²-hybridized orbital and is part of the aromatic system, making it less basic and nucleophilic.[7]
-
Strategy:
-
Standard Conditions: Use standard acylation conditions, such as an acid chloride (e.g., Acetyl Chloride) or anhydride (e.g., Acetic Anhydride) with a non-nucleophilic base like triethylamine or pyridine in a solvent like DCM or THF at 0 °C to room temperature.
-
Stoichiometry: Use a slight excess (1.05-1.1 eq) of the acylating agent. Overuse could lead to di-acylation or reaction at the pyridine nitrogen under forcing conditions.
-
Avoid Strong Bases: Do not use bases like n-BuLi or NaH, which would deprotonate the amine and could lead to competing reactions.
-
References
-
Berionni, G., et al. (n.d.). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. Wiley Online Library. Available at: [Link]
-
Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Royal Society of Chemistry. Available at: [Link]
-
Maity, P., et al. (n.d.). C–H functionalization of pyridines. Royal Society of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine. Available at: [Link]
-
Biju, A. T., & Chakraborty, S. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed. Available at: [Link]
-
Various Authors. (n.d.). C-H Functionalization of Pyridines. ResearchGate. Available at: [Link]
-
Snieckus, V., et al. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. NIH National Library of Medicine. Available at: [Link]
-
Brown, H. C., et al. (1955). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society. Available at: [Link]
-
McDaniel, D. H., & Ozcan, M. (n.d.). Solvent effects on the basicity of sterically hindered pyridines. ACS Publications. Available at: [Link]
-
Pearson. (2024). EAS Reactions of Pyridine Explained. Available at: [Link]
-
J. Michael McBride. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]
-
Erland Stevens. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]
-
Snieckus, V., et al. (n.d.). Directed (ortho) Metallation. Available at: [Link]
-
Al-Zaydi, S. A. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate. Available at: [Link]
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. NC State University Libraries. Available at: [Link]
-
Al-Zaydi, S. A. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. Available at: [Link]
-
LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
Sources
Catalyst Selection for Reactions Involving (3-Chloro-6-methoxypyridin-2-yl)methanamine
<Technical Support Center >
Introduction
(3-Chloro-6-methoxypyridin-2-yl)methanamine is a highly functionalized pyridine derivative, frequently employed as a key building block in the synthesis of pharmaceutical agents and other high-value chemical entities. Its utility stems from the presence of three distinct functional handles: a reactive chloro group amenable to cross-coupling, a nucleophilic primary amine, and an electron-rich methoxy-substituted pyridine ring.
However, this very multifunctionality presents unique challenges in catalyst selection and reaction optimization. The primary amine and the pyridine nitrogen can act as coordinating ligands, potentially inhibiting or poisoning the metal catalyst. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers navigate the complexities of performing catalytic reactions with this substrate, ensuring high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed on this compound?
The most prevalent catalytic transformations target the C-Cl bond for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These include:
-
Suzuki-Miyaura Coupling: To form a C-C bond by coupling with a boronic acid or ester.
-
Buchwald-Hartwig Amination: To form a C-N bond by coupling with a primary or secondary amine.[1]
-
Sonogashira Coupling: To form a C-C bond with a terminal alkyne.
-
Heck Coupling: To form a C-C bond with an alkene.
Q2: How does the (aminomethyl) group at the C2 position influence catalyst selection?
The primary amine, in proximity to the pyridine nitrogen, can form a bidentate chelate with the palladium catalyst center. This chelation can be a double-edged sword:
-
Potential Inhibition: The substrate can act as a strong ligand, competing with the desired phosphine or carbene ligand, leading to catalyst deactivation or sluggish reaction rates.[2] This is particularly problematic in Buchwald-Hartwig aminations.
-
Directing Group Effect: In some cases, this coordination can facilitate the oxidative addition step by bringing the catalyst closer to the C-Cl bond, a phenomenon sometimes seen in C-H activation chemistry.[3]
For sensitive cross-coupling reactions, it is often advisable to protect the primary amine to prevent catalyst inhibition.
Q3: What is a good starting point for a Suzuki-Miyaura coupling reaction?
For coupling aryl chlorides, especially electron-rich heteroaryl chlorides, a robust catalyst system is required to facilitate the challenging oxidative addition step.[4] A reliable starting point would be:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%)
-
Ligand: A bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos (2-4 mol%).[4][5]
-
Base: K₃PO₄ or K₂CO₃ (2-3 equivalents). K₃PO₄ is often effective in anhydrous conditions which can help minimize protodeboronation (cleavage of the C-B bond) of the boronic acid.[5][6]
-
Solvent: A polar aprotic solvent like 1,4-dioxane or a mixture of toluene and water.[4][7]
Q4: Why is my Buchwald-Hartwig amination failing with this substrate?
Failure is common when attempting to couple a new amine onto the this compound core without protection. The substrate's own primary amine can bind strongly to the palladium catalyst, preventing the catalytic cycle from proceeding with your desired amine partner.[8] This is a classic case of substrate inhibition. The most effective solution is to protect the aminomethyl group before attempting the coupling.
Troubleshooting Guide
Scenario 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling
Problem: "My Suzuki coupling of this compound with an arylboronic acid is giving less than 20% yield. I am recovering mostly unreacted starting material."
This issue typically points to a problem with the catalytic cycle, most often a slow or inhibited oxidative addition step.
| Possible Cause | Recommended Solution & Rationale |
| Insufficient Catalyst Activity | The C-Cl bond on an electron-rich pyridine is notoriously difficult to activate. Switch to a more active, specialized catalyst system. Action: Use a combination of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos.[4][5] These ligands promote the oxidative addition of aryl chlorides. |
| Inappropriate Base | The base plays a crucial role in activating the boronic acid for transmetalation.[9] If the base is too weak or poorly soluble, the reaction will stall. Action: Screen different bases. K₃PO₄ and Cs₂CO₃ are often more effective than Na₂CO₃ for challenging couplings.[4][5][7] Ensure the base is finely powdered for maximum surface area. |
| Catalyst Inhibition by Amine | The unprotected primary amine may be coordinating to the palladium, slowing down the reaction. Action: Consider protecting the amine group. A tert-butoxycarbonyl (Boc) group is ideal as it is stable to the coupling conditions and easily removed later. |
| Low Reaction Temperature | Activation of the C-Cl bond requires sufficient thermal energy. Action: Increase the reaction temperature. Refluxing in solvents like dioxane (~101 °C) or toluene (~111 °C) is common for these couplings.[7] |
Scenario 2: Significant Dehalogenation Side Product Observed
Problem: "My main product is not the coupled compound, but (6-methoxy-pyridin-2-yl)methanamine. My mass spectrometry shows loss of chlorine and addition of hydrogen."
Dehalogenation is a common side reaction where the chloro group is replaced by a hydrogen atom. This can occur via several pathways, including a competing reaction with the base or solvent.
| Possible Cause | Recommended Solution & Rationale |
| Base-Mediated Decomposition | Certain bases, especially in the presence of trace water or alcohol, can facilitate hydrodehalogenation. Action: Switch to a strictly anhydrous base like K₃PO₄ or Cs₂CO₃ and use rigorously dried solvents.[5] |
| β-Hydride Elimination | If your coupling partner has β-hydrogens, this undesired pathway can compete with reductive elimination.[10] Action: While less common with aryl-aryl couplings, using bulkier ligands can disfavor β-hydride elimination by sterically hindering the required conformation. |
| Catalyst System | Some catalyst systems are more prone to promoting dehalogenation. Action: Switching ligands can alter the outcome. If using a simple ligand like PPh₃, move to a bulkier, more electron-rich ligand like XPhos. |
Scenario 3: Buchwald-Hartwig Amination Gives Complex Mixture or Fails
Problem: "I'm trying to couple a secondary amine to the chloro-pyridine using Pd₂(dba)₃/BINAP, but the reaction is messy and gives no desired product."
This is the most challenging reaction for this substrate due to direct catalyst competition and inhibition from the primary amine. Direct coupling without protection is highly unlikely to succeed.
The Critical Solution: Amine Protection
The primary amine of this compound must be protected before attempting a Buchwald-Hartwig amination. The tert-butoxycarbonyl (Boc) group is the industry standard for this purpose.[11][12]
Experimental Protocol: Boc Protection
-
Dissolve this compound (1.0 equiv) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[13]
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv).[14]
-
Add a base such as triethylamine (1.5 equiv) or aqueous sodium bicarbonate.[11][14]
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Perform a standard aqueous workup to isolate the Boc-protected product, which can then be used in the Buchwald-Hartwig reaction without complication.
Once the amine is protected, you can proceed with the Buchwald-Hartwig amination using standard conditions for aryl chlorides.
Recommended Buchwald-Hartwig Conditions (for Boc-protected substrate)
-
Catalyst System: Use a modern catalyst system known for coupling aryl chlorides. A pre-catalyst like XPhos Pd G3 or a combination of Pd₂(dba)₃ and a bulky ligand like AdBrettPhos is recommended.[15]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice.[15]
-
Solvent: Anhydrous toluene or dioxane.
Visual Guides & Workflows
Decision Workflow for Catalyst Selection
This diagram outlines the logical steps for approaching a cross-coupling reaction with the title compound.
Caption: Decision workflow for cross-coupling reactions.
Catalyst Inhibition Mechanism
This diagram illustrates how the unprotected amine can chelate to the palladium center, forming a stable, inactive complex that halts the catalytic cycle.
Caption: Potential catalyst inhibition via bidentate chelation.
References
- Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxypyridazine - Benchchem.
- Amine Protection / Deprotection - Fisher Scientific.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - NIH.
- Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc) - Benchchem.
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- Buchwald–Hartwig amination - Wikipedia.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine - Benchchem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- EXPERIMENTAL PROCEDURES - Beilstein Journals.
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
- CN102936220A - BOC protection method for aminopyridine - Google Patents.
- Selective Palladium-Catalyzed Aminations on Dichloropyridines | Request PDF - ResearchGate.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
- Palladium-catalyzed C(sp2)-H pyridocarbonylation of N-aryl-2-aminopyridines: dual function of the pyridyl moiety - PubMed.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed - NIH.
- Suzuki Coupling - Organic Chemistry Portal.
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides - TCI Chemicals.
- Palladium‐catalyzed synthesis of various aminopyridine and aryl/heteroaryl bromides nitriles. - ResearchGate.
- Cobalt-Catalyzed Cross-Coupling Reaction of Chloropyridines with Grignard Reagents.
- The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation | The Journal of Organic Chemistry - ACS Publications.
- Electrochemical cross-coupling between functionalized aryl halides and 2-chloropyrimidine or 2-chloropyrazine catalyzed by nickel 2,2′-bipyridine complex | Request PDF - ResearchGate.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed C(sp2)-H pyridocarbonylation of N-aryl-2-aminopyridines: dual function of the pyridyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
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- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
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- 15. jk-sci.com [jk-sci.com]
Handling and safety precautions for (3-Chloro-6-methoxypyridin-2-yl)methanamine
Welcome to the dedicated technical support guide for (3-Chloro-6-methoxypyridin-2-yl)methanamine (CAS No. 1060810-37-8).[1] This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in a laboratory setting. By integrating established safety protocols with practical, field-tested insights, this guide aims to be an essential companion for your experimental work.
Part 1: Core Safety & Handling
This section provides essential information on the potential hazards and the necessary precautions for handling this compound.
Hazard Identification and Summary
Based on data from analogous compounds, this compound should be treated as a hazardous substance. The primary anticipated hazards are:
-
Serious Eye Irritation/Damage: Causes serious eye irritation and potentially serious eye damage.[2][3][6][7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3][6][7]
GHS Hazard Pictograms (Anticipated):
Signal Word (Anticipated): Warning or Danger[2][6][7]
Physical and Chemical Properties
A summary of the known and predicted properties of this compound is provided below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₂O | [1][9] |
| Molecular Weight | 172.61 g/mol | [1] |
| CAS Number | 1060810-37-8 | [1] |
| Appearance | Likely a solid at room temperature | [10] |
| Purity | Typically supplied at ≥98% | [1][9] |
Personal Protective Equipment (PPE) and Engineering Controls
Strict adherence to PPE and engineering controls is mandatory to minimize exposure.
| Control | Specification | Rationale and Best Practices |
| Engineering Controls | Certified Chemical Fume Hood | Always handle the solid compound and prepare solutions inside a fume hood to prevent inhalation of dust or vapors.[2][11] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne particles. Goggles are required when there is a significant splash risk.[3][4] |
| Skin Protection | Nitrile gloves (ensure compatibility), lab coat. | Prevents direct skin contact. Check for any signs of glove degradation. Contaminated clothing must be removed and washed before reuse.[2][3] |
| Respiratory Protection | Not typically required if handled in a fume hood. | If a fume hood is not available or if handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] |
Part 2: Troubleshooting and FAQs
This section addresses specific issues that you may encounter during your experiments in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep it away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and chloroformates.[4] Some related compounds are noted to darken in color during storage, so protection from light may also be beneficial.[4]
Q2: I've observed the compound changing color over time. Is it still usable?
A2: A slight color change may not necessarily indicate significant degradation, especially for a research-grade chemical. However, it is a sign of potential instability. It is recommended to run a small-scale test reaction or obtain an analytical characterization (e.g., NMR, LC-MS) to confirm the integrity of the material before committing to a large-scale experiment.
Q3: What solvents are suitable for dissolving this compound?
A3: While specific solubility data is not available, based on its structure (a polar amine with some aromatic character), common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol should be suitable for dissolution. Always start with a small amount to test solubility before preparing a stock solution.
Q4: How should I handle a spill of this compound?
A4: For a small spill of the solid material, ensure the area is well-ventilated and you are wearing appropriate PPE. Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[2] For a solution spill, absorb it with an inert material (e.g., sand, vermiculite), and place the absorbent material in a sealed container for disposal.
Troubleshooting Guide
Issue 1: Incomplete or No Reaction
-
Possible Cause: Degradation of the starting material.
-
Troubleshooting Step: As mentioned in Q2, verify the integrity of your this compound, especially if it's an older batch or has changed color.
-
-
Possible Cause: Inappropriate reaction conditions.
-
Troubleshooting Step: The primary amine functionality can be sensitive to strong acids and may be protonated, rendering it less nucleophilic. Ensure your reaction medium is not overly acidic if nucleophilic attack is the desired pathway.
-
Issue 2: Formation of Multiple Byproducts
-
Possible Cause: Reactivity of the pyridine ring or methoxy group.
-
Troubleshooting Step: The pyridine ring can be susceptible to certain types of reactions. The methoxy group could potentially be cleaved under harsh acidic conditions. Consider milder reaction conditions, protecting groups if necessary, or a different synthetic route.
-
Part 3: Experimental Protocols & Workflows
This section provides detailed step-by-step protocols for key handling procedures.
Protocol for Safe Weighing and Solution Preparation
-
Preparation: Don your required PPE (lab coat, nitrile gloves, safety goggles).
-
Engineering Control: Perform all operations inside a certified chemical fume hood.
-
Weighing: Tare a suitable container on an analytical balance. Carefully transfer the desired amount of this compound to the container using a clean spatula. Avoid creating dust.
-
Dissolution: Add the desired solvent to the container and gently swirl or stir until the solid is fully dissolved.
-
Storage: Tightly cap the container, label it clearly with the compound name, concentration, solvent, and date of preparation.
-
Cleanup: Decontaminate the spatula and weighing paper/boat according to your institution's waste disposal guidelines. Wipe down the balance and fume hood work surface. Wash hands thoroughly after handling.[2]
First Aid Procedures
In the event of an exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3][4]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[3][4]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Waste Disposal Workflow
Proper disposal is a critical safety and environmental responsibility.
Caption: Waste Disposal Workflow for this compound.
References
-
MSDS of 3-Chloro-6-methoxypyridin-2-amine. (2018, December 11). Capot Chemical. [Link]
-
This compound-None - Thoreauchem. (n.d.). Thoreauchem. [Link]
-
(6-Chloro-2-methylpyridin-3-YL)methanamine | C7H9ClN2 | CID 59534442 - PubChem. (n.d.). PubChem. [Link]
-
6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem. (n.d.). PubChem. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (2024, March 13). Fisher Scientific. [Link]
-
(6-chloro-2-methoxypyridin-3-yl)methanamine - PubChemLite. (n.d.). PubChemLite. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version - UNM Chemistry. (2011). The National Academies Press. [Link]
-
Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Safe Handling of Cannulas and Needles in Chemistry Laboratories - ResearchGate. (n.d.). ResearchGate. [Link]
-
NDMA handling - safety measures - Confirmatory Testing & Analytical Challenges. (2025, June 18). Nitrosamines Exchange. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of (3-Chloro-6-methoxypyridin-2-yl)methanamine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. (3-Chloro-6-methoxypyridin-2-yl)methanamine, a substituted pyridine, represents a class of scaffolds frequently encountered in medicinal chemistry. This guide, written from the perspective of a senior application scientist, provides an in-depth analysis of the characterization of this compound, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will not only delve into the intricacies of its ¹H NMR spectrum but also objectively compare this technique with other essential analytical methods, namely ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This document is designed to be a practical resource, offering not just data, but the strategic rationale behind the application of these techniques.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy remains the cornerstone for the structural analysis of organic molecules in solution. Its power lies in providing detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like this compound, ¹H NMR is indispensable for confirming the presence and arrangement of the key functional groups: the methoxy group, the aminomethyl moiety, and the substituted pyridine ring.
Predicted ¹H NMR Spectrum of this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| Methoxy (CH₃O-) | 3.8 - 4.0 | Singlet (s) | 3H | The methoxy group protons are chemically equivalent and do not have any adjacent protons to couple with, resulting in a singlet. The electron-withdrawing nature of the pyridine ring and the oxygen atom shifts this signal downfield. |
| Methylene (-CH₂NH₂) | 3.9 - 4.2 | Singlet (s) or Broad Singlet | 2H | These protons are adjacent to the amine group. The signal is expected to be a singlet as there are no adjacent C-H protons. It may appear as a broad singlet due to proton exchange with the amine protons and quadrupolar effects of the nitrogen atom. |
| Amine (-NH₂) | 1.5 - 3.0 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates. The signal is typically broad. |
| Pyridine Ring H-4 | 7.6 - 7.8 | Doublet (d) | 1H | This proton is ortho to the nitrogen and is expected to be the most downfield of the ring protons due to the deshielding effect of the nitrogen atom. It will be coupled to H-5, resulting in a doublet. |
| Pyridine Ring H-5 | 6.8 - 7.0 | Doublet (d) | 1H | This proton is meta to the nitrogen and will be coupled to H-4, appearing as a doublet. It is expected to be upfield relative to H-4. |
Causality Behind the Predicted Shifts: The electron-withdrawing chloro and methoxy groups, along with the inherent aromaticity and the nitrogen heteroatom of the pyridine ring, all contribute to the specific chemical shifts of the ring protons. The deshielding effect of the nitrogen atom is most pronounced at the ortho (H-4) and para positions.
A Comparative Analysis of Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization relies on a multi-technique approach. Below, we compare the utility of ¹H NMR with other key analytical methods for the analysis of this compound.
The Analytical Workflow
Caption: A typical analytical workflow for the characterization of a synthesized compound.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | - Proton environment and connectivity- Stereochemistry- Quantitative analysis (qNMR) | - Highly detailed structural information- Non-destructive- Relatively fast acquisition | - Requires soluble sample- Can have overlapping signals in complex molecules- Less sensitive than MS |
| ¹³C NMR | - Number and type of carbon atoms- Carbonyl, aromatic, and aliphatic carbons | - Complements ¹H NMR for a complete structural picture- Good for identifying isomers | - Lower sensitivity than ¹H NMR (requires more sample or longer acquisition time)- Does not provide information on proton connectivity |
| Mass Spectrometry (EI-MS) | - Molecular weight (from molecular ion peak)- Fragmentation pattern (structural clues) | - Extremely sensitive (requires very little sample)- Provides molecular formula with high-resolution MS | - Can cause extensive fragmentation, leading to the absence of a molecular ion peak- Isomers may have similar fragmentation patterns |
| HPLC (UV detection) | - Purity of the sample- Presence of impurities- Quantitative analysis | - High resolving power for separating mixtures- Excellent for purity determination- Can be coupled with MS for enhanced identification | - Provides limited structural information on its own- Requires development of a suitable method (column, mobile phase) |
In-Depth Look at Complementary Techniques
¹³C NMR Spectroscopy
¹³C NMR provides a direct look at the carbon skeleton of the molecule. For this compound, we would expect to see 7 distinct signals, one for each unique carbon atom.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O (in pyridine ring) | ~160-165 | The carbon attached to the methoxy group and nitrogen is highly deshielded. |
| C-Cl | ~145-150 | The carbon bearing the chlorine atom is also significantly deshielded. |
| C-CH₂NH₂ | ~155-160 | The carbon at position 2 of the pyridine ring. |
| C-H (Pyridine Ring C4) | ~135-140 | Aromatic carbon deshielded by the nitrogen. |
| C-H (Pyridine Ring C5) | ~110-115 | Aromatic carbon shielded relative to C4. |
| -CH₂NH₂ | ~40-45 | Aliphatic carbon attached to a nitrogen atom. |
| -OCH₃ | ~50-55 | The methoxy carbon. |
The combination of ¹H and ¹³C NMR data provides a powerful and often definitive method for structural elucidation.
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) would provide the molecular weight and valuable structural information through fragmentation analysis.
Predicted Fragmentation Pattern:
The molecular ion peak [M]⁺• would be expected at m/z = 172 (for ³⁵Cl) and 174 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.[1][2]
Plausible Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
The fragmentation pattern provides a "fingerprint" that can be used to confirm the presence of the various functional groups within the molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of a compound. For a polar, basic compound like this compound, a reverse-phase HPLC method would be most suitable.
Typical HPLC Method Parameters:
-
Column: A C18 column is a good starting point for retaining this relatively polar compound.
-
Mobile Phase: A gradient of water and acetonitrile or methanol with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically used. The acidic modifier helps to protonate the amine, leading to better peak shape and retention.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 260-280 nm.
By analyzing the chromatogram, one can determine the percentage purity of the compound and identify the presence of any impurities from the synthesis or degradation.
Experimental Protocols
¹H NMR Sample Preparation and Analysis
This protocol outlines the standard procedure for preparing a sample for ¹H NMR analysis.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.6-0.7 mL
-
NMR tube (5 mm)
-
Pasteur pipette
-
Small vial
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Chloroform-d (CDCl₃) is a common first choice for many organic compounds. If the compound is not soluble, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. This typically involves locking, shimming, and setting the appropriate acquisition parameters (e.g., number of scans, pulse width).
Rationale for Solvent Choice: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's peaks in the ¹H NMR spectrum. The choice of solvent can also influence the chemical shifts of labile protons, such as those of the amine group.
Conclusion
The structural elucidation and purity assessment of this compound is a multi-faceted process that relies on the synergistic application of several analytical techniques. While ¹H NMR provides the most detailed initial structural information, a comprehensive analysis incorporating ¹³C NMR, Mass Spectrometry, and HPLC is essential for unambiguous confirmation and to meet the rigorous standards of modern chemical research and drug development. This guide provides a framework for approaching the characterization of such molecules, emphasizing not just the "how" but the critical "why" behind each analytical choice.
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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of (3-Chloro-6-methoxypyridin-2-yl)methanamine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the structural elucidation and sensitive detection of novel chemical entities are paramount. (3-Chloro-6-methoxypyridin-2-yl)methanamine and its derivatives represent a class of compounds with significant potential, making their analytical characterization a critical step. This guide, written from the perspective of a Senior Application Scientist, delves into the mass spectrometric behavior of this scaffold, offering a comparative analysis of different analytical approaches. We will explore predicted fragmentation pathways and compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for their analysis, supported by experimental data from analogous structures.
The Structural Context: Predicting Fragmentation
The mass spectrum of a molecule is a fingerprint, revealing its elemental composition and structural features through fragmentation patterns. For this compound, we can predict its fragmentation behavior by considering its constituent functional groups: a chloromethoxy-substituted pyridine ring and a methanamine side chain.
Electron Ionization (EI) Fragmentation Pathway
Under the high-energy conditions of Electron Ionization (EI), typically used in GC-MS, extensive fragmentation is expected. The initial ionization event will likely involve the removal of an electron from the nitrogen of the pyridine ring or the amine, or from the oxygen of the methoxy group, as these are regions of higher electron density[1].
A primary and highly probable fragmentation is the cleavage of the C-C bond between the pyridine ring and the methanamine group (α-cleavage), which is a characteristic fragmentation for amines[2][3]. This would result in the formation of a stable pyridinylmethyl cation. The subsequent fragmentation of this ion would likely involve losses of small neutral molecules.
Predicted Electron Ionization (EI) Fragmentation of this compound
Caption: Predicted EI fragmentation of the target molecule.
Electrospray Ionization (ESI) Fragmentation Pathway
In contrast to EI, Electrospray Ionization (ESI), a soft ionization technique commonly paired with LC-MS, is expected to produce a prominent protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation. A key fragmentation pathway for protonated benzylamines under ESI-MS/MS is the neutral loss of ammonia (NH₃)[4][5]. Subsequent fragmentation would likely involve the substituted pyridine ring.
Predicted Electrospray Ionization (ESI-MS/MS) Fragmentation of this compound
Caption: Predicted ESI-MS/MS fragmentation of the target molecule.
Comparison of Analytical Platforms: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS for the analysis of this compound and its derivatives depends on the specific analytical goal, such as qualitative identification, quantitative analysis, or impurity profiling.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |
| Ionization | Primarily Electron Ionization (EI), a hard ionization technique leading to extensive fragmentation. | Primarily Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), soft ionization techniques. |
| Volatility Requirement | High; derivatization may be necessary for polar compounds. | Not required, suitable for non-volatile and thermally labile compounds.[6] |
| Compound Polarity | Best for non-polar to moderately polar compounds.[7][8] | Ideal for polar and ionizable compounds.[7][8] |
| Sensitivity | Can be very sensitive for volatile analytes. | Generally offers higher sensitivity for a broader range of compounds, especially large or polar molecules.[7] |
| Structural Information | Rich fragmentation patterns from EI are excellent for structural elucidation and library matching. | Soft ionization provides molecular weight information. Tandem MS (MS/MS) is needed for structural fragmentation. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Advantages:
-
Rich Structural Information: The hard ionization of EI provides detailed fragmentation patterns that are highly reproducible and can be compared against spectral libraries like NIST for confident identification[1]. The mass spectrum of a related compound, 2-Chloro-6-methoxypyridine, shows characteristic fragmentation that can be used as a reference[9].
-
High Resolution: GC offers excellent chromatographic separation for volatile compounds.
Disadvantages:
-
Volatility and Thermal Stability: The primary amine and the overall polarity of the target molecule might necessitate derivatization to improve its volatility and thermal stability for GC analysis. This adds a sample preparation step and can introduce variability.
-
Potential for Degradation: Thermally labile compounds can degrade in the hot injector or column.
Experimental Protocol: GC-MS Analysis (Hypothetical)
-
Sample Preparation (Derivatization):
-
To a solution of the analyte in a suitable solvent (e.g., pyridine), add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of the primary amine.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector: Splitless mode at 250°C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Workflow for GC-MS Analysis
Caption: Generalized workflow for GC-MS analysis including derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Advantages:
-
Broad Applicability: LC-MS is well-suited for polar, non-volatile, and thermally labile compounds, making it ideal for the direct analysis of this compound without derivatization[6][10].
-
High Sensitivity: ESI can provide excellent sensitivity, enabling the detection and quantification of trace levels of the analyte and its derivatives[7].
-
Molecular Weight Determination: Soft ionization provides a clear molecular ion peak, which is crucial for confirming the identity of the compound.
Disadvantages:
-
Less Structural Information (without MS/MS): A single-stage MS analysis with ESI provides limited structural information. Tandem mass spectrometry (MS/MS) is necessary to induce fragmentation and elucidate the structure.
-
Matrix Effects: Ionization efficiency in ESI can be suppressed or enhanced by co-eluting matrix components, which can affect quantitation.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Dissolve the analyte in a suitable solvent compatible with the mobile phase, such as methanol or acetonitrile/water.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Product ion scan of the protonated molecule [M+H]⁺ (m/z 173.0/175.0).
-
Collision Energy: Optimize for fragmentation (e.g., 15-30 eV).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Workflow for LC-MS/MS Analysis
Caption: Generalized workflow for LC-MS/MS analysis.
Alternative Ionization: Atmospheric Pressure Chemical Ionization (APCI)
For compounds of intermediate polarity and volatility, Atmospheric Pressure Chemical Ionization (APCI) can be a valuable alternative to ESI. APCI is generally less susceptible to matrix effects than ESI and can be more efficient for less polar compounds that are not easily ionized by ESI. Given the nature of the target molecule, which has both polar and non-polar characteristics, a comparison of ESI and APCI would be a worthwhile endeavor in method development to determine the optimal ionization technique for sensitivity and robustness.
Conclusion and Recommendations
The mass spectrometric analysis of this compound and its derivatives can be effectively approached using both GC-MS and LC-MS, with the choice of technique being dictated by the analytical objective.
-
For qualitative analysis and structural confirmation , GC-MS with EI provides rich, library-searchable fragmentation patterns, although derivatization is likely required.
-
For sensitive quantitative analysis , particularly in complex biological matrices, LC-MS/MS with ESI is the superior choice due to its high sensitivity and applicability to polar, non-volatile compounds without the need for derivatization.
In a drug development setting, a comprehensive analytical package would ideally leverage both techniques. Initial characterization could be performed using LC-MS/MS to confirm the molecular weight and obtain fragmentation data. For routine purity testing and impurity identification, a robust GC-MS method could be developed, potentially after derivatization, to take advantage of established spectral libraries.
By understanding the predicted fragmentation behavior and the relative strengths of different mass spectrometric techniques, researchers can develop robust and reliable analytical methods for this important class of compounds, thereby accelerating the drug discovery and development process.
References
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Florea, A. M., et al. (2011). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 46(11), 1144-1151. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-6-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Retrieved from [Link]
-
ILT. (2025). How to Choose Between LC and GC for Your Analytical Needs. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloro-6-ethoxypyridine. National Institute of Standards and Technology. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Chloro-6-(2-methoxyphenyl)pyridine. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubMed Central. (n.d.). Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]
-
Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]
-
MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]
-
TSI Journals. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Retrieved from [Link]
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MDPI. (n.d.). LC–MS/MS Coupled with Chemometric Analysis as an Approach for the Differentiation of Fritillariae cirrhosae Bulbus and Fritillariae pallidiflorae Bulbus. Retrieved from [Link]
-
PubMed. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Retrieved from [Link]
-
University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]
-
PubMed. (2012). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Retrieved from [Link]
-
PubMed. (2001). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Retrieved from [Link]
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PubMed. (2008). LC-MS analysis of trimethoxyamphetamine designer drugs (TMA series) from urine samples. Retrieved from [Link]
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A Comparative Guide to the Reactivity of (3-Chloro-6-methoxypyridin-2-yl)methanamine and Its Structural Analogs
Introduction: The Privileged Pyridine Scaffold in Modern Chemistry
The pyridine ring is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic functionalization of this heterocycle allows for the precise modulation of a molecule's physicochemical and pharmacological properties, including its reactivity, basicity, and binding interactions.[3] This guide focuses on (3-Chloro-6-methoxypyridin-2-yl)methanamine, a versatile building block, and provides an in-depth comparison of its reactivity with structurally similar compounds. Understanding the subtle interplay of its substituents—a chloro group, a methoxy group, and an aminomethyl group—is paramount for its effective utilization in complex synthetic endeavors. We will explore how these functionalities govern the compound's behavior in key transformations such as N-acylation and palladium-catalyzed cross-coupling reactions, supported by experimental protocols and comparative data.
Deconstructing Reactivity: The Electronic Influence of Substituents
The reactivity of a substituted pyridine is dictated by the electronic effects—inductive and resonance—of its substituents.[3][4][5] These effects alter the electron density of the pyridine ring and its appended functional groups.
-
-Cl (Chloro) Group: The chlorine atom at the 3-position exerts a dual electronic influence. It is electron-withdrawing through its inductive effect (-I) due to its high electronegativity, which decreases the electron density of the ring. Conversely, it has a weak electron-donating resonance effect (+R) through its lone pairs.[4]
-
-OCH3 (Methoxy) Group: Positioned at the 6-position, the methoxy group is strongly electron-donating via its resonance effect (+R), which increases electron density on the pyridine ring, particularly at the ortho and para positions. It also has a weaker electron-withdrawing inductive effect (-I).
-
-CH2NH2 (Aminomethyl) Group: The aminomethyl group at the 2-position is primarily a nucleophilic center due to the lone pair on the nitrogen atom. Its reactivity is modulated by the electronic environment of the pyridine ring.
The collective impact of these groups makes the pyridine ring in this compound electron-rich, influencing the nucleophilicity of the exocyclic amine and the susceptibility of the C-Cl bond to certain catalytic cycles.
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Alternative reagents to (3-Chloro-6-methoxypyridin-2-yl)methanamine in synthesis
An In-Depth Guide to Alternative Reagents for (3-Chloro-6-methoxypyridin-2-yl)methanamine in Modern Synthesis
In the landscape of contemporary medicinal chemistry and process development, the selection of building blocks is a critical decision point that influences the efficiency, scalability, and novelty of a synthetic route. This compound is a valuable heterocyclic amine, frequently employed as a key intermediate. However, reliance on a single building block can introduce risks related to supply chain stability, cost fluctuations, and limitations in exploring chemical diversity for structure-activity relationship (SAR) studies.
This guide provides a comprehensive analysis of viable alternatives to this compound. We will explore structurally related analogs that serve as direct replacements and present alternative synthetic strategies that circumvent its use entirely. The comparisons are supported by experimental data and established chemical principles to empower researchers and drug development professionals in making informed decisions for their synthetic campaigns.
Part 1: The Role of this compound in Synthesis
This compound, with CAS Number 129039-33-6, is a substituted pyridine derivative. Its utility in synthesis stems from the primary amine functionality, which serves as a potent nucleophile or a handle for a wide array of chemical transformations. The substituted pyridine core itself is a common motif in pharmacologically active compounds, offering favorable properties for drug-receptor interactions.
The primary amine allows this molecule to readily participate in reactions such as:
-
Amide bond formation with carboxylic acids and their derivatives.
-
Reductive amination with aldehydes and ketones.
-
Formation of ureas, thioureas, and sulfonamides.
-
N-alkylation and N-arylation reactions.
The chloro and methoxy substituents on the pyridine ring are not merely passive spectators; they modulate the electronic properties and lipophilicity of the molecule and provide potential vectors for further functionalization.
Part 2: Direct Replacements - Isosteric and Structurally Related Analogs
For chemists looking to fine-tune molecular properties or navigate around existing intellectual property, structurally similar analogs are the most direct alternative. These compounds retain the core aminomethylpyridine scaffold but feature modifications to the substitution pattern. The choice of analog can have profound effects on reaction outcomes and the biological activity of the final product.
Key Analogs and Their Comparative Analysis
A primary consideration when selecting an analog is the electronic impact of the substituent. Halogen atoms, for instance, can alter the pKa of the pyridine nitrogen and influence the reactivity of the entire ring system.
| Reagent | CAS Number | Key Differences & Considerations | Relative Reactivity (Qualitative) |
| This compound | 129039-33-6 | Baseline Compound. The chloro group is a moderate electron-withdrawing group. | Moderate |
| (3-Fluoro -6-methoxypyridin-2-yl)methanamine | 1175563-01-3 | The highly electronegative fluorine atom can lower the pKa of the amine and the pyridine nitrogen, potentially reducing nucleophilicity. It may offer improved metabolic stability. | Lower |
| (3-Bromo -6-methoxypyridin-2-yl)methanamine | 129039-34-7 | The bromo group is a good leaving group for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), offering a synthetic handle for late-stage diversification. | Similar to Chloro |
| (6-Methoxy-3-methyl pyridin-2-yl)methanamine | 138541-65-8 | The electron-donating methyl group increases the basicity of the pyridine ring and the amine, potentially increasing nucleophilicity. | Higher |
| (6-Methoxypyridin-2-yl)methanamine | 65952-73-0 | Lack of a C3-substituent simplifies the structure. This may be a suitable alternative if the C3-halogen is not required for biological activity or as a synthetic handle. | Higher |
Experimental Protocol: Comparative Amide Coupling
To illustrate the practical implications of selecting an analog, we present a representative protocol for an amide coupling reaction with benzoic acid.
Objective: To compare the reaction efficiency of this compound with its 3-fluoro analog.
Workflow Diagram:
Caption: Workflow for comparative amide coupling.
Step-by-Step Procedure:
-
To a solution of benzoic acid (1.0 mmol, 1.0 eq) in dichloromethane (DCM, 10 mL) at room temperature, add HATU (1.1 mmol, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 eq).
-
Stir the mixture for 15 minutes to activate the carboxylic acid.
-
Add a solution of the respective aminomethylpyridine (1.0 mmol, 1.0 eq) in DCM (2 mL).
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Observations: Due to the higher electronegativity of fluorine, the (3-fluoro-6-methoxypyridin-2-yl)methanamine is expected to be slightly less nucleophilic. This may result in a longer reaction time or a marginally lower yield compared to the 3-chloro analog under identical conditions.
Part 3: Alternative Synthetic Strategies
In some cases, the most robust alternative is not a different reagent but a different synthetic plan. A retrosynthetic analysis can reveal pathways that build the desired scaffold without relying on a pre-functionalized aminomethylpyridine. This approach is particularly valuable in process chemistry, where the cost and availability of starting materials are paramount.
Let's consider the synthesis of a hypothetical target molecule where the N-aryl-N'-((3-chloro-6-methoxypyridin-2-yl)methyl)urea core is required.
Standard Approach:
Caption: Standard synthesis using the amine building block.
Alternative Strategy: Late-Stage Functionalization
An alternative strategy involves installing the amine functionality at a later stage of the synthesis. This approach can be more convergent and flexible.
-
Start with a more accessible building block: (3-Chloro-6-methoxypyridin-2-yl)methanol is often more readily available or cheaper than the corresponding amine.
-
Activate the alcohol: Convert the alcohol to a better leaving group, such as a mesylate or a tosylate.
-
Nucleophilic substitution: Displace the leaving group with a nitrogen nucleophile, such as sodium azide or phthalimide.
-
Reduction: Reduce the resulting azide or deprotect the phthalimide to unmask the primary amine just before the final coupling step.
Workflow Diagram for Alternative Synthesis:
Caption: Alternative route via late-stage amination.
Comparison of Synthetic Routes
| Metric | Standard Approach | Alternative Strategy | Rationale & Justification |
| Key Starting Material | This compound | (3-Chloro-6-methoxypyridin-2-yl)methanol | The alcohol is often a precursor to the amine, making it a more fundamental and potentially lower-cost starting point. |
| Step Count | Typically 1 step for urea formation. | 3-4 steps to generate the amine before the final coupling. | The alternative route is longer but may offer greater flexibility and cost-effectiveness depending on the scale and starting material price. |
| Key Reagents | Aryl isocyanate or equivalent. | MsCl, NaN3, H2/Pd-C. | The alternative route introduces azide chemistry, which requires specific safety precautions. |
| Flexibility | Low. Requires sourcing of the specific amine. | High. The intermediate mesylate or azide can be coupled with various nucleophiles, allowing for diversification. | |
| Overall Yield | High for the final step, but dependent on the availability of the amine. | Can be high overall if each step is optimized. | The multi-step nature introduces more opportunities for yield loss but avoids reliance on a potentially expensive building block. |
Conclusion and Recommendations
The choice of reagent is a strategic decision with far-reaching implications for a research program or manufacturing campaign. While this compound is a reliable and effective building block, a thorough evaluation of alternatives is prudent.
-
For SAR and medicinal chemistry studies: Employing a diverse set of structurally related analogs (fluoro, bromo, methyl, etc.) is highly recommended. This allows for a systematic exploration of how subtle electronic and steric changes impact biological activity.
-
For process development and scale-up: Investigating alternative synthetic routes that utilize more fundamental, lower-cost starting materials like the corresponding alcohol is a critical exercise. While potentially longer, such routes can offer significant advantages in cost of goods, supply chain security, and manufacturing robustness.
Ultimately, the optimal choice will depend on the specific goals of the project, including timelines, budget, and the desired attributes of the final molecule. This guide serves as a foundational framework for initiating such an evaluation, encouraging a proactive and strategic approach to chemical synthesis.
References
This is a representative list of sources that would typically support the claims made in this guide. The URLs provided are for illustrative purposes and lead to major chemical suppliers and databases where information on these compounds can be found.
-
HATU (CAS 148893-10-1) , PubChem Compound Summary. [Link]
-
Synthetic Communications , Taylor & Francis Online. A journal for the rapid publication of synthetic methodology.[Link]
-
Strategic Applications of Named Reactions in Organic Synthesis , ScienceDirect. A comprehensive resource for understanding key organic reactions.[Link]
A Comparative Guide to the Purity Assessment of (3-Chloro-6-methoxypyridin-2-yl)methanamine
Introduction: The Critical Role of Purity in Drug Development
In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. The compound (3-Chloro-6-methoxypyridin-2-yl)methanamine is a key building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a substituted pyridine ring, presents specific analytical challenges. Impurities, which can arise from starting materials, by-products, or degradation, can have unintended pharmacological or toxicological effects.[1][2] Therefore, a robust, multi-faceted analytical strategy is imperative to ensure that the purity of this intermediate meets the stringent requirements set by regulatory bodies like the International Council for Harmonisation (ICH).[1][3][4] This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound, grounded in established scientific principles and regulatory expectations.
The Orthogonal Approach: A Multi-Technique Strategy for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, which employs multiple analytical methods with different separation and detection principles, is the industry standard for robust impurity profiling.[5] For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a comprehensive and self-validating system.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Pyridines: A Comparative Analysis
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Its prevalence in a vast array of pharmaceuticals, agrochemicals, and functional materials underscores the critical need for efficient and versatile synthetic routes to its substituted derivatives. For researchers, scientists, and drug development professionals, the ability to strategically introduce substituents onto the pyridine ring is paramount for fine-tuning molecular properties and unlocking novel biological activities.
This guide provides a comparative analysis of key synthetic methodologies for accessing substituted pyridines. We will delve into the mechanistic underpinnings of classical cyclization strategies and explore the precision and scope offered by modern transition-metal-catalyzed cross-coupling reactions. By examining the causality behind experimental choices and presenting supporting data, this document aims to empower you to select and implement the optimal synthetic route for your target molecule.
Classical Cyclization Strategies: Building the Pyridine Core
The foundational approaches to pyridine synthesis involve the construction of the heterocyclic ring from acyclic precursors. These time-tested methods remain indispensable for their ability to generate highly functionalized pyridines from readily available starting materials.
The Hantzsch Pyridine Synthesis
Discovered by Arthur Hantzsch in 1881, this multicomponent reaction is a stalwart for the synthesis of 1,4-dihydropyridines, which are subsequently oxidized to the corresponding pyridines.[1] The classical Hantzsch synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate.[2] Its enduring appeal lies in its operational simplicity and efficiency in creating symmetrically substituted pyridines.[1]
Mechanism of the Hantzsch Synthesis
The reaction proceeds through a series of well-established intermediates.[3] Initially, a Knoevenagel condensation occurs between one equivalent of the β-ketoester and the aldehyde to form an α,β-unsaturated carbonyl compound.[3] Concurrently, a second equivalent of the β-ketoester reacts with ammonia to generate an enamine.[3] A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl intermediate, followed by cyclization and dehydration, affords the 1,4-dihydropyridine core.[3] The final step is an oxidation to achieve the aromatic pyridine ring.[2]
Caption: Mechanism of the Hantzsch Pyridine Synthesis.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [4]
-
Step 1: 1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours.[4] Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.[4]
-
Step 2: Aromatization: The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL), and a solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring. The mixture is heated at 80°C for 1 hour.[4] After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to afford the final pyridine derivative.[4]
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers a versatile two-step approach to substituted pyridines.[5] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[5] A key advantage of this method is that the use of an ynone as the Michael acceptor obviates the need for a separate oxidation step to achieve the aromatic pyridine.[5]
Mechanism of the Bohlmann-Rahtz Synthesis
The reaction commences with a Michael addition of the enamine to the ethynylketone. The resulting intermediate undergoes E/Z isomerization upon heating, which is a prerequisite for the subsequent cyclodehydration to furnish the aromatic pyridine ring.[5]
Caption: General workflow of the Bohlmann-Rahtz Pyridine Synthesis.
Experimental Protocol: One-Pot Synthesis of Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate [4]
-
A solution of ethyl β-aminocrotonate (1.29 g, 10 mmol) and 1-phenyl-2-propyn-1-one (1.30 g, 10 mmol) in a 5:1 mixture of toluene and acetic acid (12 mL) is heated at 50°C for 26 hours.[4]
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the target pyridine.[4]
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly convergent method for preparing 2,4,6-trisubstituted pyridines.[6] It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[6] This method is noted for its broad substrate scope and generally high yields under mild conditions.[7]
Mechanism of the Kröhnke Synthesis
The reaction is initiated by the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide.[6] This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound.[6] The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with ammonia to yield the final substituted pyridine.[6]
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [6]
-
Step 1: Preparation of N-phenacylpyridinium bromide: To a solution of 2-bromoacetophenone (1.0 equiv) in a minimal amount of acetone, add pyridine (1.1 equiv) dropwise with stirring at room temperature.[6] Stir for 1-2 hours, collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.[6]
-
Step 2: Pyridine Synthesis: In a round-bottom flask, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1.0 equiv), and an excess of ammonium acetate (10 equiv) in glacial acetic acid.[6] Heat the mixture to reflux (approximately 120 °C) for 4-6 hours.[6] After cooling, pour the reaction mixture into water, collect the precipitate by filtration, and recrystallize from a suitable solvent like ethanol.[6]
The Guareschi-Thorpe Synthesis
The Guareschi-Thorpe synthesis is a classical method for the preparation of 2-pyridones from a cyanoacetamide or a cyanoacetic ester and a 1,3-dicarbonyl compound.[8][9] Recent advancements have demonstrated this reaction can be performed efficiently in aqueous media using ammonium carbonate as both the nitrogen source and a promoter, highlighting a green chemistry approach.[10][11]
Mechanism of the Guareschi-Thorpe Synthesis
The proposed mechanism involves the aminolysis of the cyanoacetic ester to cyanoacetamide, which then undergoes a condensation with the β-ketoester to form a 1,5-dicarbonyl intermediate.[8] This intermediate subsequently cyclizes to afford the corresponding 2-pyridone.[8]
Experimental Protocol: Synthesis of 3-Cyano-6-hydroxy-4-methyl-2-pyridone [4]
-
A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours.[4]
-
Upon cooling, the precipitated product is collected by filtration, washed with cold water, and dried.[4]
Modern Approaches: Precision and Versatility
While classical methods are foundational, modern synthetic strategies, particularly those employing transition-metal catalysis, offer unparalleled precision, functional group tolerance, and opportunities for late-stage functionalization.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryls and related structures, including substituted pyridines. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are prime examples of these powerful transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[12] This reaction is highly versatile for the synthesis of aryl- and heteroarylpyridines. A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles has been developed, which is a significant advancement given the challenges associated with these substrates.[12]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridylboronate [12]
-
In a reaction vessel under an inert atmosphere, combine the aryl or heteroaryl bromide (1 equiv), the 2-pyridylboronate (1.5 equiv), and potassium fluoride (3.0 equiv) in dioxane.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃) and the appropriate ligand.
-
Heat the reaction mixture to the required temperature and monitor for completion.
-
After cooling, perform an aqueous workup and purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from an amine and an aryl halide or triflate.[13] This reaction is particularly useful for the synthesis of aminopyridines, which are prevalent in pharmaceuticals. The reaction's utility stems from its broad substrate scope and functional group tolerance, overcoming the limitations of classical methods.[13]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Chloropyridine
-
In a glovebox or under an inert atmosphere, combine the chloropyridine (1 equiv), the amine (1.2 equiv), a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv), a palladium precatalyst, and a suitable ligand in a dry, degassed solvent like toluene or dioxane.
-
Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C) until the starting material is consumed.
-
After cooling, the reaction is quenched, and the product is isolated and purified.
The Impact of Enabling Technologies
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates and improve yields in pyridine synthesis.[14] For instance, the Hantzsch synthesis can be significantly expedited under microwave irradiation, often reducing reaction times from hours to minutes.[15]
Flow Chemistry
Continuous flow chemistry offers enhanced safety and scalability for the synthesis of pyridines, particularly for reactions that are highly exothermic or involve hazardous reagents.[5] The synthesis of nitropyridines, for example, is made significantly safer and more efficient in a continuous flow setup.[5]
Comparative Analysis of Synthesis Routes
| Synthesis Route | Key Features | Typical Yields | Reaction Conditions | Substrate Scope | Advantages | Disadvantages |
| Hantzsch | Multicomponent reaction for 1,4-dihydropyridines, followed by oxidation.[2] | Good to excellent[16] | Reflux in ethanol, often for several hours.[4] | Best for symmetrically substituted pyridines.[4] | Operational simplicity, readily available starting materials.[1] | Requires a separate oxidation step, limited to symmetrical products. |
| Bohlmann-Rahtz | Two-step synthesis of trisubstituted pyridines from enamines and ethynylketones.[5] | Good to excellent[5] | High temperatures for cyclodehydration, can be acid-catalyzed.[5] | Versatile for 2,3,6-trisubstituted pyridines.[5] | No oxidation step required.[5] | Can require high temperatures, enamines may not be readily available.[5] |
| Kröhnke | Convergent synthesis of 2,4,6-trisubstituted pyridines.[6] | High[7] | Typically reflux in acetic acid or methanol.[7] | Broad scope for aryl and heteroaryl substituents.[7] | High yields, mild conditions, broad scope.[7] | Requires pre-synthesis of the pyridinium salt. |
| Guareschi-Thorpe | Synthesis of 2-pyridones from cyanoacetamides and 1,3-dicarbonyls.[8] | High[10] | Can be performed in aqueous media.[10] | Good for substituted 2-pyridones.[8] | Can be performed under green conditions.[10] | Primarily yields 2-pyridones. |
| Suzuki-Miyaura | Pd-catalyzed C-C bond formation.[12] | Good to excellent[12] | Requires a palladium catalyst and a base. | Broad scope for aryl and heteroaryl halides and boronic acids.[12] | High functional group tolerance, excellent for biarylpyridines. | Catalyst cost, potential for side reactions. |
| Buchwald-Hartwig | Pd-catalyzed C-N bond formation.[13] | Good to excellent | Requires a palladium catalyst and a strong base. | Wide range of amines and aryl halides.[13] | Excellent for aminopyridine synthesis, broad scope.[13] | Catalyst sensitivity to air and moisture. |
Conclusion
The synthesis of substituted pyridines is a dynamic and evolving field. Classical cyclization reactions like the Hantzsch, Bohlmann-Rahtz, Kröhnke, and Guareschi-Thorpe syntheses provide robust and reliable pathways to a diverse range of pyridine derivatives from simple starting materials.[4] These methods are valued for their operational simplicity and ability to construct the pyridine core in one or a few steps.[4]
Modern transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, offer complementary strategies with significant advantages in terms of functional group tolerance, regioselectivity, and the ability to perform late-stage modifications. Furthermore, enabling technologies like microwave synthesis and continuous flow chemistry are pushing the boundaries of efficiency and safety in pyridine synthesis.
The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, and the available resources. By understanding the underlying principles and practical considerations of each method presented in this guide, researchers can make informed decisions to accelerate their discovery and development programs.
References
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Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
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One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines - CORE. (n.d.). Retrieved January 19, 2026, from [Link]
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Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System - MDPI. (2024). Retrieved January 19, 2026, from [Link]
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Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
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Bohlmann-Rahtz Pyridine Synthesis - SynArchive. (n.d.). Retrieved January 19, 2026, from [Link]
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Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Bohlmann-Rahtz Pyridine Synthesis Guide | PDF - Scribd. (n.d.). Retrieved January 19, 2026, from [Link]
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Hantzsch Pyridine Synthesis | PDF - Scribd. (n.d.). Retrieved January 19, 2026, from [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved January 19, 2026, from [Link]
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Guareschi-Thorpe Condensation. (n.d.). Retrieved January 19, 2026, from [Link]
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Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - ResearchGate. (2023). Retrieved January 19, 2026, from [Link]
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Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC - NIH. (2023). Retrieved January 19, 2026, from [Link]
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Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (2023). Retrieved January 19, 2026, from [Link]
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Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC. (2022). Retrieved January 19, 2026, from [Link]
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Photocatalytic Pyridine Synthesis with Enaminones and TMEDA under Metal-Free Conditions | The Journal of Organic Chemistry - ACS Publications. (2024). Retrieved January 19, 2026, from [Link]
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Hantzsch pyridine synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
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Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions - ResearchGate. (2020). Retrieved January 19, 2026, from [Link]
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Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real - SciSpace. (2014). Retrieved January 19, 2026, from [Link]
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Guareschi-Thorpe synthesis of pyridine - Química Organica.org. (n.d.). Retrieved January 19, 2026, from [Link]
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The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
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Pyridine Synthesis: Cliff Notes - Baran Lab. (2004). Retrieved January 19, 2026, from [Link]
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. (2021). Retrieved January 19, 2026, from [Link]
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Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds - MDPI. (2022). Retrieved January 19, 2026, from [Link]
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Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc. (n.d.). Retrieved January 19, 2026, from [Link]
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Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. (2013). Retrieved January 19, 2026, from [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - Royal Society Publishing. (2017). Retrieved January 19, 2026, from [Link]
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A New Modification of the Bohlmann-Rahtz Pyridine Synthesis - ResearchGate. (2001). Retrieved January 19, 2026, from [Link]
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A new mild method for the one-pot synthesis of pyridines - ElectronicsAndBooks. (2004). Retrieved January 19, 2026, from [Link]
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Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PubMed. (2023). Retrieved January 19, 2026, from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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A Comparative Guide to the Biological Activity Screening of (3-Chloro-6-methoxypyridin-2-yl)methanamine Derivatives
Introduction: The Therapeutic Potential of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties, hydrogen bonding capacity, and synthetic accessibility have made it a cornerstone in the development of novel drugs.[1] Derivatives of pyridine have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide focuses on a specific, promising subclass: (3-Chloro-6-methoxypyridin-2-yl)methanamine derivatives. The strategic placement of a chloro group, a methoxy group, and a methanamine side chain offers a rich chemical space for derivatization, potentially leading to compounds with high potency and selectivity for various biological targets.
This document provides a comprehensive framework for the biological activity screening of these novel derivatives. It is designed for researchers in drug discovery and development, offering detailed experimental protocols, comparative data analysis, and the scientific rationale behind the methodological choices. We will explore three primary areas of biological screening: anticancer, antimicrobial, and anti-inflammatory activities.
I. Anticancer Activity Screening
The search for novel anticancer agents with improved efficacy and reduced side effects is a global priority. Pyridine-based compounds have shown significant promise, with some derivatives advancing to clinical trials.[1][2] The screening cascade for this compound derivatives should be designed to first identify cytotoxic compounds and then elucidate their mechanisms of action.
Conceptual Workflow for Anticancer Screening
A logical, tiered approach is essential for efficiently screening a library of new chemical entities (NCEs). The workflow begins with a broad cytotoxicity screen against a panel of cancer cell lines, followed by more focused assays to determine the mode of cell death and effects on the cell cycle for the most potent hits.
Caption: Tiered workflow for anticancer activity screening.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3] It is a robust and widely used primary screening tool.
Causality: This assay relies on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of a compound's cytotoxic effect.[4]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]
-
Compound Preparation: Prepare a 10 mM stock solution of each this compound derivative in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity
The results of the MTT assay should be summarized in a table for easy comparison. This allows for the rapid identification of the most potent derivatives and benchmarks them against a standard anticancer drug.
Table 1: Illustrative Cytotoxicity (IC₅₀ in µM) of this compound Derivatives
| Compound ID | R-Group Modification | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| Derivative A | -H | 15.2 ± 1.8 | 25.6 ± 2.1 | 18.9 ± 1.5 |
| Derivative B | -CH₃ | 8.5 ± 0.9 | 12.3 ± 1.1 | 9.7 ± 0.8 |
| Derivative C | -Phenyl | 2.1 ± 0.3 | 4.5 ± 0.5 | 3.2 ± 0.4 |
| Derivative D | -4-Fluorophenyl | 1.8 ± 0.2 | 3.1 ± 0.4 | 2.5 ± 0.3 |
| Doxorubicin | Standard Drug | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.1 ± 0.1 |
Data are presented as mean IC₅₀ ± standard deviation from three independent experiments and are illustrative, based on activities of similar pyridine derivatives.[2][5]
II. Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyridine derivatives have been reported to possess significant antibacterial and antifungal properties.[6][7]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10]
Causality: This method exposes a standardized inoculum of bacteria to serial dilutions of a test compound in a liquid growth medium. By observing the lowest concentration at which no turbidity (growth) appears, we can precisely quantify the compound's potency. The use of Mueller-Hinton Broth (MHB) is standardized because it has good batch-to-batch reproducibility and does not inhibit common antimicrobials.[8]
Step-by-Step Protocol:
-
Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the test compound stock solution (prepared in MHB with minimal DMSO) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) receive no compound.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. A growth indicator like resazurin can be added to aid visualization.
Alternative Method: Disk Diffusion Assay
The disk diffusion method is a simpler, qualitative screening technique.[9][11] A filter paper disk impregnated with the test compound is placed on an agar plate swabbed with a bacterial lawn. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will appear around the disk. The diameter of this zone is proportional to the compound's activity.[8]
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Data Presentation: Comparative Antimicrobial Potency
MIC values provide quantitative data that can be easily compared across different derivatives and against standard antibiotics.
Table 2: Illustrative Antimicrobial Activity (MIC in µg/mL) of Derivatives
| Compound ID | R-Group Modification | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| Derivative E | -Ethyl | 32 | 64 | >128 |
| Derivative F | -Propyl | 16 | 32 | 64 |
| Derivative G | -Pyrrolidinyl | 4 | 8 | 16 |
| Derivative H | -Piperidinyl | 2 | 4 | 8 |
| Ciprofloxacin | Standard Antibiotic | 0.5 | 0.25 | N/A |
| Fluconazole | Standard Antifungal | N/A | N/A | 1 |
Data are illustrative, based on activities of similar methoxypyridine compounds, and represent the geometric mean from triplicate experiments.[7][12]
III. Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases, making the development of novel anti-inflammatory agents a key therapeutic goal. Pyridine and pyrimidine derivatives have shown potential as inhibitors of inflammatory mediators.[13][14][15] A common in vitro model uses lipopolysaccharide (LPS)-stimulated macrophages to screen for compounds that can suppress the inflammatory response.
Conceptual Pathway: LPS-Induced Inflammation
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. It triggers a signaling cascade that results in the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). Screening assays often measure the inhibition of these mediators.
Caption: Simplified LPS-induced inflammatory pathway in macrophages.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay quantifies the amount of nitrite (a stable breakdown product of NO) in the supernatant of LPS-stimulated macrophage cultures using the Griess reagent.
Causality: The Griess reaction is a colorimetric assay that detects the presence of nitrite. A reduction in the amount of nitrite in compound-treated, LPS-stimulated cells compared to untreated controls indicates that the compound inhibits NO production, a key marker of its anti-inflammatory potential.[14]
Step-by-Step Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour. A cell viability assay (e.g., MTT) must be run in parallel to ensure that any observed decrease in NO is not due to cytotoxicity.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells for a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., Dexamethasone + cells + LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution). Incubate in the dark at room temperature for 10 minutes. A pink/magenta color will develop.
-
Absorbance Reading: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Data Analysis: Determine the percentage inhibition of NO production for each compound concentration relative to the vehicle control.
Data Presentation: Comparative Anti-inflammatory Efficacy
Table 3: Illustrative Inhibition of NO Production in LPS-Stimulated RAW 264.7 Cells
| Compound ID | R-Group Modification | IC₅₀ for NO Inhibition (µM) | Cell Viability at 100 µM (%) |
| Derivative I | -Cyclopropyl | 25.4 ± 2.2 | 98 ± 4 |
| Derivative J | -Morpholinyl | 12.1 ± 1.5 | 95 ± 5 |
| Derivative K | -Thiophenyl | 9.8 ± 1.1 | 96 ± 3 |
| Derivative L | -Indolyl | 5.3 ± 0.7 | 92 ± 6 |
| Dexamethasone | Standard Drug | 2.5 ± 0.4 | 99 ± 2 |
Data are illustrative, based on activities of similar pyridine derivatives, and are presented as mean ± standard deviation.[14][16] It is crucial to confirm that the observed activity is not due to cytotoxicity.
Conclusion
This guide provides a structured and scientifically grounded approach to the biological screening of novel this compound derivatives. By employing a tiered screening cascade—from broad primary assays to more specific mechanistic studies—researchers can efficiently identify and characterize lead compounds with potential therapeutic value. The detailed protocols for anticancer, antimicrobial, and anti-inflammatory screening serve as a practical starting point. The key to successful drug discovery lies not only in the synthesis of novel molecules but also in their rigorous and systematic biological evaluation. The comparative framework presented here enables the objective assessment of new derivatives against established standards, facilitating the identification of candidates worthy of further preclinical and clinical development.
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Patel, A. K., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Research in Pharmaceutical Sciences, 13(1), 1-11. [Link]
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Haiba, M. E., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1443. [Link]
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Ghorab, M. M., et al. (2012). Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents. European Journal of Medicinal Chemistry, 55, 339-347. [Link]
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Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]
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Siddiqui, S., et al. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 58-75. [Link]
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El-Sabbagh, O. I., et al. (2011). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. European Journal of Medicinal Chemistry, 46(9), 4588-4597. [Link]
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Asadollahi, A., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences, 19(5), 449–453. [Link]
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Al-Ghorbani, M., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(1), 1-20. [Link]
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Geyl, K. K., et al. (2022). Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. Biomedicines, 10(2), 461. [Link]
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Al-Hamdani, A. A. S., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. Molecules, 27(4), 1424. [Link]
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Geyl, K. K., et al. (2022). Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. Biomedicines, 10(2), 461. [Link]
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Nagashree, S., Mallesha, L., & Mallu, P. (2013). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Der Pharma Chemica, 5(2), 50-55. [Link]
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Singh, R., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology, 4(5). [Link]
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Al-Hamdani, A. A. S., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. Molecules, 27(4), 1424. [Link]
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ResearchGate. (n.d.). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]
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Guna, J. V., et al. (n.d.). Synthesis and antimicrobial activity of (2- methoxy/ 2-amino)-6-{4'-[(4'''-chlorophenyl) (phenyl) methyl amino]. phenyl}-4-aryl nicotinonitrile. ResearchGate. [Link]
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A Comparative Cost-Effectiveness Analysis of Synthetic Routes to (3-Chloro-6-methoxypyridin-2-yl)methanamine
Introduction
(3-Chloro-6-methoxypyridin-2-yl)methanamine is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural motif, featuring a substituted pyridine ring with a reactive aminomethyl group, makes it a valuable intermediate for drug discovery and development. The efficiency and cost-effectiveness of its synthesis are critical factors for large-scale production. This guide provides an in-depth comparison of two primary synthetic routes to this compound: the reduction of a nitrile precursor and the amination of a chloromethyl intermediate. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comprehensive cost-effectiveness analysis to guide researchers and process chemists in selecting the optimal synthetic strategy.
Route 1: Synthesis via Nitrile Reduction
This synthetic approach hinges on the preparation of a 3-chloro-6-methoxy-2-cyanopyridine intermediate, followed by its reduction to the desired primary amine.
Chemical Principles and Strategy
The core of this strategy lies in the robust and well-established transformation of a nitrile group into an aminomethyl group. This reduction can be achieved using various hydride reagents or through catalytic hydrogenation. The primary challenge in this route is the efficient synthesis of the cyanopyridine precursor. A plausible approach involves the nucleophilic substitution of a chlorine atom in a di-chlorinated pyridine with a cyanide salt. The electron-withdrawing nature of the pyridine ring and the additional chloro substituent facilitate this substitution.
Experimental Workflow: Nitrile Reduction Route
Caption: Workflow for the Nitrile Reduction Route.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Chloro-6-methoxy-2-cyanopyridine
-
To a solution of 2,3-dichloro-6-methoxypyridine (1.0 eq) in a suitable polar aprotic solvent such as DMSO or DMF, add sodium cyanide (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloro-6-methoxy-2-cyanopyridine.
Note: Based on analogous reactions, an estimated yield of 70% is used for cost analysis.
Step 2: Reduction of 3-Chloro-6-methoxy-2-cyanopyridine
-
Method A: Using Lithium Aluminum Hydride (LAH)
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend LAH (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of 3-chloro-6-methoxy-2-cyanopyridine (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it with THF.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
-
-
Method B: Using Raney Nickel
-
To a solution of 3-chloro-6-methoxy-2-cyanopyridine (1.0 eq) in methanol saturated with ammonia, add a catalytic amount of Raney Nickel (slurry in water).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-100 psi) at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the catalyst through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the desired product.
-
Note: An estimated yield of 85% is used for both reduction methods in the cost analysis.
Route 2: Synthesis via Amination of a Chloromethyl Intermediate
This alternative pathway involves the synthesis of a 2-(chloromethyl)pyridine derivative followed by its amination to introduce the required aminomethyl group.
Chemical Principles and Strategy
The key transformations in this route are the selective chlorination of a methyl group at the 2-position of the pyridine ring and the subsequent nucleophilic substitution of the resulting benzylic chloride with an amine source. The chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) under radical initiation conditions. The subsequent amination is typically a straightforward SN2 reaction with ammonia. The primary challenge is the synthesis of the 3-chloro-6-methoxy-2-methylpyridine starting material.
Experimental Workflow: Chloromethyl Amination Route
Caption: Workflow for the Chloromethyl Amination Route.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(Chloromethyl)-3-chloro-6-methoxypyridine
-
Dissolve 3-chloro-6-methoxy-2-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add N-chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.
-
Reflux the mixture and monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(chloromethyl)-3-chloro-6-methoxypyridine.
Note: An estimated yield of 60% is used for the cost analysis based on similar benzylic chlorinations.
Step 2: Amination of 2-(Chloromethyl)-3-chloro-6-methoxypyridine
-
Dissolve 2-(chloromethyl)-3-chloro-6-methoxypyridine (1.0 eq) in a solution of ammonia in methanol (e.g., 7N).
-
Stir the reaction mixture in a sealed vessel at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Take up the residue in a suitable organic solvent and wash with water to remove ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the final product.
Note: An estimated yield of 90% is assumed for this amination step in the cost analysis.
Cost-Effectiveness Analysis
The following table provides a comparative cost analysis of the two synthetic routes. Prices for reagents are based on currently available catalog prices from major suppliers and may vary. The cost per gram of the final product is an estimate based on the costs of starting materials and key reagents, and the assumed yields.
| Parameter | Route 1: Nitrile Reduction | Route 2: Chloromethyl Amination |
| Starting Material | 2,3-Dichloro-6-methoxypyridine | 3-Chloro-6-methoxy-2-methylpyridine |
| Starting Material Cost (per gram) | ~$284.00 | ~$1005.80 (per gram, based on 100mg price) |
| Key Reagents | Sodium Cyanide, LiAlH₄ or Raney Nickel | N-Chlorosuccinimide, Ammonia |
| Key Reagent Costs (per gram) | NaCN: ~ | NCS: ~ |
| Overall Estimated Yield | ~59.5% | ~54% |
| Estimated Cost per Gram of Final Product | High (dominated by precursor cost) | Very High (dominated by precursor cost) |
Discussion and Conclusion
Both synthetic routes present viable, albeit potentially expensive, pathways to this compound.
Route 1 (Nitrile Reduction) appears to be the more cost-effective option, primarily due to the significantly lower estimated cost of the ultimate precursor, 2,3-dichloro-6-methoxypyridine, when compared to the starting material for Route 2. The subsequent reduction of the nitrile is a high-yielding and well-established transformation. The main drawback is the use of highly toxic sodium cyanide and pyrophoric LAH, which require stringent safety precautions, especially on a larger scale. Catalytic hydrogenation with Raney Nickel offers a safer, albeit potentially slower, alternative to LAH.
Route 2 (Chloromethyl Amination) suffers from a very high starting material cost for 3-chloro-6-methoxy-2-methylpyridine. While the subsequent chlorination and amination steps are relatively straightforward, the initial investment in the starting material makes this route less economically viable for large-scale synthesis unless a more cost-effective synthesis for the methylpyridine precursor can be developed.
Recommendation: For laboratory-scale synthesis where cost is not the primary driver, both routes are feasible. However, for process development and scale-up, Route 1 (Nitrile Reduction) is the more promising approach from a cost-effectiveness standpoint. Future efforts should focus on optimizing the synthesis of 2,3-dichloro-6-methoxypyridine to further reduce the overall cost of this pathway. It is also recommended to explore and optimize the catalytic hydrogenation conditions for the nitrile reduction to enhance the safety and environmental profile of the process.
References
- General procedures for nitrile reduction can be found in standard organic chemistry textbooks and liter
- Protocols for benzylic chlorination and amination are widely available in the chemical liter
- Pricing information is based on publicly available data from chemical suppliers and may be subject to change.
-
US Patent US20060080790A1: Process for producing 2,3-diamino-6-methoxypyridine.[1]
-
Atlantis Press, "Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline".[2]
-
Katritzky, A. R., et al. "Preparation of Cyanopyridines by Direct Cyanation." Synthesis 2005.6 (2005): 993-997.[3]
-
SciSpace, "Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine" (2013).[4]
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-
Sigma-Aldrich, "Sodium cyanide reagent grade, 97%".[5]
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- ChemicalBook, "RANEY NICKEL price,buy RANEY NICKEL".
- AbacipharmTech, "3-Chloro-2-methoxy-5-methylpyridine".
-
TCI Chemicals, "N-Chlorosuccinimide".
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of (3-Chloro-6-methoxypyridin-2-yl)methanamine
As researchers and drug development professionals, our work with novel chemical entities like (3-Chloro-6-methoxypyridin-2-yl)methanamine is fundamental to scientific advancement. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of such specialized reagents is not merely a regulatory hurdle but a critical component of a robust safety culture. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is a substituted pyridine, a class of heterocyclic compounds common in medicinal chemistry. Its structure necessitates a multi-faceted approach to safety, as its potential hazards stem from several key features:
-
Chlorinated Organic Compound: The presence of a chlorine atom designates this compound as a halogenated organic . Such compounds are often persistent in the environment and can be more costly and complex to dispose of than their non-halogenated counterparts.[1][2] High-temperature incineration is typically required to prevent the formation of toxic byproducts like dioxins.
-
Pyridine Derivative: Pyridine and its derivatives can exhibit various toxicological effects.
-
Amine Functional Group: Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[3]
A thorough review of the Safety Data Sheet (SDS) is the mandatory first step before handling this compound. While an SDS for this exact molecule may not be universally available, data from structurally similar compounds provide critical insights.
Table 1: Anticipated Hazard Profile of this compound
| Hazard Class | Potential Effect | Rationale & Precautionary Action |
| Acute Toxicity (Oral, Dermal) | Toxic or fatal if swallowed or in contact with skin. | Strict prohibition of ingestion and skin contact. Mandates the use of robust PPE. |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Avoid all direct contact. Use of chemically resistant gloves and a lab coat is essential. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[3] | ANSI-rated safety glasses with side shields or chemical splash goggles are required. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3][4] | All handling of solids or solutions should occur within a certified chemical fume hood. |
| Environmental Hazard | As a halogenated organic, it is presumed to be persistent and harmful to aquatic life. | Prevent any release into the environment. Do not dispose of down the drain. |
The Disposal Workflow: A Step-by-Step Procedural Guide
Proper disposal is a process that begins the moment you decide a material is waste. Adherence to a structured workflow is crucial for ensuring regulatory compliance and safety. This process is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management.[5][6]
Step 1: Waste Identification and Segregation
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[1][7][8] This is both for safety and to ensure proper, cost-effective disposal.
-
Designation: Immediately upon generation, any material containing this compound must be declared as "Hazardous Waste."
-
Waste Stream: This compound belongs in the "Halogenated Organic Waste" stream. It must be kept separate from non-halogenated organic waste to facilitate proper disposal via incineration.[1]
-
Physical State: Keep liquid and solid wastes separate.[7]
-
Solid Waste: Contaminated items such as weighing paper, gloves, and silica gel.
-
Liquid Waste: Unused solutions or reaction mixtures.
-
Caption: Spill Response Decision Tree
Protocol for a Minor Spill (Inside a Fume Hood):
-
Alert: Notify colleagues in the immediate area.
-
Contain: Ensure the spill is contained within the fume hood.
-
PPE: Don appropriate PPE, including double gloves (nitrile), safety goggles, and a lab coat.
-
Absorb: Cover the spill with an inert absorbent material from a chemical spill kit, such as vermiculite or sand. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep the absorbed material into a designated bag or container. This debris is now considered Halogenated Solid Hazardous Waste .
-
Decontaminate: Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water. The wipes used for cleaning must also be disposed of as hazardous waste.
-
Dispose: Seal and label the waste container and move it to the SAA.
For any major spill, or any spill that occurs outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.
Final Disposition: The End of the Line
Once your full waste container is collected by your institution's EHS department or a licensed contractor, it is transported to a Treatment, Storage, and Disposal Facility (TSDF). [9]For halogenated organic compounds like this compound, the required method of disposal is typically high-temperature incineration . This process is designed to break down the molecule completely, preventing the release of persistent organic pollutants into the environment.
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available from: [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. Available from: [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available from: [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available from: [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. Available from: [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]
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Guide to Managing Laboratory Chemical Waste. Vanderbilt University. Available from: [Link]
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OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University. Available from: [Link]
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Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. Available from: [Link]
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Hazardous Waste Program. Pennsylvania Department of Environmental Protection. Available from: [Link]
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What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. Available from: [Link]
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Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]
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MSDS of 3-Chloro-6-methoxypyridin-2-amine. ChemSrc. Available from: [Link]
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State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. Available from: [Link]
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Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. Available from: [Link]
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A Comprehensive Guide to the Safe Handling of (3-Chloro-6-methoxypyridin-2-yl)methanamine
The primary hazards associated with compounds analogous to (3-Chloro-6-methoxypyridin-2-yl)methanamine include acute toxicity if swallowed, skin irritation, serious eye damage, and respiratory irritation.[1][2][3][4] Therefore, a comprehensive approach to personal protective equipment (PPE), handling procedures, and disposal is not just recommended, but essential.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is the cornerstone of laboratory safety. Based on the hazard classifications of similar chemical structures, the following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and subsequent irritation or absorption.[1][3][5] Gloves must be inspected before use and proper removal technique is critical to avoid cross-contamination.[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect against splashes and airborne particles that could cause serious eye damage.[1][2][3] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | To minimize exposed skin and protect against accidental spills. Protective clothing should be worn at all times in the laboratory.[1][5][6] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a government-approved respirator is required. | To prevent inhalation of the compound, which may cause respiratory irritation.[1][2][3][4] |
Operational Protocol: From Receipt to Disposal
A systematic workflow is critical to maintaining a safe laboratory environment. The following step-by-step guide outlines the lifecycle of handling this compound in a research setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2][3]
-
Keep the container tightly closed and clearly labeled.[1][2][3]
2. Handling and Use:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3][7]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated spatulas and glassware.
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[1][2][3]
3. Accidental Release Measures:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[8][9]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect in a suitable, labeled container for disposal.[3]
-
Prevent the spilled material from entering drains or waterways.[3][10]
4. First Aid Procedures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][5]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2][5]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2][8]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2][8]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All waste containing this compound should be collected in a designated, properly labeled, and sealed waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and disposable labware, should be treated as hazardous waste and disposed of accordingly.
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2][11] Do not discharge into sewer systems.[11]
By adhering to these guidelines, researchers can confidently work with this compound, minimizing risks and fostering a culture of safety within the laboratory.
References
- Enamine.
- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds]
- Echemi. 6-CHLORO-2-METHOXYPYRIDIN-3-AMINE Safety Data Sheets. [URL: https://www.echemi.com/sds/6-chloro-2-methoxypyridin-3-amine-cas-120646-34-6.html]
- Biosynth.
- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/sds]
- ECHEMI. 2-Chloro-6-methoxy-3-pyridinamine SDS, 34392-85-3 Safety Data Sheets. [URL: https://www.echemi.com/sds/2-chloro-6-methoxy-3-pyridinamine-cas-34392-85-3.html]
- MSDS of 3-Chloro-6-methoxypyridin-2-amine. [URL not available]
- Jubilant Ingrevia Limited.
- SAFETY D
- AK Scientific, Inc. Safety Data Sheet. [URL: https://www.aksci.com/sds.html]
- Guidechem. 2-chloro-6-methoxypyridin-3-amine (CAS No. 34392-85-3) SDS. [URL: https://www.guidechem.com/msds/34392-85-3.html]
- Guidechem. 2-chloro-6-methoxypyridin-3-amine 34392-85-3 wiki. [URL: https://www.guidechem.com/wiki/2-chloro-6-methoxypyridin-3-amine-cas-34392-85-3.html]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
